molecular formula C18H19N3O4S B587238 4-Acetyloxy Omeprazole CAS No. 1246814-65-2

4-Acetyloxy Omeprazole

Cat. No.: B587238
CAS No.: 1246814-65-2
M. Wt: 373.427
InChI Key: HHNXQPDMZHHMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyloxy Omeprazole is a chemically modified derivative of Omeprazole, a well-known proton pump inhibitor (PPI) . This compound is of significant interest in pharmaceutical research, primarily serving as a specified impurity and metabolite in analytical studies and quality control processes for Omeprazole and related substances . The addition of an acetyloxy group at the 4-position of the Omeprazole structure is designed to enhance the compound's stability, particularly its resistance to degradation under acidic conditions . This improved stability profile makes it a valuable compound for addressing formulation challenges associated with the parent drug and for use in studies requiring a more stable analog for controlled-release or targeted drug delivery applications . Its primary research value lies in its use as a critical reference standard for the identification, quantification, and characterization of impurities during the development and manufacturing of proton pump inhibitors, ensuring product safety and regulatory compliance . Furthermore, it is a compound of interest in metabolic and pharmacokinetic studies, as well as in the synthesis and investigation of next-generation PPI derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-10-8-19-16(11(2)17(10)25-12(3)22)9-26(23)18-20-14-6-5-13(24-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNXQPDMZHHMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC(=O)C)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744190
Record name 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-3,5-dimethylpyridin-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246814-65-2
Record name 2-[(6-Methoxy-1H-benzimidazole-2-sulfinyl)methyl]-3,5-dimethylpyridin-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Acetyloxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Acetyloxy Omeprazole is a derivative of Omeprazole, a widely recognized proton pump inhibitor used in the management of acid-related gastrointestinal disorders. As a closely related compound and a potential impurity or metabolite, understanding the physicochemical properties of this compound is of paramount importance for researchers, drug development professionals, and quality control scientists. This technical guide provides a comprehensive overview of the known and inferred physicochemical characteristics of this compound, alongside detailed experimental protocols for its thorough characterization. The insights provided herein are grounded in established analytical principles and draw comparative data from its parent compound, Omeprazole, to offer a holistic understanding.

Core Physicochemical Properties

The fundamental physicochemical properties of a pharmaceutical compound dictate its behavior in various environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its stability and formulation requirements.

Chemical Structure and Identity
  • Chemical Name: 2-(((5-methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-yl acetate

  • CAS Number: 1246814-65-2[1][2]

  • Molecular Formula: C₁₈H₁₉N₃O₄S[1][3]

  • Molecular Weight: 373.43 g/mol [1][3]

The structure of this compound is characterized by the presence of an acetoxy group on the pyridine ring, distinguishing it from Omeprazole. This modification can be expected to influence its polarity, solubility, and metabolic stability.

Quantitative Data Summary

The following table summarizes the available and inferred physicochemical data for this compound, with comparative values for Omeprazole provided for context.

PropertyThis compoundOmeprazole (for comparison)
Molecular Formula C₁₈H₁₉N₃O₄S[1][3]C₁₇H₁₉N₃O₃S[4]
Molecular Weight 373.43 g/mol [1][3]345.42 g/mol [4]
Appearance Brownish-Yellow Solid[3]White to off-white crystalline powder[4]
Melting Point 61-64°C[3]~156°C (with decomposition)[4][5]
Solubility Soluble in DMSO and Methanol[3]Soluble in DMSO (>19 mg/ml), ethanol (4.5 mg/ml), and sparingly in water (0.5 mg/ml).[4][6]
pKa Not experimentally determinedpKa1 ≈ 7.1 (pyridine nitrogen), pKa2 ≈ 14.7 (benzimidazole nitrogen)[7]

In-depth Analysis of Physicochemical Parameters

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. This compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[3] The introduction of the acetoxy group, which can undergo hydrolysis, may lead to a more complex solubility profile in aqueous media at different pH values compared to Omeprazole.

  • Expert Insight: The presence of the ester functional group in this compound could potentially increase its lipophilicity compared to the hydroxyl group in its corresponding hydrolyzed form. However, its overall aqueous solubility is expected to be low, similar to Omeprazole.[4][6] A comprehensive solubility assessment across the physiological pH range (1.2-6.8) is crucial.

Dissociation Constant (pKa)

The pKa values of a molecule are fundamental to understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. While the experimental pKa of this compound has not been reported, we can infer its likely acidic and basic centers based on its structure and the known pKa values of Omeprazole.

  • Expert Insight: Omeprazole exhibits two pKa values, one for the protonated pyridine nitrogen (pKa1 ≈ 7.1) and another for the benzimidazole N-H proton (pKa2 ≈ 14.7).[7] It is anticipated that this compound will have a similar pKa for the benzimidazole moiety. The pKa of the pyridine ring might be slightly altered due to the electronic effects of the acetoxy group.

Stability and Degradation Pathway

The stability of a pharmaceutical compound is a critical quality attribute. Omeprazole is notoriously unstable in acidic conditions, leading to complex degradation pathways.[8][9] It is highly probable that this compound shares this instability.

  • Expert Insight: The degradation of Omeprazole in acidic media is a well-documented process involving the formation of a sulfenic acid and a sulfenamide intermediate.[10] The presence of the acetoxy group in this compound introduces an additional site for potential hydrolysis, especially under acidic or basic conditions, which could lead to the formation of 4-Hydroxy Omeprazole as a primary degradation product, alongside the other known Omeprazole degradants. A comprehensive forced degradation study is essential to elucidate its specific degradation profile.

The following diagram illustrates a conceptual degradation pathway for this compound.

G A This compound B Acidic Conditions (e.g., pH < 4) A->B Instability H Oxidative Conditions A->H Potential Pathway J Thermal/Photolytic Stress A->J Potential Pathway C Hydrolysis B->C D 4-Hydroxy Omeprazole C->D Primary Degradant E Further Degradation (similar to Omeprazole) D->E F Sulfenamide Intermediate E->F G Cyclic Sulfenamide F->G I Omeprazole N-oxide analogue H->I K Various Degradants J->K

Caption: Conceptual Degradation Pathways for this compound.

Experimental Protocols for Physicochemical Characterization

To provide a complete and robust physicochemical profile of this compound, a series of well-defined experimental protocols should be followed.

Workflow for Comprehensive Characterization

The following diagram outlines a logical workflow for the physicochemical characterization of this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Solubility & pKa cluster_2 Phase 3: Stability Assessment A Obtain High-Purity This compound B Visual Examination (Color, Form) A->B C Melting Point Determination (DSC/Capillary Method) B->C D Identity Confirmation (NMR, MS, IR) C->D E Equilibrium Solubility (Shake-flask, pH 1.2-7.4) D->E G Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) D->G F pKa Determination (Potentiometric/UV-metric Titration) E->F H HPLC Method Development (Stability-Indicating) G->H I Degradant Identification (LC-MS/MS, NMR) H->I

Caption: Experimental Workflow for Physicochemical Characterization.

Melting Point Determination by Differential Scanning Calorimetry (DSC)
  • Rationale: DSC provides a precise melting point and information on the thermal behavior of the compound, such as polymorphism or degradation upon melting.[11][12]

  • Protocol:

    • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

    • Hermetically seal the pan. An empty, sealed pan is used as a reference.

    • Place both pans in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the melting endotherm.

Equilibrium Solubility Determination (Shake-Flask Method)
  • Rationale: This is the gold standard method for determining the thermodynamic solubility of a compound in a given solvent system.[13][14]

  • Protocol:

    • Prepare a series of buffers with pH values ranging from 1.2 to 7.4.

    • Add an excess amount of this compound to a known volume of each buffer in separate sealed vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, centrifuge or filter the samples to remove undissolved solid.

    • Determine the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV.

pKa Determination by Potentiometric Titration
  • Rationale: Potentiometric titration is a direct and accurate method for determining the pKa of ionizable compounds by measuring pH changes upon the addition of a titrant.[15]

  • Protocol:

    • Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture if aqueous solubility is low.

    • Place the solution in a thermostated vessel and immerse a calibrated pH electrode.

    • Titrate the solution with a standardized solution of HCl (for basic pKa) or NaOH (for acidic pKa).

    • Record the pH after each incremental addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Forced Degradation and Stability-Indicating HPLC Method
  • Rationale: Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method that can separate the API from its degradation products.[16]

  • Protocol:

    • Stress Conditions:

      • Acidic: 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).

      • Alkaline: 0.1 N NaOH at room temperature.

      • Oxidative: 3% H₂O₂ at room temperature.

      • Thermal: Dry heat (e.g., 105°C) and in solution.

      • Photolytic: Exposure to UV and visible light as per ICH guidelines.

    • HPLC Method Development:

      • Develop a reverse-phase HPLC method capable of separating the intact this compound from all observed degradation products. A C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point.[17]

      • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

    • Degradant Identification:

      • Utilize LC-MS/MS to obtain the mass-to-charge ratio and fragmentation patterns of the degradation products to propose their structures.[9]

Conclusion

This compound, while structurally similar to Omeprazole, possesses unique physicochemical characteristics due to the presence of the acetoxy group. This guide has synthesized the available data and provided a framework for its comprehensive characterization. A thorough understanding of its solubility, pKa, and stability is crucial for its use as a reference standard, for monitoring its presence in drug products, and for any further development as a potential pharmaceutical agent. The provided experimental protocols offer a robust approach for researchers to generate the necessary data to fully elucidate the physicochemical profile of this important Omeprazole derivative.

References

  • ResearchGate. (n.d.). Omeprazole review: Physical and chemical properties, pharmacologycal activity, pharmacokinetics and preparations. Retrieved from [Link]

  • Taylor & Francis Online. (2025, March 28). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected physicochemical properties of omeprazole and diclofenac sodium. Retrieved from [Link]

  • ACS Publications. (n.d.). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics. Retrieved from [Link]

  • Figshare. (2025, March 28). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Retrieved from [Link]

  • Glasgow Caledonian University. (n.d.). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, November 14). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

  • European Pharmaceutical Review. (2005, November 11). Why is thermal analysis important to the industry?. Retrieved from [Link]

  • Impact Analytical. (n.d.). Thermal Analysis Techniques. Retrieved from [Link]

  • Chemcasts. (n.d.). omeprazole (CAS 73590-58-6) Properties | Density, Cp, Viscosity. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). omeprazole. Retrieved from [Link]

  • MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link]

  • Taylor & Francis. (n.d.). THERMAL ANALYSIS OF PHARMACEUTICALS. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • LCGC International. (n.d.). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Retrieved from [Link]

  • Farmacia Journal. (n.d.). STABILITY STUDY OF OMEPRAZOLE. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Omeprazole-impurities. Retrieved from [Link]

  • PharmaeliX. (2021, December 25). pKa Value Determination Guidance 2024. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. Retrieved from [Link]

  • Agilent. (2019, May 21). Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Retrieved from [Link]

  • Ovid. (n.d.). Analytical methodologies for the determination of omeprazole: An overview. Retrieved from [Link]

  • Google Patents. (n.d.). RU2726320C1 - Method for determining omeprazole impurity components.
  • ResearchGate. (2025, August 9). Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. Retrieved from [Link]

  • Chromatography Today. (n.d.). Determination of pKa Values by Liquid Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). This compound Sulfone. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Acid–base chemistry of omeprazole in aqueous solutions. Retrieved from [Link]

  • CORE. (n.d.). Investigation of omeprazole stability in oral suspensions for pediatric use prepared extemporaneously from omeprazole capsules. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Stability study of omeprazole. Retrieved from [Link]

  • NIH. (2024, November 23). Experimental solubility of omeprazole in pure and ethanol-modified subcritical water. Retrieved from [Link]

  • PubChem. (n.d.). (r)-Omeprazole. Retrieved from [Link]

  • NIH. (n.d.). Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Acetyloxy Omeprazole (CAS: 1246814-65-2): A Key Omeprazole-Related Compound

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Landscape of Omeprazole Impurities

Omeprazole, a cornerstone of proton pump inhibitor (PPI) therapy, has a well-documented profile of related substances that are of critical interest in pharmaceutical development and quality control. These compounds can arise from the synthesis process, degradation of the active pharmaceutical ingredient (API), or improper storage. The rigorous identification, characterization, and control of these impurities are mandated by regulatory bodies worldwide to ensure the safety and efficacy of the final drug product. This guide focuses on a specific, yet important, related compound: 4-Acetyloxy Omeprazole. While not as commonly discussed as other official impurities, its structural relationship to Omeprazole and potential for formation warrants a detailed technical examination for any scientist working with this class of drugs.

Section 1: Core Identity and Physicochemical Characteristics

This compound, identified by the CAS number 1246814-65-2, is a derivative of Omeprazole characterized by an acetoxy group at the 4-position of the pyridine ring. This structural modification significantly alters its polarity and potential chemical behavior compared to the parent drug.

Synonyms:

  • 2-[[(5-Methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-3,5-dimethylpyridin-4-yl acetate

  • Esomeprazole Impurity 158

Chemical Structure and Relationship to Omeprazole

The core structure of this compound is identical to that of Omeprazole, with the exception of the substitution on the pyridine ring. This relationship is crucial for understanding its potential origins and analytical behavior.

G omeprazole Omeprazole (4-Methoxy) hydroxy 4-Hydroxy Omeprazole (Potential Precursor) omeprazole->hydroxy Demethylation acetyloxy This compound (4-Acetoxy) hydroxy->acetyloxy Acetylation

Caption: Relationship between Omeprazole, 4-Hydroxy Omeprazole, and this compound.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented below. It is important to note that comprehensive experimental data for this specific compound is limited, and some values are based on chemical principles and data from structurally similar molecules.

PropertyValue / DescriptionSource / Basis
CAS Number 1246814-65-2Public Record
Molecular Formula C₁₈H₁₉N₃O₄SSupplier Data
Molecular Weight 373.43 g/mol Supplier Data
Appearance Brownish Yellow Solid[1]
Melting Point 61-64 °C[1]
Solubility Soluble in DMSO and Methanol.[1]
InChI 1S/C18H19N3O4S/c1-10-8-19-16(11(2)17(10)25-12(3)22)9-26(23)18-20-14-6-5-13(24-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21)
InChI Key HHNXQPDMZHHMAR-UHFFFAOYSA-N

Section 2: Synthesis, Formation, and Stability Considerations

Plausible Synthetic Pathway

Synthesis cluster_0 Synthesis Workflow start 4-Hydroxy Omeprazole Precursor product This compound start->product Acetylation Reaction (Base Catalyst) reagent Acetylation Reagent (e.g., Acetic Anhydride, Acetyl Chloride) reagent->product

Caption: Proposed synthesis workflow for this compound.

Conceptual Protocol for Synthesis:

  • Starting Material: Begin with 4-Hydroxy Omeprazole, a known metabolite and potential synthetic intermediate of Omeprazole.

  • Dissolution: Dissolve the 4-Hydroxy Omeprazole in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine or pyridine, to the reaction mixture to act as an acid scavenger.

  • Acetylation: Slowly add an acetylating agent, such as acetic anhydride or acetyl chloride, to the cooled reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up to remove excess reagents and byproducts, and purify the crude product, potentially through column chromatography, to yield this compound.

Formation as a Pharmaceutical Impurity

The presence of this compound as an impurity in Omeprazole API could arise from several scenarios:

  • Impurity in Starting Materials: If the synthesis of Omeprazole utilizes a pyridine precursor that already contains a 4-acetoxy group, this could be carried through to the final product.

  • Side Reaction during Synthesis: If a 4-hydroxy intermediate is present during the Omeprazole synthesis, and an acetylating agent or a source of acetyl groups is inadvertently introduced, this could lead to the formation of this compound.

  • Degradation: While less likely, under specific and potentially complex degradation pathways involving certain excipients or storage conditions, the formation from Omeprazole cannot be entirely ruled out without specific forced degradation studies.

Stability Profile (Inferred)

The stability of this compound is expected to be influenced by pH and temperature, similar to the parent Omeprazole molecule. The sulfoxide linkage is known to be labile, particularly in acidic conditions.[2] The ester linkage of the acetoxy group introduces an additional site for potential hydrolysis, especially under basic or acidic conditions, which would yield 4-Hydroxy Omeprazole and acetic acid. Therefore, neutral and dry conditions would likely be optimal for its storage.

Section 3: Analytical Characterization

A robust analytical strategy is paramount for the detection and quantification of any pharmaceutical impurity. While a dedicated validated method for this compound is not published, existing stability-indicating methods for Omeprazole can be adapted and validated for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common and effective technique for the analysis of Omeprazole and its related compounds.[3]

Proposed HPLC Method Parameters:

ParameterRecommended ConditionsRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for Omeprazole and its impurities.
Mobile Phase A Phosphate Buffer (pH adjusted to ~7.2-9.5)Omeprazole and related compounds are more stable at neutral to alkaline pH.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Elution Mode GradientA gradient program is often necessary to achieve adequate separation of all related substances with varying polarities.[3]
Flow Rate 1.0 - 1.2 mL/minTypical flow rate for a standard bore HPLC column.
Column Temperature 25-30 °CTo ensure reproducible retention times.
Detection UV at ~280-305 nmOmeprazole and its derivatives have a strong UV absorbance in this range.

Expected Chromatographic Behavior: Based on its structure, this compound is expected to be less polar than 4-Hydroxy Omeprazole and potentially slightly less polar than Omeprazole itself (due to the replacement of a methoxy group with a slightly less polar acetoxy group). Therefore, in a reverse-phase system, it would likely have a longer retention time than 4-Hydroxy Omeprazole and a retention time close to that of Omeprazole. The exact elution order would need to be confirmed experimentally.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the unequivocal identification of impurities.

Expected Mass Spectral Data:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for Omeprazole and its analogs.

  • Parent Ion: The protonated molecule [M+H]⁺ would be expected at m/z 374.43.

  • Fragmentation Pattern: The fragmentation of this compound in MS/MS would likely involve characteristic losses. A key fragmentation would be the loss of the acetyl group (CH₃CO) as ketene (42 Da) or acetic acid (60 Da), leading to a fragment ion corresponding to the 4-hydroxy derivative. Other fragmentations would be similar to those of Omeprazole, involving cleavage around the sulfoxide bridge.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is essential for the definitive structural elucidation of impurities. While experimental data for this compound is not available in the public domain, a predicted ¹H and ¹³C NMR spectrum can be inferred based on the known spectra of Omeprazole and the expected influence of the acetoxy substituent.

Predicted ¹H NMR Spectral Features (in DMSO-d₆):

  • Methyl Protons (Pyridine): Two singlets, each integrating to 3H, for the two methyl groups on the pyridine ring.

  • Methylene Protons: A pair of doublets for the diastereotopic protons of the CH₂ group adjacent to the sulfoxide.

  • Methoxy Protons: A singlet integrating to 3H for the OCH₃ group on the benzimidazole ring.

  • Benzimidazole Protons: A set of aromatic protons corresponding to the benzimidazole ring system.

  • Pyridine Proton: A singlet for the remaining proton on the pyridine ring.

  • Acetoxy Protons: A sharp singlet at approximately 2.1-2.3 ppm, integrating to 3H, characteristic of an acetyl group.

  • NH Proton: A broad singlet for the benzimidazole NH proton.

Predicted ¹³C NMR Spectral Features:

The ¹³C NMR spectrum would show distinct signals for all 18 carbon atoms. Key signals would include:

  • The carbonyl carbon of the acetoxy group around 168-170 ppm.

  • The methyl carbon of the acetoxy group around 20-22 ppm.

  • Signals corresponding to the benzimidazole and pyridine ring carbons, with shifts influenced by their respective substituents.

Section 4: Regulatory Context and Conclusion

The control of impurities is a critical aspect of pharmaceutical quality. According to guidelines from the International Council for Harmonisation (ICH), impurities present above a certain threshold (typically 0.10% for reporting and 0.15% for identification) must be characterized and qualified. While this compound is not listed as a named impurity in the major pharmacopeias like the USP, its potential presence necessitates that any "unspecified impurity" exceeding the identification threshold be structurally elucidated.

This technical guide provides a foundational understanding of this compound based on available data and established chemical principles. For researchers and drug development professionals, this information is vital for developing robust analytical methods, understanding potential impurity profiles, and ensuring the overall quality and safety of Omeprazole-containing drug products. Further research to obtain definitive experimental data for this compound would be a valuable contribution to the field.

References

  • Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Retrieved from Waters Website.[4]

  • SelectScience. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns. Retrieved from SelectScience Website.[5]

  • Royal Society of Chemistry. (2019). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. New Journal of Chemistry.[6]

  • PubMed. (2007). Validation of chromatographic methods: evaluation of detection and quantification limits in the determination of impurities in omeprazole. Journal of Pharmaceutical and Biomedical Analysis.[7]

  • Figshare. (2025). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Figshare.[8]

  • Chandarana, C., Kapupara, P., & Prajapati, P. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International.[2]

  • ResearchGate. (n.d.). Acylation of pyridine N-oxide derivative by α-oxocarboxylic acid under... ResearchGate.[9]

  • ResearchGate. (2007). Validation of chromatographic methods: Evaluation of detection and quantification limits in the determination of impurities in omeprazole. ResearchGate.[10]

  • ECHEMI. (n.d.). 73590-58-6, Omeprazole Formula. Retrieved from ECHEMI Website.[11]

  • Arkat USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides.
  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139.

  • ResearchGate. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Farmacia, 57(5).[3]

  • National Institutes of Health. (n.d.). Elemental impurities analysis in name-brand and generic omeprazole drug samples. National Institutes of Health.[12]

  • Zaragoza, F. (2022, December 25). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides [Video]. YouTube.[13]

  • Organic Syntheses. (n.d.). pyridine-n-oxide.
  • ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and characterization of new process related impurities of rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139.
  • Veeprho. (n.d.). Omeprazole Related Compound F and G Mixture.
  • USP-NF. (n.d.). USP Monographs: Omeprazole.
  • ChemicalBook. (n.d.). Omeprazole(73590-58-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). This compound. Retrieved from ChemicalBook Website.[1]

  • ChemicalBook. (n.d.). This compound SDS, 1246814-65-2 Safety Data Sheets....
  • Pharmaffiliates. (n.d.). Omeprazole-impurities.
  • Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich Website.

  • ResearchGate. (2010). Omeprazole Profile. In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 35, pp. 151-262). Elsevier.
  • ResearchGate. (n.d.). 15 Expanded 13 C NMR spectrum of omeprazole in DMSO-d 6.
  • USP-NF. (2019, December 27). Omeprazole Delayed-Release Capsules.
  • Sigma-Aldrich. (n.d.). Omeprazole Related Compound E United States Pharmacopeia (USP) Reference Standard Omeprazole N-oxide.
  • LGC Standards. (n.d.). This compound.
  • USP Store. (n.d.). Omeprazole Related Compound F and G Mixture (25 mg).
  • Sigma-Aldrich. (n.d.). Omeprazole (O104).
  • Cayman Chemical. (2023, July 7). PRODUCT INFORMATION - Omeprazole.
  • BenchChem. (n.d.). This compound Sulfide.
  • ResearchGate. (n.d.). Experimental solubility of omeprazole in pure and ethanol-modified subcritical water.

Sources

The Formation of 4-Acetyloxy Omeprazole: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the chemical synthesis and mechanistic underpinnings of 4-Acetyloxy Omeprazole, a derivative of the widely recognized proton pump inhibitor, omeprazole. Designed for researchers, scientists, and professionals in drug development, this document elucidates a plausible and scientifically grounded synthetic pathway, beginning from foundational pyridine precursors. Each stage of the synthesis—construction of the substituted pyridine core, strategic acetylation, nucleophilic coupling with the benzimidazole moiety, and final selective oxidation—is meticulously detailed. The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system. Key mechanistic claims are substantiated with citations to authoritative sources, and the guide is supplemented with visual diagrams and structured data to facilitate a deeper understanding of the molecular transformations involved.

Introduction: The Significance of Omeprazole and its Derivatives

Omeprazole has revolutionized the treatment of acid-related gastrointestinal disorders by effectively inhibiting the gastric H+/K+-ATPase, or proton pump[1]. Its unique mechanism of action, which involves accumulation in the acidic environment of parietal cells and subsequent conversion to an active sulfenamide intermediate, has made it a cornerstone of therapy[1]. The exploration of omeprazole derivatives is a continuous effort in pharmaceutical sciences, aimed at enhancing properties such as metabolic stability, bioavailability, and exploring new therapeutic applications. This compound represents one such derivative, featuring an acetyl group on the pyridine ring, which can influence its physicochemical and pharmacokinetic profile. This guide will illuminate the chemical pathway to its formation.

A Plausible Synthetic Pathway to this compound

The proposed multi-step synthesis is as follows:

  • Synthesis of the Pyridine Core: Formation of 2-(hydroxymethyl)-3,5-dimethylpyridin-4-ol.

  • Selective Acetylation: Acetylation of the 4-hydroxy group of the pyridine intermediate.

  • Activation of the Pyridine Core: Chlorination of the 2-hydroxymethyl group.

  • Thioether Formation: Nucleophilic substitution reaction between the activated pyridine and 5-methoxy-2-mercaptobenzimidazole.

  • Final Oxidation: Selective oxidation of the resulting sulfide to the sulfoxide, yielding this compound.

This strategic sequence is designed to protect the reactive hydroxyl group on the pyridine ring during the subsequent coupling and oxidation steps, thereby preventing unwanted side reactions and ensuring a higher yield of the desired product.

Mechanistic Elucidation and Experimental Protocols

Step 1: Synthesis of 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol

The synthesis of the core pyridine structure is a critical initial phase. Based on established methods for similar pyridine derivatives, a plausible route starts from 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone[2].

Mechanism: The synthesis involves a multi-step process beginning with the acylation of an appropriate precursor to form a pyrone, followed by ammonolysis to a pyridone, halogenation, and subsequent functional group manipulations to yield the desired 2-(hydroxymethyl)-3,5-dimethylpyridin-4-ol[2].

Experimental Protocol:

  • Acylation: 2-methyl-1-penten-1-alkoxy-3-one is reacted with a dialkyloxylate to yield 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone[2].

  • Ammonolysis: The resulting pyrone is treated with benzylamine to form N-benzyl-2-alkoxycarbonyl-3,5-dimethyl-4-pyridone, which is then converted to 2-alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone via hydrogenation[2].

  • Halogenation and Methoxylation: The pyridone is halogenated, for instance with POCl₃, to give 2-alkoxycarbonyl-4-halo-3,5-dimethylpyridine. This is then methoxylated to produce 2-methoxycarbonyl-3,5-dimethyl-4-methoxypyridine[2].

  • Reduction: The ester is reduced using a suitable reducing agent like LiAlH₄ to afford 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine[2].

  • Demethylation: The 4-methoxy group is demethylated to the final 4-hydroxy product, 2-(hydroxymethyl)-3,5-dimethylpyridin-4-ol.

Step 2: Selective Acetylation of the 4-Hydroxy Group

With the core pyridine structure in hand, the next step is the protection of the 4-hydroxy group via acetylation.

Mechanism: This is a classic esterification reaction. The hydroxyl group on the pyridine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. Pyridine is often used as a solvent and a base to catalyze the reaction and neutralize the acetic acid byproduct.

Experimental Protocol:

  • Dissolve 2-(hydroxymethyl)-3,5-dimethylpyridin-4-ol (1.0 equivalent) in pyridine under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C and add acetic anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Quench the reaction by the addition of methanol.

  • Remove the solvents under reduced pressure and purify the resulting 4-acetyloxy-2-(hydroxymethyl)-3,5-dimethylpyridine by column chromatography.

Step 3: Chlorination of the 2-Hydroxymethyl Group

Activation of the 2-hydroxymethyl group is necessary for the subsequent nucleophilic substitution. Chlorination is a common method to achieve this.

Mechanism: Thionyl chloride (SOCl₂) is a standard reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via an intermediate chlorosulfite ester, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts.

Experimental Protocol:

  • Dissolve 4-acetyloxy-2-(hydroxymethyl)-3,5-dimethylpyridine (1.0 equivalent) in a dry, inert solvent such as dichloromethane.

  • Cool the solution to 0°C.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction with ice-water.

  • Neutralize the solution with a mild base (e.g., sodium bicarbonate solution) and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(chloromethyl)-4-acetyloxy-3,5-dimethylpyridine.

Step 4: Synthesis of this compound Sulfide

This step involves the crucial C-S bond formation between the two key heterocyclic moieties.

Mechanism: The reaction is a nucleophilic substitution (SN2) where the thiolate anion of 5-methoxy-2-mercaptobenzimidazole, generated in situ by a base like sodium hydroxide, acts as the nucleophile. It attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, displacing the chloride leaving group.

Experimental Protocol:

  • In a reaction vessel, dissolve 5-methoxy-2-mercaptobenzimidazole (1.0 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (1.1 equivalents) and stir until the benzimidazole dissolves completely.

  • Cool the solution to below 10°C.

  • In a separate flask, dissolve 2-(chloromethyl)-4-acetyloxy-3,5-dimethylpyridine (0.9 equivalents) in a suitable solvent and add it dropwise to the benzimidazole solution.

  • Allow the reaction mixture to stir at room temperature for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product, this compound Sulfide, can be isolated by precipitation or extraction and purified by recrystallization.

Step 5: Oxidation to this compound

The final step is the selective oxidation of the sulfide to the sulfoxide.

Mechanism: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. The peroxyacid delivers an oxygen atom to the electron-rich sulfur atom in an electrophilic attack. The reaction is typically carried out at low temperatures to prevent over-oxidation to the sulfone.

Experimental Protocol:

  • Dissolve this compound Sulfide (1.0 equivalent) in a chlorinated solvent like dichloromethane.

  • Cool the solution to between -10°C and 0°C.

  • Slowly add a solution of m-CPBA (1.0-1.1 equivalents) in dichloromethane.

  • Stir the reaction at low temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Wash the organic layer with a sodium bicarbonate solution to remove m-chlorobenzoic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )
2-(Hydroxymethyl)-3,5-dimethylpyridin-4-olC₈H₁₁NO₂153.18
4-Acetyloxy-2-(hydroxymethyl)-3,5-dimethylpyridineC₁₀H₁₃NO₃195.21
2-(Chloromethyl)-4-acetyloxy-3,5-dimethylpyridineC₁₀H₁₂ClNO₂213.66
5-Methoxy-2-mercaptobenzimidazoleC₈H₈N₂OS180.23
This compound SulfideC₁₈H₁₉N₃O₃S357.43
This compoundC₁₈H₁₉N₃O₄S373.43

Visualizing the Synthesis

Overall Synthetic Pathway

G cluster_0 Pyridine Core Synthesis cluster_1 Functionalization and Coupling cluster_2 Final Product Formation Start 2-Alkoxycarbonyl- 3,5-dimethyl-4-pyrone Pyridone 2-Alkoxycarbonyl- 3,5-dimethyl-4(1H)-pyridone Start->Pyridone Ammonolysis HaloPyridine 2-Alkoxycarbonyl- 4-halo-3,5-dimethylpyridine Pyridone->HaloPyridine Halogenation MethoxyPyridine 2-Methoxycarbonyl- 3,5-dimethyl-4-methoxypyridine HaloPyridine->MethoxyPyridine Methoxylation HydroxymethylMethoxy 2-Hydroxymethyl-3,5-dimethyl- 4-methoxypyridine MethoxyPyridine->HydroxymethylMethoxy Reduction PyridineCore 2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol HydroxymethylMethoxy->PyridineCore Demethylation AcetylatedPyridine 4-Acetyloxy-2-(hydroxymethyl)- 3,5-dimethylpyridine PyridineCore->AcetylatedPyridine Acetylation (Ac₂O, Pyridine) ChlorinatedPyridine 2-(Chloromethyl)-4-acetyloxy- 3,5-dimethylpyridine AcetylatedPyridine->ChlorinatedPyridine Chlorination (SOCl₂) Sulfide This compound Sulfide ChlorinatedPyridine->Sulfide Coupling (NaOH, EtOH/H₂O) Benzimidazole 5-Methoxy-2-mercaptobenzimidazole Benzimidazole->Sulfide FinalProduct This compound Sulfide->FinalProduct Oxidation (m-CPBA)

Caption: Proposed synthetic pathway for this compound.

Mechanism of Thioether Formation

G cluster_0 Nucleophile Generation cluster_1 SN2 Reaction Thiol Benzimidazole-SH Thiolate Benzimidazole-S⁻ Thiol->Thiolate + OH⁻ - H₂O Base OH⁻ TransitionState [Pyridine---CH₂---S---Benzimidazole]⁻ᴵ Thiolate->TransitionState Electrophile Pyridine-CH₂Cl Electrophile->TransitionState Product Pyridine-CH₂-S-Benzimidazole TransitionState->Product + Cl⁻

Sources

Spectroscopic Characterization of 4-Acetyloxy Omeprazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Acetyloxy Omeprazole, a key derivative of the widely recognized proton pump inhibitor, Omeprazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unequivocal identification and characterization of this compound. While direct, publicly available spectra for this compound are not extensively documented, this guide establishes a robust analytical framework by leveraging the comprehensive spectroscopic data of its parent compound, Omeprazole, to predict and interpret the spectral features of its 4-acetyloxy analog.

Introduction: The Significance of this compound

Omeprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders, functioning by irreversibly inhibiting the H+/K+-ATPase proton pump in gastric parietal cells. The synthesis and characterization of its derivatives are of significant interest for the development of new active pharmaceutical ingredients (APIs), prodrugs, and for understanding its metabolic pathways. This compound (CAS 1246814-65-2) represents a modification on the pyridine ring of the omeprazole structure, where the 4-methoxy group is replaced by an acetyloxy group.[1] This structural change is expected to influence its physicochemical properties and metabolic stability, making its precise characterization paramount.

Spectroscopic techniques are indispensable for the structural elucidation of such novel compounds. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry reveals the molecular weight and fragmentation patterns, confirming the compound's identity and purity.

Predicted ¹H and ¹³C NMR Spectroscopic Data

A definitive assignment of the NMR signals for this compound can be predicted with a high degree of confidence by analyzing the well-documented spectra of Omeprazole and considering the electronic effects of the acetyloxy substituent.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of Omeprazole is characterized by distinct signals for the protons on the benzimidazole and pyridine rings, as well as the methoxy and methyl groups.[2][3] For this compound, the most significant changes are anticipated in the chemical shifts of the protons on the pyridine ring due to the replacement of the electron-donating methoxy group with the more electron-withdrawing acetyloxy group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale for Prediction
Pyridine-CH₃ (C3 & C5)~ 2.30s6HMinor downfield shift compared to Omeprazole due to the acetyl group's influence.
Acetyl-CH₃~ 2.15s3HCharacteristic chemical shift for an acetyl methyl group.
Methylene bridge (-CH₂-)~ 4.80 - 4.90d2HDiastereotopic protons due to the chiral sulfoxide, appearing as a pair of doublets.
Benzimidazole-OCH₃~ 3.85s3HUnchanged from Omeprazole.
Benzimidazole-H (C6)~ 6.90d1HMinor changes expected.
Benzimidazole-H (C4)~ 7.20d1HMinor changes expected.
Benzimidazole-H (C7)~ 7.50s1HMinor changes expected.
Pyridine-H (C6)~ 8.20s1HExpected to be deshielded compared to Omeprazole due to the electron-withdrawing nature of the adjacent acetyloxy group.
Benzimidazole-NH~ 12.40br s1HBroad signal, exchangeable with D₂O.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will similarly reflect the structural modification. The carbons of the pyridine ring, particularly C4, will experience the most significant shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Rationale for Prediction
Pyridine-CH₃ (C3 & C5)~ 12-14Similar to Omeprazole.
Acetyl-CH₃~ 21Typical for an acetyl methyl carbon.
Methylene bridge (-CH₂-)~ 60Similar to Omeprazole.
Benzimidazole-OCH₃~ 56Unchanged from Omeprazole.
Benzimidazole carbons~ 100-155Largely unperturbed from Omeprazole's values.
Pyridine C3 & C5~ 145-150Minor shifts expected.
Pyridine C2~ 160-165Minor shifts expected.
Pyridine C4~ 150-155Significant downfield shift due to the deshielding effect of the acetyloxy group.
Pyridine C6~ 140-145Minor shifts expected.
Acetyl C=O~ 169Characteristic chemical shift for an ester carbonyl carbon.
Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, particularly for the NH proton.[4]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time is necessary.

    • Employing techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can aid in distinguishing between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: To confirm assignments, especially for complex regions of the spectrum, it is advisable to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H correlations, which is invaluable for piecing together the molecular structure.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum provides valuable information about the functional groups present in a molecule. The introduction of the acetyloxy group in this compound will give rise to a characteristic strong absorption band for the ester carbonyl group.

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Notes
~ 3300-3400N-H stretch (benzimidazole)Medium, broadCharacteristic of N-H stretching vibrations.[5]
~ 2800-3000C-H stretch (aliphatic and aromatic)Medium to weak
~ 1760-1770C=O stretch (ester)StrongThis will be a key diagnostic peak for the acetyloxy group, distinguishing it from Omeprazole.
~ 1620-1630C=N and C=C stretch (aromatic rings)MediumSimilar to Omeprazole.
~ 1200-1250C-O stretch (ester)StrongAnother characteristic peak for the ester functionality.
~ 1010-1040S=O stretch (sulfoxide)StrongA prominent feature in the fingerprint region for sulfoxides.[5]
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The spectrum can be obtained using either a solid sample or a solution.

    • Solid State (ATR): A small amount of the powdered sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a rapid and common method.

    • Solid State (KBr pellet): A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin pellet.

    • Solution: The compound can be dissolved in a suitable solvent (e.g., chloroform) and the spectrum recorded in a liquid cell.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Predicted Molecular Ion and Fragmentation

The molecular formula for this compound is C₁₈H₁₉N₃O₄S, with a molecular weight of 389.43 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 390.

Table 4: Predicted Key Mass Spectral Peaks for this compound

m/z Proposed Fragment Notes
390[M+H]⁺Protonated molecular ion.
348[M+H - C₂H₂O]⁺Loss of a ketene molecule from the acetyloxy group.
228[C₁₁H₁₂N₂O₂S]⁺A potential fragment resulting from cleavage of the methylene bridge.
198[C₉H₁₂NO₂S]⁺A fragment corresponding to the protonated pyridine-sulfoxide portion, similar to a key fragment in Omeprazole's spectrum.[6]
149[C₈H₉N₂O]⁺A fragment corresponding to the protonated benzimidazole moiety.[6]
Experimental Protocol for MS Data Acquisition
  • Sample Introduction and Ionization:

    • The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Electrospray ionization (ESI) in positive ion mode is a suitable technique for this class of compounds.

  • Mass Analysis:

    • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

  • Tandem Mass Spectrometry (MS/MS):

    • To aid in structural elucidation, tandem MS (or MS/MS) experiments should be performed. The precursor ion of interest (e.g., m/z 390) is selected and subjected to collision-induced dissociation (CID) to generate a product ion spectrum, which reveals the fragmentation pattern.

Visualization of Molecular Structure and Analytical Workflow

To provide a clearer understanding of the molecular structure and the analytical process, the following diagrams are provided.

molecular_structure cluster_benzimidazole Benzimidazole Ring cluster_pyridine Pyridine Ring cluster_bridge Methylene Sulfoxide Bridge B_N1 N1-H B_C2 C2 B_N1->B_C2 B_N3 N3 B_C2->B_N3 Bridge_SO S=O B_C2->Bridge_SO B_C9 C9 B_N3->B_C9 B_C4 C4-H B_C5 C5-OCH3 B_C4->B_C5 B_C6 C6-H B_C5->B_C6 B_C7 C7-H B_C6->B_C7 B_C8 C8 B_C7->B_C8 B_C8->B_N1 B_C9->B_C4 B_C9->B_C8 P_C2 C2 P_C3 C3-CH3 P_C2->P_C3 P_C4 C4-O-C(O)CH3 P_C3->P_C4 P_C5 C5-CH3 P_C4->P_C5 P_C6 C6-H P_C5->P_C6 P_N1 N1 P_C6->P_N1 P_N1->P_C2 Bridge_CH2 -CH2- Bridge_CH2->P_C2 Bridge_SO->Bridge_CH2

Caption: Molecular structure of this compound.

analytical_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting synthesis Synthesis & Purification of This compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ir Infrared Spectroscopy (FTIR-ATR) synthesis->ir ms Mass Spectrometry (HRMS, MS/MS) synthesis->ms interpretation Structural Elucidation & Purity Assessment nmr->interpretation ir->interpretation ms->interpretation report Technical Guide & Data Archiving interpretation->report

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a predictive yet scientifically grounded framework for the spectroscopic characterization of this compound. By leveraging the extensive data available for Omeprazole, we have outlined the expected NMR, IR, and MS spectral features of this important derivative. The detailed experimental protocols provided herein offer a robust starting point for researchers to acquire and interpret high-quality data, ensuring the accurate identification and characterization of this compound in their drug discovery and development endeavors. The principles and methodologies described are foundational to the rigorous scientific validation of novel pharmaceutical compounds.

References

  • ResearchGate. (n.d.). 1 H NMR spectrum of omeprazole. Retrieved from [Link]

  • PubMed Central. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Retrieved from [Link]

  • PubMed. (2004). The Tautomerism of Omeprazole in Solution: A 1H and 13C NMR Study. Retrieved from [Link]

  • BrJAC. (2018). Fourier transform infrared spectrophotometry: An eco-friendly green tool for simultaneous quantification of Aspirin and Omeprazole in pharmaceutical formulation. Retrieved from [Link]

  • NIH. (2022). Physicochemical Equivalence and Quality Assessment of Various Brands of Gastro-Resistant Omeprazole Capsules in the Kumasi Metropolis. Retrieved from [Link]

Sources

solubility and stability profile of 4-Acetyloxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability Profiling of 4-Acetyloxy Omeprazole

Abstract

This compound is a derivative and potential impurity of Omeprazole, a cornerstone proton pump inhibitor (PPI).[1][2][3] Understanding its fundamental physicochemical properties is paramount for controlling its presence in drug formulations and for any potential development as a separate chemical entity. This guide provides a comprehensive, field-proven framework for the systematic evaluation of the solubility and stability of this compound. It moves beyond mere protocol listing to explain the causality behind experimental design, ensuring a self-validating and scientifically rigorous approach. The methodologies detailed herein are grounded in international regulatory guidelines and best practices for the characterization of pharmaceutical compounds, drawing parallels from the extensive knowledge base of Omeprazole.[4][5]

| Introduction: The Rationale for Characterization

Omeprazole, the parent compound, is a well-documented weak base known for its critical instability in acidic environments, a characteristic that dictates its formulation as enteric-coated dosage forms.[4][6] Any related compound, such as this compound, is presumed to share this inherent lability. A thorough characterization of its solubility and stability is not merely an academic exercise; it is a critical prerequisite for:

  • Impurity Profiling: Establishing acceptable limits in Omeprazole or Esomeprazole drug products requires knowledge of the impurity's potential to form and degrade under various conditions.

  • Bioavailability Prediction: Solubility is a primary determinant of a drug's absorption rate and extent, forming a cornerstone of the Biopharmaceutics Classification System (BCS).[7]

  • Formulation Development: A comprehensive stability profile informs decisions on excipient compatibility, manufacturing processes, packaging, and storage conditions to ensure product safety, quality, and efficacy throughout its shelf life.[8][9]

This guide provides the strategic and tactical methodologies to build a robust physicochemical profile for this compound.

| Solubility Profile Determination

The solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption of poorly soluble drugs. A multi-faceted approach is required to accurately predict its in-vivo behavior.

Causality Behind Method Selection

We employ a tiered approach. Initial screening in simple aqueous buffers provides a baseline, while subsequent testing in complex, biorelevant media offers a more accurate simulation of gastrointestinal fluids.[10][11] This progression allows for a mechanistic understanding of how pH, bile salts, and lipids influence solubilization, which is critical for forecasting performance in both fasted and fed states.[12]

Experimental Protocol: Equilibrium "Shake-Flask" Solubility

The gold-standard shake-flask method is utilized to determine thermodynamic equilibrium solubility.

Step-by-Step Methodology:

  • Media Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2 for the stomach, pH 4.5, and pH 6.8 for the small intestine).

  • API Addition: Add an excess amount of this compound solid powder to vials containing a fixed volume of each buffer. The excess solid ensures that saturation is achieved.

  • Equilibration: Place the sealed vials in a constant temperature shaker bath (37°C ± 0.5°C) to simulate human body temperature. Agitate for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-point study can validate the required equilibration time.

  • Sample Collection & Preparation: Withdraw an aliquot from each vial. Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of dissolved this compound using a validated HPLC-UV method.[13][14]

Experimental Protocol: Biorelevant Solubility

To better predict in-vivo dissolution, solubility is assessed in simulated physiological fluids.[11]

Step-by-Step Methodology:

  • Media Preparation: Prepare Fasted State Simulated Gastric Fluid (FaSSGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF) using commercially available powders or by following established recipes.[10] These media contain bile salts (e.g., sodium taurocholate) and lipids (e.g., lecithin) that mimic the composition of human GI fluids.[12]

  • Execution: Follow the same shake-flask procedure as described in Section 2.2, substituting the simple buffers with the prepared biorelevant media.

Data Presentation: Solubility Profile

The results should be compiled into a clear, comparative table.

Medium Composition Simulated GI Region pH Hypothetical Solubility (µg/mL)
0.1 N HClHydrochloric AcidStomach (Fasted)1.2< 1 (Expected rapid degradation)
Acetate BufferAcetic Acid, Sodium AcetateSmall Intestine (Upper)4.510 - 50
Phosphate BufferMonobasic/Dibasic PhosphateSmall Intestine (Lower)6.8100 - 200
FaSSGFBuffer, Pepsin, NaCl, SGF PowderStomach (Fasted)1.6< 1 (Expected rapid degradation)
FaSSIFBuffer, Bile Salt, LecithinSmall Intestine (Fasted)6.5150 - 300
FeSSIFBuffer, Bile Salt, Lecithin, LipidsSmall Intestine (Fed)5.0200 - 500
Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Define Test Media (Buffers & Biorelevant Fluids) add_api Add Excess API to Media start->add_api equilibrate Equilibrate at 37°C (Shake-Flask Method) add_api->equilibrate sample Withdraw Aliquot equilibrate->sample filter_sample Filter (0.22 µm) sample->filter_sample hplc Quantify by HPLC-UV filter_sample->hplc calculate Calculate Solubility (mg/mL) hplc->calculate report Report Data calculate->report

Caption: Workflow for Equilibrium Solubility Testing.

| Stability Profile and Degradation Pathway Analysis

The stability of this compound is the most critical parameter influencing its viability. We must assume it shares the profound pH-dependent instability of omeprazole, which degrades with a half-life of less than 10 minutes at pH values below 5.[6] The objective is to identify key degradation liabilities, elucidate degradation pathways, and develop a stability-indicating analytical method.

Causality Behind Method Selection

Forced degradation (stress testing) is the cornerstone of stability analysis, mandated by ICH guideline Q1A(R2).[5][15] By intentionally exposing the API to harsh conditions (acid, base, oxidation, light, heat), we accelerate the formation of degradation products that could potentially appear over a product's shelf life.[4][16] This process is essential for two reasons:

  • Pathway Elucidation: It helps identify the molecule's weak points and the structures of its primary degradants.

  • Method Validation: It proves that the chosen analytical method (typically HPLC) is "stability-indicating"—meaning it can accurately measure the parent API in the presence of its degradants, impurities, and excipients.

Experimental Protocol: Forced Degradation Studies

The goal is to achieve 5-20% degradation of the API to ensure that secondary degradation is minimized.

Step-by-Step Methodologies:

  • Acid Hydrolysis:

    • Protocol: Dissolve this compound in a solution of 0.1 N HCl and keep at room temperature.[4][17]

    • Rationale: Simulates exposure to gastric acid. This is the most critical stress test for a PPI-related compound.

    • Execution: Monitor the reaction over time (e.g., sample at 5, 15, 30, 60 minutes). Neutralize samples with an equivalent amount of 0.1 N NaOH prior to HPLC analysis to halt further degradation.[17]

  • Base Hydrolysis:

    • Protocol: Dissolve the API in 0.1 N NaOH and treat at a moderately elevated temperature (e.g., 60°C).

    • Rationale: Assesses stability against alkaline conditions, which may be encountered in certain formulations or during manufacturing.

    • Execution: Monitor over several hours, collecting samples periodically. Neutralize with acid before analysis.

  • Oxidative Degradation:

    • Protocol: Expose the API to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[4][15]

    • Rationale: Simulates potential oxidation from atmospheric oxygen or peroxide-containing excipients. The sulfoxide moiety in the parent omeprazole structure is a known target for oxidation.[18]

    • Execution: Monitor the reaction and analyze samples directly.

  • Thermal Degradation:

    • Protocol: Expose the solid API to dry heat in a calibrated oven (e.g., 70°C for 48 hours).[15] Also, test in solution.

    • Rationale: Evaluates the intrinsic thermal stability of the molecule, which impacts manufacturing (e.g., drying steps) and storage.

  • Photostability:

    • Protocol: Expose the solid API and a solution of the API to controlled light conditions as specified in ICH guideline Q1B (e.g., overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[4][19]

    • Rationale: Determines light sensitivity, which dictates the need for protective packaging.

Analytical System: Stability-Indicating HPLC Method

A robust, validated HPLC method is essential for separating and quantifying the parent compound and all process- and degradation-related impurities.

  • System: HPLC with PDA (Photodiode Array) or UV detector. Coupling with a Mass Spectrometer (LC-MS) is invaluable for identifying the mass of unknown degradation products.[5][18]

  • Column: A C18 reverse-phase column is standard for omeprazole and related substances.[17]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile) is typically required to achieve adequate separation of all species.[9]

  • Detection: A PDA detector is used to check for peak purity and to select the optimal wavelength for quantification.

Data Presentation: Forced Degradation Summary
Stress Condition Methodology Potential Degradation Products Analytical Observations
Acid Hydrolysis0.1 N HCl, RTCleavage products, cyclic sulfonamideRapid loss of parent peak; multiple new peaks appear quickly.
Base Hydrolysis0.1 N NaOH, 60°CHydrolysis of acetate group, other rearrangementsSlower degradation than acid; distinct degradant profile.
Oxidation3% H₂O₂, RTN-oxides, sulfone derivativesFormation of more polar species, eluting earlier in RP-HPLC.
Thermal (Solid)70°C, 48hDimerization, decompositionDiscoloration of powder; appearance of minor degradation peaks.
PhotolyticICH Q1B light exposurePhotolytic cleavage or rearrangement productsAppearance of new peaks, particularly in solution samples.
Visualization: Stability Testing & Method Validation Workflow

G cluster_stress Forced Degradation (ICH Q1A) cluster_analysis Analytical Development cluster_formal Formal Stability Studies (ICH Q1A) start Subject API to Stress Conditions acid Acid (HCl) start->acid base Base (NaOH) start->base oxid Oxidation (H₂O₂) start->oxid therm Thermal (Heat) start->therm photo Photolytic (Light) start->photo analyze Analyze Stressed Samples by HPLC-PDA/MS acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze identify Identify & Characterize Degradation Products analyze->identify validate Validate HPLC Method (Specificity, Peak Purity) identify->validate long_term Long-Term Study (e.g., 25°C / 60% RH) validate->long_term accelerated Accelerated Study (e.g., 40°C / 75% RH) validate->accelerated report Determine Shelf-Life & Storage Conditions long_term->report accelerated->report

Caption: Workflow for Stability Profiling.

| Conclusion

The systematic physicochemical profiling of this compound is a critical, data-driven process. While it is a distinct chemical entity, its structural similarity to omeprazole provides a strong, logical foundation for predicting its behavior and designing an effective characterization strategy. The primary challenge will undoubtedly be its stability in acidic and potentially oxidative conditions. By following the comprehensive workflows outlined in this guide—from foundational equilibrium solubility to rigorous forced degradation and formal stability studies—researchers can generate the high-quality, self-validating data package required to make informed decisions in drug development, formulation, and quality control.

| References

  • Biorelevant.com. How Biorelevant Testing Can Help Oral Drug Development. Available from: [Link].

  • Taylor & Francis Online. A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. (2025-03-28). Available from: [Link].

  • PubMed. Analytical methodologies for the determination of omeprazole: an overview. (2007-08-15). Available from: [Link].

  • Biorelevant.com. Biorelevant Dissolution Experiments. Available from: [Link].

  • American Pharmaceutical Review. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Available from: [Link].

  • International Journal of Pharmacy and Technology. Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. Available from: [Link].

  • National Institutes of Health (NIH). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC. (2025-01-25). Available from: [Link].

  • International Journal of Creative Research Thoughts (IJCRT). BIORELEVANT DISSOLUTION FOR SOLID ORAL GENERIC DRUG PRODUCTS AND IN VITRO IN VIVO CORRELATION OR RELATIONSHIP. Available from: [Link].

  • Waters. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Available from: [Link].

  • Figshare. A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. (2025-03-28). Available from: [Link].

  • PubMed. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. Available from: [Link].

  • U.S. Food and Drug Administration (FDA). Draft Guidance on Esomeprazole Magnesium. Available from: [Link].

  • Journal of Chemical and Pharmaceutical Research. Isolation and Characterization of Forced Degradative Products of a Proton Pump Inhibitor Drug Ilaprazole by LC/MS Technique. Available from: [Link].

  • SciELO. Use of biorelevant dissolution media in dissolution tests as a predictive method of oral bioavailability. Available from: [Link].

  • Rasayan Journal of Chemistry. Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with Ultraviolet-Visible Spectrophotometry. Available from: [Link].

  • Royal Society of Chemistry (RSC). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. Available from: [Link].

  • ResearchGate. Analytical methodologies for the determination of omeprazole: An overview. (2025-08-05). Available from: [Link].

  • U.S. Food and Drug Administration (FDA). Draft Guidance on Esomeprazole Magnesium. Available from: [Link].

  • Ovid. Analytical methodologies for the determination of omeprazole: An overview. Available from: [Link].

  • ResearchGate. Forced degradation studies of lansoprazole using LC‐ESI HRMS and 1H‐NMR experiments: in vitro toxicity evaluation of major degradation products. (2025-12-07). Available from: [Link].

  • World Journal of Pharmacy and Pharmaceutical Sciences (WJPPS). STABILITY STUDY OF ESOMEPRAZOLE PREPARATIONS IN DIFFERENT PACKAGING MATERIAL USING STABILITY INDICATING VALIDATED HPLC METHOD. Available from: [Link].

  • Al-Hawash Private University. STABILITY STUDY OF ESOMEPRAZOLE PREPARATIONS IN DIFFERENT PACKAGING MATERIAL USING STABILITY INDICATING VALIDATED HPLC METHOD. Available from: [Link].

  • ResearchGate. (PDF) STABILITY STUDY OF ESOMEPRAZOLE PREPARATIONS IN DIFFERENT PACKAGING MATERIAL USING STABILITY INDICATING VALIDATED HPLC METHOD. (2020-06-16). Available from: [Link].

  • SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Available from: [Link].

  • National Institutes of Health (NIH). Omeprazole - PubChem. Available from: [Link].

  • Semantic Scholar. Synthesis, structure, and reactivity of Omeprazole and related compounds. (2018-08-01). Available from: [Link].

  • White Rose eTheses Online. Synthesis, structure, and reactivity of Omeprazole and related compounds. (2018-11-26). Available from: [Link].

  • Global Journal of Medical Research. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. Available from: [Link].

  • National Institutes of Health (NIH). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus - PMC. Available from: [Link].

  • White Rose eTheses Online. Synthesis, structure, and reactivity of Omeprazole and related compounds. Available from: [Link].

  • ResearchGate. (PDF) Stability study of omeprazole. (2025-08-06). Available from: [Link].

  • Farmacia Journal. STABILITY STUDY OF OMEPRAZOLE. Available from: [Link].

  • MDPI. Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms. Available from: [Link].

Sources

An In-Depth Technical Guide to Investigating 4-Acetyloxy Omeprazole as a Potential Novel Metabolite of Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive hepatic biotransformation, primarily mediated by cytochrome P450 enzymes CYP2C19 and CYP3A4. While the major metabolic pathways leading to 5-hydroxyomeprazole and omeprazole sulfone are well-characterized, the complete metabolic profile of omeprazole may not be fully elucidated. This technical guide explores the hypothesis that 4-Acetyloxy Omeprazole is a potential, previously unidentified, phase II metabolite of omeprazole. We postulate its formation via a two-step metabolic sequence: initial Phase I hydroxylation of the pyridine ring to form 4-hydroxyomeprazole, a known metabolite, followed by a Phase II O-acetylation. This document provides a comprehensive framework for investigating this hypothesis, detailing the rationale, proposed metabolic pathway, and rigorous, self-validating experimental protocols for the chemical synthesis of an analytical standard, in vitro metabolic generation, and subsequent detection and characterization using advanced analytical techniques. The potential discovery of this novel metabolite could have significant implications for understanding omeprazole's complete pharmacokinetic profile, inter-individual variability in its metabolism, and potential drug-drug interactions.

Introduction: The Established Landscape of Omeprazole Metabolism

Omeprazole is a racemic mixture of (R)- and (S)-enantiomers, both of which are extensively metabolized in the liver.[1][2] The primary metabolic enzymes involved are the polymorphic CYP2C19 and, to a lesser extent, CYP3A4.[3][4] The main metabolic pathways are:

  • Hydroxylation: CYP2C19 is the principal enzyme responsible for the 5-hydroxylation of the benzimidazole ring to form 5-hydroxyomeprazole.[3][4]

  • Sulfoxidation: CYP3A4 primarily catalyzes the formation of omeprazole sulfone.[3][4]

Other minor metabolites, such as 3-hydroxyomeprazole and 5'-O-desmethylomeprazole, have also been identified.[2] These Phase I metabolites are typically rendered more water-soluble to facilitate their excretion.[5] While these pathways are well-documented, the full spectrum of omeprazole's biotransformation, particularly subsequent Phase II conjugation reactions, warrants further investigation.

The Hypothesis: A Novel Metabolic Pathway via 4-Hydroxylation and O-Acetylation

We propose the existence of a novel metabolic pathway for omeprazole, culminating in the formation of this compound. This hypothesis is predicated on two key steps:

  • Phase I Hydroxylation: The formation of 4-hydroxyomeprazole, a known metabolite and impurity of omeprazole.[6][7] This initial step involves the hydroxylation of the pyridine ring at the 4-position.

  • Phase II Acetylation: The subsequent O-acetylation of the 4-hydroxyl group of 4-hydroxyomeprazole. Acetylation is a recognized Phase II metabolic reaction catalyzed by N-acetyltransferase (NAT) enzymes, which transfer an acetyl group from acetyl-CoA to a substrate.[8][9][10] While N-acetylation of amino groups is more common, O-acetylation of hydroxyl groups is also a documented biotransformation pathway.[11]

The proposed metabolic cascade is a scientifically plausible route that has not been extensively explored for omeprazole. Identifying this compound would add a new dimension to our understanding of omeprazole's metabolic fate.

Proposed Metabolic Pathway of Omeprazole to this compound

G Omeprazole Omeprazole Hydroxyomeprazole 4-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole Phase I: Hydroxylation (CYP-mediated) Acetyloxyomeprazole This compound Hydroxyomeprazole->Acetyloxyomeprazole Phase II: O-Acetylation (Acetyltransferase)

Caption: Proposed two-step metabolic pathway.

Experimental Framework for Investigating the Hypothesis

To rigorously test this hypothesis, a multi-stage experimental approach is necessary. This involves the synthesis of an analytical standard, in vitro generation of the putative metabolite, and its subsequent detection and characterization.

Chemical Synthesis of this compound Analytical Standard

The synthesis of a pure analytical standard is a critical prerequisite for the unambiguous identification and quantification of the potential metabolite in biological matrices. A plausible synthetic route begins with a commercially available precursor, 4-hydroxy omeprazole sulfide, followed by oxidation and acetylation.

Experimental Protocol: Synthesis of this compound

  • Oxidation of 4-Hydroxy Omeprazole Sulfide:

    • Dissolve 4-hydroxy omeprazole sulfide (1 equivalent) in a suitable solvent such as dichloromethane.

    • Cool the solution to 0-5°C in an ice bath.

    • Add a mild oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) (1-1.1 equivalents), portion-wise while maintaining the temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate).

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-hydroxyomeprazole.

  • Acetylation of 4-Hydroxyomeprazole:

    • Dissolve the synthesized 4-hydroxyomeprazole (1 equivalent) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran, in the presence of a base such as triethylamine or pyridine (1.5-2 equivalents).

    • Cool the mixture to 0°C.

    • Add acetyl chloride or acetic anhydride (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

  • Structural Characterization:

    • Confirm the identity and purity of the synthesized this compound using:

      • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the molecular structure.

      • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.

      • High-Performance Liquid Chromatography (HPLC): To assess purity.

Experimental Workflow: Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization A 4-Hydroxy Omeprazole Sulfide B Oxidation (m-CPBA) A->B C 4-Hydroxyomeprazole B->C D Acetylation (Acetyl Chloride) C->D E Crude 4-Acetyloxy Omeprazole D->E F Purification (Column Chromatography) E->F G Pure 4-Acetyloxy Omeprazole Standard F->G H NMR (¹H, ¹³C) G->H I HRMS G->I J HPLC (Purity) G->J

Caption: Workflow for synthesis and characterization.

In Vitro Metabolism using Human Liver Microsomes

Human liver microsomes (HLMs) are a well-established in vitro model for studying Phase I and Phase II drug metabolism as they contain a high concentration of CYP and other drug-metabolizing enzymes.[12][13][14]

Experimental Protocol: In Vitro Incubation

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • Human liver microsomes (e.g., 0.5 mg/mL protein).

      • Omeprazole (substrate, e.g., 10 µM).

      • Phosphate buffer (e.g., 100 mM, pH 7.4).

      • Acetyl-CoA (cofactor for acetylation, e.g., 1 mM).

    • Prepare control incubations:

      • Without omeprazole (to check for background signals).

      • Without microsomes (to check for non-enzymatic degradation).

      • Without Acetyl-CoA (to confirm the necessity of the cofactor for acetylation).

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a pre-warmed NADPH regenerating system (cofactor for CYP enzymes).

    • Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

    • Vortex the mixture vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Analytical Detection and Characterization by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for detecting and identifying the potential metabolite.[15][16][17]

Experimental Protocol: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating omeprazole and its metabolites.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: A typical flow rate would be 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (ESI+).

    • Analysis Mode:

      • Full Scan: To obtain the mass-to-charge ratio (m/z) of potential metabolites.

      • Product Ion Scan (PIS): To obtain the fragmentation pattern of the parent ion of interest.

      • Multiple Reaction Monitoring (MRM): For targeted quantification, using the synthesized standard to establish specific parent-daughter ion transitions.

  • Metabolite Identification:

    • Analyze the in vitro incubation samples and compare the retention time and mass spectra with the synthesized this compound standard.

    • The presence of a peak in the omeprazole-incubated sample (but not in the controls) that matches the retention time and fragmentation pattern of the synthetic standard would provide strong evidence for the formation of this compound.

Compound Formula Molecular Weight Expected [M+H]⁺ (m/z)
OmeprazoleC₁₇H₁₉N₃O₃S345.42346.12
4-HydroxyomeprazoleC₁₆H₁₇N₃O₃S331.39332.10
This compoundC₁₈H₁₉N₃O₄S373.43374.11

Potential Significance and Future Directions

The confirmation of this compound as a novel metabolite would be a significant finding. It would necessitate further research into:

  • Enzyme Kinetics: Determining the specific acetyltransferase(s) responsible for its formation and the kinetics of the reaction.

  • Pharmacological Activity: Assessing whether this compound has any pharmacological or toxicological activity.

  • In Vivo Relevance: Investigating the presence of this metabolite in human plasma and urine samples from individuals treated with omeprazole.

  • Pharmacogenetic Variability: Exploring if polymorphisms in the identified acetyltransferase gene contribute to inter-individual differences in omeprazole metabolism and response.

Conclusion

This technical guide outlines a robust and scientifically grounded framework for investigating the existence of this compound as a novel metabolite of omeprazole. By combining chemical synthesis of an analytical standard with in vitro metabolism studies and sensitive LC-MS/MS analysis, researchers can systematically explore this uncharted metabolic pathway. The potential discovery would not only enhance our fundamental understanding of omeprazole's biotransformation but also have broader implications for drug development and personalized medicine.

References

  • The Pivotal Role of N-acetyltransferases in Drug Metabolism: A Technical Guide. (n.d.). BenchChem.
  • Omeprazole: pharmacokinetics and metabolism in man. (1986). PubMed.
  • Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. (n.d.).
  • Omeprazole and Esomeprazole Pathway, Pharmacokinetics. (n.d.). ClinPGx.
  • The Biological Activity of Omeprazole Metabolites: A Technical Guide. (n.d.). BenchChem.
  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.).
  • Video: Phase II Reactions: Acetyl
  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (n.d.). PubMed Central.
  • Acetylation of Drugs as an example of Pharmacogenetics / Variations activity of N-Acetyltransferase. (2024). YouTube.
  • Omeprazole Metabolism P
  • N-acetyltransferase. (n.d.). Wikipedia.
  • Acetylation - Biotransform
  • Role of human liver microsomes in in vitro metabolism of drugs-a review. (2009). PubMed.
  • Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. (n.d.). PubMed.
  • Acetylation – An ABC of PK/PD. (n.d.).
  • Acetyl
  • Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. (n.d.). PMC - NIH.
  • In Vitro Drug Metabolism Using Liver Microsomes. (2016). PubMed.
  • 4-Hydroxy omeprazole sulfide. (n.d.). MedchemExpress.com.
  • bio-analytical method development and validation for omeprazole using lc-ms/ms. (n.d.).
  • Acetylator status, drug metabolism and disease. (2003). PubMed.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.).
  • An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study. (n.d.). PubMed Central.
  • Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. (2009). Scilit.
  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (n.d.). Semantic Scholar.
  • This compound Sulfide. (n.d.). Benchchem.
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (n.d.). SciSpace.
  • Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability. (n.d.).
  • 4-Hydroxy omeprazole, preparation kit (contains 4-hydroxy omeprazole sulfide and m-chloroperoxybenzoic acid). (n.d.). CymitQuimica.
  • 4-Hydroxy Omeprazole Sulfide. (n.d.).
  • CAS No : 301669-82-9 | Product Name : 4-Hydroxy Omeprazole. (n.d.).
  • Total synthesis of 5-hydroxyomeprazole. (n.d.).
  • 4-Hydroxy Omeprazole. (n.d.). Simson Pharma Limited.
  • Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. (n.d.). NIH.
  • This compound. (n.d.). Sigma-Aldrich.
  • Synthesis, structure, and reactivity of Omeprazole and related compounds. (2018). Semantic Scholar.
  • Omeprazole synthesis. (n.d.).

Sources

A Technical Guide to the Theoretical and Computational Elucidation of 4-Acetyloxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on In Silico Drug Development

This guide provides a comprehensive technical overview of the theoretical and computational methodologies employed in the research and development of 4-Acetyloxy Omeprazole, a derivative of the widely-used proton pump inhibitor (PPI), Omeprazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical application of computational chemistry to understand and predict the behavior of this promising molecule.

Introduction: The Rationale for this compound

Omeprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders, functioning by irreversibly inhibiting the H+/K+-ATPase, or proton pump, in the stomach.[1][2][3][4][5] As a prodrug, Omeprazole is converted to its active form in the acidic environment of the parietal cells.[3] The exploration of Omeprazole derivatives, such as this compound, is driven by the quest for improved physicochemical and pharmacokinetic properties. The introduction of an acetyloxy group can potentially enhance the drug's stability and modulate its release characteristics, offering advantages over the parent compound.[6] This guide will illuminate the computational pathways to investigate these potential enhancements.

Theoretical Framework: The Computational Lens

Modern drug discovery leverages a synergistic relationship between experimental and computational approaches. For a molecule like this compound, a multi-faceted computational strategy is essential to build a comprehensive profile of its behavior from the electronic to the systemic level. This involves a suite of techniques, each providing a unique piece of the puzzle.

Core Computational Methodologies:
  • Density Functional Theory (DFT): At the heart of understanding a molecule's intrinsic properties lies DFT. This quantum mechanical method allows for the calculation of electronic structure, providing insights into molecular geometry, reactivity, and spectroscopic properties.[7] For this compound, DFT is instrumental in determining its stable conformation, electronic properties like HOMO-LUMO energy gaps, and predicting its vibrational spectra (IR and Raman).

  • Molecular Docking: To understand how this compound interacts with its biological target, the H+/K+-ATPase, molecular docking is employed. This technique predicts the preferred orientation of a ligand when bound to a receptor, providing crucial information about binding affinity and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). The availability of high-resolution cryo-EM structures of the gastric H+/K+-ATPase is a significant enabler for accurate docking studies.[1][2][3][4][8][9][10][11]

  • Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of the ligand-receptor interaction, MD simulations offer a dynamic view. By simulating the movement of atoms and molecules over time, MD can assess the stability of the docked complex, reveal conformational changes in both the ligand and the protein, and provide a more nuanced understanding of the binding energetics.

The logical flow of these computational studies is depicted in the workflow diagram below.

computational_workflow cluster_dft Density Functional Theory (DFT) cluster_docking Molecular Docking cluster_md Molecular Dynamics (MD) dft_opt Geometry Optimization dft_freq Frequency Analysis (IR/Raman Spectra) dft_opt->dft_freq dft_elec Electronic Properties (HOMO-LUMO, ESP) dft_opt->dft_elec ligand_prep Ligand Preparation (this compound) dft_opt->ligand_prep Optimized Geometry docking Docking Simulation ligand_prep->docking receptor_prep Receptor Preparation (H+/K+-ATPase) receptor_prep->docking analysis Binding Pose & Affinity Analysis docking->analysis complex_prep Complex Preparation (from Docking) analysis->complex_prep Best Docking Pose md_sim MD Simulation complex_prep->md_sim md_analysis Trajectory Analysis (RMSD, RMSF, Interactions) md_sim->md_analysis

Caption: A typical workflow for the computational study of a drug candidate.

Methodologies in Detail: A Step-by-Step Guide

Part 1: Quantum Chemical Calculations with Density Functional Theory (DFT)

Objective: To determine the optimized geometry, electronic properties, and theoretical vibrational spectra of this compound.

Protocol:

  • Initial Structure Generation: A 2D sketch of this compound is created using a chemical drawing software and converted to a 3D structure.

  • Geometry Optimization:

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Method: B3LYP hybrid functional.

    • Basis Set: 6-31G(d,p) or a larger basis set for higher accuracy.

    • Procedure: An initial geometry optimization is performed to find the lowest energy conformation of the molecule.

  • Frequency Analysis:

    • Procedure: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Electronic Property Calculation:

    • Procedure: Single-point energy calculations are performed on the optimized geometry to obtain properties such as:

      • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for understanding the molecule's reactivity.

      • Molecular Electrostatic Potential (MEP): This helps to visualize the charge distribution and identify regions prone to electrophilic or nucleophilic attack.

Part 2: Molecular Docking into the H+/K+-ATPase

Objective: To predict the binding mode and estimate the binding affinity of this compound to the proton pump.

Protocol:

  • Receptor Preparation:

    • Source: A high-resolution crystal or cryo-EM structure of the H+/K+-ATPase is obtained from the Protein Data Bank (PDB). For example, PDB IDs: 2YN9, 3IXZ, 5Y0B, 7X20.[8][9][10][12]

    • Software: UCSF Chimera, PyMOL, or Maestro.

    • Procedure: The protein structure is prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

  • Ligand Preparation:

    • Source: The DFT-optimized structure of this compound.

    • Software: AutoDock Tools, RDKit, or Maestro.

    • Procedure: The ligand is prepared by assigning partial charges and defining rotatable bonds.

  • Docking Simulation:

    • Software: AutoDock Vina, Glide, or GOLD.

    • Procedure: A grid box is defined around the active site of the H+/K+-ATPase. The docking algorithm then explores different conformations and orientations of the ligand within this grid box, scoring each pose based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Procedure: The resulting docking poses are visualized and analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic contacts with the active site residues, are identified.

Part 3: Molecular Dynamics (MD) Simulations

Objective: To assess the stability of the this compound-H+/K+-ATPase complex and to study its dynamic behavior.

Protocol:

  • System Preparation:

    • Source: The best-ranked docked complex from the molecular docking study.

    • Software: GROMACS, AMBER, or NAMD.

    • Procedure: The complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Minimization and Equilibration:

    • Procedure: The system is first energy-minimized to remove any steric clashes. This is followed by a series of equilibration steps, typically involving simulations with restraints on the protein and ligand heavy atoms, to allow the solvent to relax around the complex.

  • Production MD Simulation:

    • Procedure: A production simulation is run for a significant length of time (e.g., 100 ns or more) without any restraints. The trajectory of the simulation, which contains the coordinates of all atoms at different time points, is saved.

  • Trajectory Analysis:

    • Software: GROMACS analysis tools, VMD, or CPPTRAJ.

    • Procedure: The trajectory is analyzed to calculate various parameters, including:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the receptor.

Interpretation of Computational Data

Computational Method Key Outputs Interpretation and Significance
Density Functional Theory (DFT) Optimized geometry, HOMO-LUMO gap, MEP, theoretical IR/Raman spectra.Provides insights into the molecule's intrinsic stability, reactivity, and spectroscopic fingerprint for comparison with experimental data.
Molecular Docking Binding poses, docking scores (binding affinity).Predicts how the molecule interacts with its target protein, guiding the design of more potent inhibitors.
Molecular Dynamics (MD) RMSD, RMSF, interaction analysis over time.Assesses the stability of the drug-target complex and provides a more realistic view of the binding interactions in a dynamic environment.

Experimental Validation: Bridging the In Silico-In Vitro Gap

Computational predictions, no matter how sophisticated, must be validated by experimental data. For this compound, the following experimental studies would be crucial:

Synthesis and Characterization

Once synthesized, the compound must be thoroughly characterized to confirm its identity and purity.

Protocol: Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups. The chemical shifts for Omeprazole can be used as a reference.[13][14]

  • Infrared (IR) Spectroscopy:

    • To identify the characteristic vibrational frequencies of the functional groups, particularly the C=O stretch of the acetate group and the S=O stretch of the sulfoxide.[14][15]

  • Mass Spectrometry (MS):

    • To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • X-ray Crystallography:

    • If a suitable crystal can be obtained, this technique provides the definitive 3D structure of the molecule in the solid state, which can be directly compared with the DFT-optimized geometry.

The interplay between these computational and experimental approaches is visualized below.

validation_cycle comp_model Computational Model (DFT, Docking, MD) prediction Prediction of Properties (Structure, Binding, Stability) comp_model->prediction synthesis Chemical Synthesis prediction->synthesis exp_validation Experimental Validation (NMR, IR, X-ray, Bioassays) synthesis->exp_validation refinement Model Refinement exp_validation->refinement refinement->comp_model Iterative Improvement

Caption: The iterative cycle of computational prediction and experimental validation.

Conclusion: A Computationally-Informed Path Forward

The theoretical and computational study of this compound represents a powerful paradigm in modern drug development. By integrating DFT, molecular docking, and MD simulations, researchers can gain a deep understanding of its potential as an improved proton pump inhibitor. This in-depth in silico analysis, when coupled with rigorous experimental validation, provides a rational and efficient pathway to optimize its properties and accelerate its journey from a promising candidate to a potential therapeutic agent. This guide has outlined the key computational methodologies and their practical application, offering a roadmap for scientists and researchers in this exciting field.

References

  • Abe, K., Tani, K., Friedrich, T., & Fujiyoshi, Y. (2012). Cryo-EM structure of gastric H+,K+-ATPase with a single occupied cation-binding site. Proceedings of the National Academy of Sciences, 109(45), 18401–18406. [Link]

  • Abe, K., Tani, K., Nishizawa, T., & Fujiyoshi, Y. (2009). Inter-subunit interaction of gastric H+,K+-ATPase prevents reverse reaction of the transport cycle. The EMBO Journal, 28(11), 1637–1643. [Link]

  • What is the mechanism of Omeprazole? - Patsnap Synapse. (2024). [Link]

  • Omeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

  • Omeprazole - MassiveBio. (2026). [Link]

  • Moniruzzaman, M., et al. (2019). Quantum Chemical and Pharmacokinetic Studies of some Proton Pump Inhibitor Drugs. Austin Journal of Biosensors & Bioelectronics. [Link]

  • Abe, K., et al. (2012). Cryo-EM structure of gastric H+,K+-ATPase with a single occupied cation-binding site. ResearchGate. [Link]

  • Abe, K., Tani, K., Friedrich, T., & Fujiyoshi, Y. (2012). 2YN9: Cryo-EM structure of gastric H+,K+-ATPase with bound rubidium. RCSB PDB. [Link]

  • Abe, K., et al. (2017). 5Y0B: PIG GASTRIC H+,K+ - ATPASE IN COMPLEX with BYK99. RCSB PDB. [Link]

  • Nakanishi, H., & Abe, K. (2022). 7X20: Crystal structure of non gastric H,K-ATPase alpha2 in (K+)E2-AlF state. RCSB PDB. [Link]

  • Abe, K., Tani, K., Nishizawa, T., & Fujiyoshi, Y. (2009). 3IXZ: Pig gastric H+/K+-ATPase complexed with aluminium fluoride. RCSB PDB. [Link]

  • Butler, C.F., et al. (2014). 4O4P: Structure of P450 BM3 A82F F87V in complex with S-omeprazol. RCSB PDB. [Link]

  • Cryo-EM structure of antagonist-bound E2P gastric H+,K+-ATPase (S...). (n.d.). Yorodumi - Protein Data Bank Japan. [Link]

  • Cryo-EM structure of gastric H+,K+-ATPase with bound Rb+. (n.d.). Yorodumi - PDBj. [Link]

  • Bundgaard, H., & Nielsen, N. M. (1988). Prodrugs as drug delivery systems. 44. 0-Acyloxymethyl, 0-acyl and N-acyl salicylamide as possible prodrugs for salicylamide. International Journal of Pharmaceutics, 43(1-2), 101-110. [Link]

  • Ray, J. A., et al. (2017). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. Journal of Medicinal Chemistry, 60(19), 8090-8096. [Link]

  • Gaware, V., et al. (2011). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH. [Link]

  • Stirn, J., & Klein, C. D. (2024). A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines. ChemRxiv. [Link]

  • Asakawa, A. H., et al. (2021). Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures. PMC - PubMed Central. [Link]

  • da Silva, A. C., et al. (2020). Amino Acids in the Development of Prodrugs. MDPI. [Link]

  • Role of Prodrug in the Process of Bioavailability - Research and Reviews. (2022). [Link]

  • Kumar, R., et al. (2024). Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand. NIH. [Link]

  • Khan, A. A., et al. (2016). FTIR spectra of (a) pure omeprazole, (b) PM 7, (c) TSD best formulation F7. ResearchGate. [Link]

  • Spence, J. (2018). Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. [Link]

  • 2-[((5-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl]-3,5-dimethylpyridin-4-yl acetate. (n.d.). Advent. [Link]

  • 2-[((5-Methoxy-1H-benzo[d]imidazol-2-yl)sulfonyl)methyl]-3,5-dimethylpyridin-4-yl acetate. (n.d.). Advent. [Link]

  • 2-(((5-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4(1H)-one. (n.d.). Pharmaffiliates. [Link]

  • This compound Sulfone. (n.d.). PubChem. [Link]

  • Kumar, A., et al. (2019). Fourier transform infrared spectrophotometry: An eco-friendly green tool for simultaneous quantification of Aspirin and Omeprazole in pharmaceutical formulation. Brazilian Journal of Analytical Chemistry. [Link]

  • Yang, R., et al. (2003). 1 H NMR spectrum of omeprazole. Observed chemical shifts at δ 2.23 (6H,... ResearchGate. [Link]

  • Stare, J., et al. (2017). (PDF) Spectroscopic Characterization of Omeprazole and Its Salts. ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001913). (n.d.). Human Metabolome Database. [Link]

  • (r)-Omeprazole. (n.d.). PubChem. [Link]

  • Butler, C.F., et al. (2013). Structure of omeprazole. The chemical structure of the proton pump inhibitor OMP is shown. The pyridine ring shows the accepted num. ResearchGate. [Link]

Sources

discovery and initial characterization of 4-Acetyloxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Initial Characterization of 4-Acetyloxy Omeprazole

Abstract

This technical guide delineates the strategic rationale, synthetic pathway, and initial physicochemical and pharmacological characterization of this compound, a novel prodrug derivative of the proton pump inhibitor (PPI) omeprazole. Omeprazole, a cornerstone for treating acid-related gastrointestinal disorders, functions as a prodrug itself, requiring acid-catalyzed activation to inhibit the H+/K+-ATPase.[1][2] The development of derivatives like this compound is driven by the pursuit of modified pharmacokinetic profiles, enhanced stability, or alternative activation mechanisms. This document provides detailed, field-proven protocols for the multi-step synthesis, structural elucidation via spectroscopic methods, and initial in vitro evaluation, serving as a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction: The Rationale for Omeprazole Derivatives

Omeprazole was the first clinically approved PPI, revolutionizing the management of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[1][3] Its mechanism relies on its nature as a prodrug; it is a weak base that accumulates in the acidic canaliculi of gastric parietal cells.[4] There, it undergoes a proton-catalyzed conversion into a reactive tetracyclic sulfenamide, which irreversibly inhibits the H+/K+-ATPase (the gastric proton pump) by forming a covalent disulfide bond with cysteine residues.[1][5][6]

Despite its success, omeprazole has limitations, including its rapid degradation in acidic environments (requiring enteric coating for oral delivery) and significant inter-individual metabolic variations, primarily mediated by the polymorphic CYP2C19 enzyme.[4][7][8] The synthesis of derivatives serves several potential purposes:

  • Modulating Pharmacokinetics: Altering the molecule's lipophilicity and structure can change its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Improving Stability: Chemical modification can protect the core structure from premature degradation.

  • Creating Novel Prodrugs: An acetyloxy group, for instance, can be introduced to be cleaved by esterase enzymes in the body, releasing the parent drug. This "carrier-linked prodrug" approach can be used to control the release and activation of the active moiety.[9]

This compound is conceptualized as such a prodrug, designed to be stable until systemic absorption, after which enzymatic hydrolysis would release a hydroxylated form of omeprazole, which would then act on the proton pump.

Synthetic Strategy and Protocols

The synthesis of this compound is a multi-step process built upon the established chemistry of omeprazole.[10][11] It involves the convergent synthesis of a thioether intermediate from a substituted benzimidazole and a pyridine moiety, followed by selective oxidation to the sulfoxide (omeprazole core), and a final acylation step.

Diagram: Synthetic Pathway for this compound

G cluster_0 Part 1: Thioether Formation cluster_1 Part 2: Oxidation cluster_2 Part 3: Acylation A 5-Methoxy-2-mercaptobenzimidazole C Thioether Intermediate (Precursor) A->C NaOH, Ethanol B 2-(chloromethyl)-4-hydroxy- 3,5-dimethylpyridine B->C D 4-Hydroxy Omeprazole C->D m-CPBA or H₂O₂ (Controlled Oxidation) E This compound D->E Acetic Anhydride, Pyridine

Caption: Convergent synthesis of this compound.

Protocol 1: Synthesis of the Thioether Intermediate

This protocol describes the nucleophilic substitution reaction to couple the benzimidazole and pyridine rings.

  • Preparation of Sodium Benzimidazolate: In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide (1.1 eq) in absolute ethanol under an inert atmosphere (N₂). Add 5-methoxy-2-mercaptobenzimidazole (1.0 eq) and reflux the mixture for 1 hour until a clear solution of the sodium salt is formed.

  • Coupling Reaction: Cool the reaction mixture to 10°C in an ice bath. In a separate vessel, dissolve 2-(chloromethyl)-4-hydroxy-3,5-dimethylpyridine hydrochloride (1.0 eq) in ethanol.

  • Addition: Add the pyridine solution dropwise to the cooled benzimidazolate solution over 30 minutes, maintaining the temperature below 15°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture and add deionized water to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the thioether intermediate.

Protocol 2: Selective Oxidation to 4-Hydroxy Omeprazole

The selective oxidation of the thioether to a sulfoxide is a critical step, as over-oxidation leads to the inactive sulfone byproduct.[11]

  • Dissolution: Dissolve the thioether intermediate (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM), in a flask cooled to -20°C.

  • Oxidant Preparation: In a separate flask, dissolve m-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 eq) in DCM.

  • Controlled Addition: Add the m-CPBA solution dropwise to the thioether solution, ensuring the temperature is maintained between -20°C and -15°C.

  • Quenching: After stirring for 1-2 hours (monitor by TLC), quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

  • Workup: Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude 4-Hydroxy Omeprazole.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 3: Final Acylation to this compound
  • Reaction Setup: Dissolve the purified 4-Hydroxy Omeprazole (1.0 eq) in anhydrous pyridine, which acts as both solvent and base, under an inert atmosphere. Cool the solution to 0°C.

  • Acylation: Add acetic anhydride (1.2 eq) dropwise to the solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Isolation: Pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash thoroughly with water to remove pyridine, and dry under vacuum to yield this compound.

Initial Characterization and Analysis

Once synthesized, a comprehensive characterization is required to confirm the structure, purity, and basic properties of the new chemical entity.

Diagram: Initial Characterization Workflow

G cluster_struct Structure Confirmation cluster_physchem Properties Analysis cluster_invitro Biological Activity A Synthesized Compound (Crude this compound) B Purification (Column Chromatography / Recrystallization) A->B C Structural Elucidation B->C D Physicochemical Characterization B->D C1 NMR (¹H, ¹³C) C2 Mass Spectrometry (HRMS) C3 FT-IR Spectroscopy D1 Purity (HPLC-UV) D2 Solubility D3 Stability (pH Profile) E In Vitro Pharmacological Testing F Decision Point: Viable Prodrug Candidate? E->F E1 Esterase-Mediated Hydrolysis (Plasma/Microsomes) E2 H+/K+-ATPase Inhibition Assay D1->E

Caption: Logical workflow for the initial characterization of a novel compound.

Structural Elucidation

High-Resolution Mass Spectrometry (HRMS):

  • Protocol: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid). Infuse the sample into an ESI-QTOF mass spectrometer.

  • Expected Result: The measured monoisotopic mass should match the theoretical mass of the protonated molecule [C₁₈H₁₉N₃O₄S + H]⁺ within a 5 ppm error margin. The chemical formula is C₁₈H₁₉N₃O₄S.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Protocol: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signatures: Key signals would include:

    • A singlet around 2.1-2.3 ppm corresponding to the acetyl (CH₃) protons.

    • Singlets for the two methyl groups on the pyridine ring.

    • A singlet for the methoxy (OCH₃) group on the benzimidazole ring.

    • A characteristic AB quartet for the methylene (CH₂) bridge protons.

    • Aromatic protons of the benzimidazole and pyridine rings in their respective regions.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Protocol: Analyze the solid sample using an ATR-FTIR spectrometer.

  • Expected Absorption Bands:

    • A strong C=O stretch from the ester group around 1760-1740 cm⁻¹.

    • A characteristic S=O stretch from the sulfoxide group around 1050-1030 cm⁻¹.

Physicochemical Characterization

Purity Assessment (HPLC-UV): A robust HPLC method is essential to determine the purity of the synthesized compound and to monitor the stability and hydrolysis experiments.[12]

  • Protocol:

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 7.4).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where both the prodrug and potential parent drug absorb (e.g., 302 nm).[13]

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.

    • Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

pH-Dependent Stability: Given omeprazole's known instability in acid, assessing the stability of the acetyloxy derivative is critical.[7][14]

  • Protocol:

    • Prepare buffer solutions across a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).

    • Incubate a known concentration of this compound in each buffer at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot, quench any reaction if necessary, and analyze by the developed HPLC method.

    • Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.

Table 1: Hypothetical Physicochemical Data for this compound
ParameterMethodExpected ResultRationale
Molecular Formula HRMSC₁₈H₁₉N₃O₄SConfirms elemental composition.
Monoisotopic Mass HRMS (ESI+)[M+H]⁺ = 374.1145 ± 5 ppmProvides exact mass for structural confirmation.
Purity HPLC-UV (302 nm)>98.0%Ensures the sample is suitable for further testing.
Stability (t½) HPLC-UV<10 min (pH 2), >24h (pH 7.4)Determines if the prodrug is more stable than omeprazole in acid.
Aqueous Solubility Shake-flask~50-100 µg/mL at pH 7.4Assesses a key property for formulation and bioavailability.

In Vitro Pharmacological Evaluation

Protocol 4: Esterase-Mediated Hydrolysis

This assay determines if the acetyloxy group can be cleaved by enzymes present in plasma or liver to release the active drug.

  • Reaction Medium: Prepare solutions of human plasma and human liver microsomes (fortified with necessary cofactors).

  • Incubation: Add this compound (final concentration e.g., 10 µM) to the pre-warmed (37°C) reaction medium.

  • Time Points: At specified times (e.g., 0, 5, 15, 30, 60, 120 min), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Analyze the supernatant using an LC-MS/MS method to quantify the disappearance of the prodrug and the appearance of the hydrolyzed product (4-Hydroxy Omeprazole).

  • Data Analysis: Calculate the half-life (t½) of the prodrug in the enzymatic matrix.

Protocol 5: H+/K+-ATPase Inhibition Assay

This assay confirms that the parent compound, once released, is active against its intended target.

  • Enzyme Preparation: Isolate H+/K+-ATPase-rich vesicles from a suitable source (e.g., hog gastric mucosa).

  • Compound Activation: Pre-incubate the test compounds (this compound, 4-Hydroxy Omeprazole, and Omeprazole as a positive control) in an acidic medium (e.g., pH 5.0) to allow for conversion to the active sulfenamide. A parallel set without acid activation should be run for the prodrug to confirm it is inactive on its own.

  • Inhibition Assay: Initiate the ATPase reaction by adding ATP to the enzyme vesicles in the presence of the activated compounds.

  • Measurement: Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method (e.g., Malachite Green assay).

  • Data Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).

Conclusion and Future Directions

This guide outlines a systematic approach to the rational design, synthesis, and initial characterization of this compound. The provided protocols for synthesis, structural confirmation, and physicochemical and pharmacological testing establish a self-validating framework for evaluating this novel omeprazole derivative. Successful characterization, demonstrating adequate stability, efficient enzymatic conversion to an active metabolite, and potent target inhibition, would validate this compound as a viable prodrug candidate. Subsequent research would logically progress to in vivo pharmacokinetic studies in animal models to determine its bioavailability and metabolic fate, ultimately assessing its potential as a next-generation therapeutic for acid-related disorders.

References

  • BenchChem. (2025). Synthesis and Characterization of Novel Omeprazole Analogues: An In-depth Technical Guide. Benchchem.com.
  • Wikipedia. (2024). Omeprazole. En.wikipedia.org. [Link]

  • Spence, J. (2018). Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]

  • Vidaillac, C., et al. (2007). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 51(3), 831–838. [Link]

  • Vidaillac, C., et al. (2007). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efffux Pump NorA. ASM Journals. [Link]

  • PharmGKB. Omeprazole. ClinPGx. [Link]

  • Oosterhuis, B., & Jonkman, J. H. (1989). Omeprazole: pharmacology, pharmacokinetics and interactions. Digestion, 44 Suppl 1, 9-17. [Link]

  • Demian, B., & Gangarosa, L. (n.d.). Prodrugs of proton pump inhibitors including the 1h-imidazo[4,5-b] pyridine moiety.
  • GoodRx. (2021). What Is a Prodrug? How Prodrugs Work, Examples, and More. Goodrx.com. [Link]

  • SynThink Research Chemicals. Omeprazole EP Impurities & USP Related Compounds. Synthink.com. [Link]

  • Reddy, K. R., et al. (n.d.). Omeprazole synthesis.
  • Lee, H., et al. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 24(23), 4349. [Link]

  • Langes, M. G., et al. (n.d.). Process for preparation of omeprazole.
  • Academax. (n.d.). Novel process for omeprazole synthesis. Academax. [Link]

  • Veeprho. Omeprazole Related Compound F and G Mixture. Veeprho.com. [Link]

  • SynZeal. Omeprazole EP Impurity F and G mixture. Synzeal.com. [Link]

  • Al-Ghannam, S. M. (2007). Analytical methodologies for the determination of omeprazole: an overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-44. [Link]

  • Spence, J. (2018). Synthesis, structure, and reactivity of Omeprazole and related compounds. Semantic Scholar. [Link]

  • Kumar, A. S., et al. (2013). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Yuliani, S. H., et al. (2017). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Howden, C. W. (1991). Clinical pharmacology of omeprazole. Clinical Pharmacokinetics, 20(1), 38-49. [Link]

  • PubChem. This compound Sulfone. Pubchem.ncbi.nlm.nih.gov. [Link]

  • Sayana, S. B., & Saadabadi, A. (2023). Omeprazole. StatPearls - NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). Synthesis of omeprazole. Researchgate.net. [Link]

  • ResearchGate. (2018). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF OMEPRAZOLE AND ASPIRIN USING REVERSE PHASE HPLC METHOD IN BULK AND DOSAGE FORM. Researchgate.net. [Link]

  • ResearchGate. (2025). A Comprehensive Review on Omeprazole: Pharmacological Effects and Its Adverse Effects. Researchgate.net. [Link]

  • FDA. (n.d.). OMEPRAZOLE. Fda.gov.ph. [Link]

  • MDPI. (2022). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. Mdpi.com. [Link]

  • Brandstrom, A., et al. (n.d.). Processes for the preparation of omeprazole and intermediates therefore.

Sources

A Strategic Approach to the Biological Activity Screening of 4-Acetyloxy Omeprazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for the Exploration of 4-Acetyloxy Omeprazole

Omeprazole, the first-in-class proton pump inhibitor (PPI), revolutionized the management of acid-related gastrointestinal disorders by irreversibly inhibiting the gastric H+/K+-ATPase.[1] It is, however, a prodrug that requires activation in the acidic environment of the parietal cell canaliculi to exert its therapeutic effect.[2][3] This activation pathway, along with its metabolism primarily by cytochrome P450 enzymes (CYP2C19 and CYP3A4), has spurred the development of new analogs.[4] The pursuit of novel analogs is driven by the ambition to enhance therapeutic profiles, seeking improvements in chemical stability, bioavailability, duration of action, and exploring potential off-target activities.[5]

This compound is a novel analog of omeprazole. The introduction of an acetyloxy group at the 4-position of the pyridine ring presents an intriguing modification to the classical omeprazole structure. This alteration could potentially influence the molecule's lipophilicity, metabolic stability, and the electronic properties of the pyridine ring, which are crucial for its accumulation and activation in parietal cells. Furthermore, studies on other omeprazole analogs have revealed unexpected biological activities, including anti-inflammatory and antimicrobial efflux pump inhibitory effects.[6][7]

This technical guide presents a comprehensive, tiered screening strategy to elucidate the biological activity profile of this compound. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind each experimental choice. Our approach is rooted in a systematic evaluation, beginning with its primary expected mechanism and expanding to a broader assessment of its potential pharmacological effects.

Part 1: Primary Screening - Ascertaining Core Proton Pump Inhibitory Activity

The foundational hypothesis for an omeprazole analog is the retention of its primary mechanism of action: inhibition of the H+/K+-ATPase. Therefore, the initial screening phase is dedicated to quantifying this activity.

In Vitro H+/K+-ATPase Inhibition Assay

This assay directly measures the enzymatic activity of the proton pump by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. A reduction in Pi release in the presence of the test compound indicates inhibition of the enzyme.

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay

  • Preparation of H+/K+-ATPase Enriched Microsomes:

    • Obtain fresh sheep or pig stomachs from a local abattoir.

    • Isolate the gastric mucosa and homogenize in a Tris-HCl buffer (200 mM, pH 7.4).

    • Perform differential centrifugation steps to isolate the microsomal fraction containing the H+/K+-ATPase.[8]

    • Determine the protein concentration of the microsomal preparation using a standard method like the Bradford assay.

    • Store aliquots at -80°C until use.

  • Assay Procedure:

    • Prepare a reaction mixture containing 20 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, and 2 mM KCl.[8]

    • In a 96-well plate, add the enzyme preparation to the reaction mixture.

    • Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) and a vehicle control (e.g., DMSO). Include omeprazole as a positive control.[9]

    • Pre-incubate the plate at 37°C for 30 minutes to allow for compound interaction with the enzyme.

    • Initiate the enzymatic reaction by adding 2 mM ATP.[10]

    • Incubate at 37°C for 30 minutes.

    • Terminate the reaction by adding 10% ice-cold trichloroacetic acid.[10]

    • Centrifuge the plate to pellet precipitated protein.

    • Transfer the supernatant to a new plate and determine the amount of inorganic phosphate released using a colorimetric method, such as the Fiske-Subbarow method, measuring absorbance at approximately 660 nm.[11]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 2: Secondary Screening - Profiling for Novel and Off-Target Activities

Should this compound demonstrate significant proton pump inhibitory activity, or even if it does not, a secondary screening cascade is crucial to uncover any additional biological effects that could represent new therapeutic opportunities or potential liabilities.

Cytotoxicity Assessment

Before proceeding to more complex cellular assays, it is imperative to determine the cytotoxic profile of this compound to establish a non-toxic concentration range for subsequent experiments.

Protocol 2: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Culture:

    • Seed a relevant cell line (e.g., a human gastric epithelial cell line like AGS, or a commonly used line like HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well.[12]

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound for 24 to 72 hours.[12]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the CC₅₀ (50% cytotoxic concentration) value.

Anti-Inflammatory Activity Screening

Given that some omeprazole analogs have demonstrated anti-inflammatory properties, this is a logical avenue to explore.[7] A common in vitro model for inflammation involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, which produce nitric oxide (NO) as a pro-inflammatory mediator.

Protocol 3: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate overnight.[14]

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[15]

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[14]

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at approximately 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable breakdown product of NO.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production by this compound.

Antimicrobial Efflux Pump Inhibition

The potential for omeprazole analogs to inhibit bacterial efflux pumps, which contribute to multidrug resistance, is an exciting area of investigation.[6] A common method to screen for this activity is to measure the accumulation of a fluorescent substrate, such as ethidium bromide (EtBr), in bacteria that overexpress efflux pumps.

Protocol 4: Ethidium Bromide Accumulation Assay

  • Bacterial Strains and Culture:

    • Use a bacterial strain known to overexpress a specific efflux pump (e.g., Staphylococcus aureus SA-1199B, which overexpresses the NorA efflux pump).

    • Grow the bacteria to the mid-logarithmic phase.

  • Accumulation Assay:

    • Wash and resuspend the bacterial cells in a suitable buffer (e.g., phosphate-buffered saline).

    • Add the bacterial suspension to a 96-well plate.

    • Add this compound at various concentrations, along with a known efflux pump inhibitor (e.g., reserpine) as a positive control.

    • Add ethidium bromide to a final concentration that is a known substrate for the pump but has minimal intrinsic fluorescence in the buffer.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~530 nm, emission ~600 nm). Increased fluorescence indicates intracellular accumulation of EtBr, suggesting inhibition of the efflux pump.

  • Data Analysis:

    • Compare the rate of fluorescence increase in the presence of this compound to the vehicle control and the positive control.

Antioxidant Activity Assessment

As a general screening parameter for a novel bioactive compound, assessing its antioxidant potential is valuable. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a straightforward and widely used method for this purpose.

Protocol 5: DPPH Radical Scavenging Assay

  • Assay Principle:

    • DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form.[5] The decrease in absorbance is proportional to the radical scavenging activity.[5]

  • Procedure:

    • Prepare a solution of DPPH in methanol or ethanol.

    • In a 96-well plate, add different concentrations of this compound to the DPPH solution. Use a known antioxidant like ascorbic acid or Trolox as a positive control.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Measure the absorbance at approximately 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.[5]

    • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Part 3: Data Presentation and Visualization

For a clear and comparative analysis of the screening results, all quantitative data should be summarized in a structured table.

Table 1: Summary of In Vitro Biological Activity of this compound

AssayEndpointThis compoundOmeprazole (Control)
H+/K+-ATPase Inhibition IC₅₀ (µM)Experimental ValueExperimental Value
Cytotoxicity (AGS cells) CC₅₀ (µM)Experimental ValueExperimental Value
Anti-Inflammatory NO Inhibition IC₅₀ (µM)Experimental ValueN/A
Efflux Pump Inhibition % EtBr Accumulation at [X] µMExperimental ValueExperimental Value
Antioxidant Activity DPPH Scavenging IC₅₀ (µM)Experimental ValueN/A

Experimental Workflow Visualizations

Visualizing the screening cascade and the principles of key assays can significantly enhance understanding.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening Panel Primary H+/K+-ATPase Inhibition Assay Cytotoxicity Cytotoxicity Assay (MTT) Primary->Cytotoxicity Proceed if active or inactive AntiInflammatory Anti-Inflammatory Assay (NO) Cytotoxicity->AntiInflammatory EffluxPump Efflux Pump Inhibition (EtBr) AntiInflammatory->EffluxPump Antioxidant Antioxidant Assay (DPPH) EffluxPump->Antioxidant Data Comprehensive Biological Profile Antioxidant->Data Start This compound Start->Primary

Caption: Tiered screening cascade for this compound.

H_K_ATPase_Assay cluster_Enzyme H+/K+-ATPase Enzyme cluster_Reaction Reaction cluster_Measurement Measurement Enzyme H+/K+-ATPase ADP_Pi ADP + Pi Enzyme->ADP_Pi ATP ATP ATP->Enzyme Hydrolysis Measure Quantify Inorganic Phosphate (Pi) ADP_Pi->Measure Inhibitor This compound Inhibitor->Enzyme Inhibits

Caption: Principle of the H+/K+-ATPase inhibition assay.

Conclusion

This technical guide outlines a robust and logical framework for the initial biological characterization of this compound. By systematically progressing from its expected primary target to a panel of secondary assays, researchers can efficiently build a comprehensive profile of this novel compound. The detailed, self-validating protocols provided herein are designed to ensure data integrity and reproducibility. This structured approach not only clarifies the potential therapeutic value of this compound as a proton pump inhibitor but also opens the door to discovering unforeseen activities that could lead to new and valuable therapeutic applications.

References

  • Cederberg, C., et al. (n.d.). Omeprazole: pharmacokinetics and metabolism in man. PubMed. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Omeprazole: Pharmacokinetics and Metabolism in Man. Retrieved from [Link]

  • PharmGKB. (n.d.). Omeprazole and Esomeprazole Pathway, Pharmacokinetics. Retrieved from [Link]

  • Vidaillac, C., et al. (2007). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 51(3), 831–838. Retrieved from [Link]

  • ASM Journals. (n.d.). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efffux Pump NorA. Retrieved from [Link]

  • PubMed. (2013). Design, synthesis and pharmacological evaluation of omeprazole-like agents with anti-inflammatory activity. Retrieved from [Link]

  • MDPI. (2020). Enhanced Antigiardial Effect of Omeprazole Analog Benzimidazole Compounds. Retrieved from [Link]

  • PubMed. (2002). An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of proton pump inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Omeprazole. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Omeprazole?. Retrieved from [Link]

  • FDA. (n.d.). OMEPRAZOLE. Retrieved from [Link]

  • PMC - NIH. (2017). In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells. Retrieved from [Link]

  • ResearchGate. (2023). In vitro and in vivo evaluation of drug-drug interaction between dabigatran and proton pump inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mechanism of action of omeprazole. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (n.d.). Omeprazole. Retrieved from [Link]

  • Asian Journal of Pharmacy and Pharmacology. (2016). In vitro H+ -K+ ATPase inhib.... Retrieved from [Link]

  • Journal of Natural Science, Biology and Medicine. (2018). In vitro H+/K+‐ATPase Inhibition, Antiradical Effects of a Flavonoid‐rich Fraction of Dissotis. Retrieved from [Link]

  • PMC - NIH. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Retrieved from [Link]

  • PMC - NIH. (n.d.). In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract. Retrieved from [Link]

  • PMC - NIH. (n.d.). In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Acetyloxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Acetyloxy Omeprazole. Developed for researchers, quality control analysts, and formulation scientists, this guide provides a comprehensive framework, from understanding the analyte's fundamental properties to step-by-step protocols for sample preparation, chromatographic analysis, and full method validation in accordance with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the method effectively. This document serves as a practical tool for the reliable determination of this compound in both bulk drug substance and pharmaceutical formulations.

Introduction and Analyte Properties

This compound is a key derivative related to Omeprazole, a widely used proton pump inhibitor that suppresses gastric acid secretion.[1] As a synthetic intermediate or potential impurity, its precise quantification is critical for ensuring the quality, stability, and safety of pharmaceutical products.[2] This document outlines a selective, precise, and accurate analytical method designed for this purpose.

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development. These properties dictate the choice of solvents, column chemistry, and detection parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name 2-(((5-methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-yl acetate[3]
CAS Number 1246814-65-2[3][4]
Molecular Formula C₁₈H₁₉N₃O₄S[3][4]
Molecular Weight 373.43 g/mol [3][4]
Melting Point 61-64°C[4]
Solubility Soluble in DMSO, Methanol[4]
Storage Temperature -20°C Freezer, Under Inert Atmosphere[4]

The presence of aromatic rings (benzimidazole and pyridine) in the structure provides strong UV chromophores, making UV-Vis spectrophotometry an ideal detection technique. The molecule's moderate polarity lends itself well to separation by reverse-phase chromatography. Its specified solubility in methanol is a key factor in the preparation of standard and sample solutions.

Principle of the Analytical Method

The method is based on reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

  • Separation: The analyte is injected into the HPLC system and passes through a C18 stationary phase. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer is used for elution. Separation is achieved based on the differential partitioning of this compound between the nonpolar stationary phase and the more polar mobile phase.

  • Detection: As the analyte elutes from the column, it passes through a UV detector. The amount of UV light absorbed is directly proportional to the concentration of the analyte in the sample.

  • Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

This approach is widely adopted for the analysis of omeprazole and related substances due to its robustness, reproducibility, and accessibility.[5][6][7]

Instrumentation, Reagents, and Materials

3.1. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, and column oven (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

  • Photodiode Array (PDA) or UV-Vis Detector.

  • Chromatography Data System (CDS) software (e.g., Empower, Chromeleon).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator bath.

  • Vortex mixer.

3.2. Chemicals and Reagents

  • This compound Reference Standard (purity >99%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Reagent grade).

  • Ortho-phosphoric acid (85%) (Analytical Reagent grade).

  • Water (HPLC grade or Milli-Q).

3.3. Chromatographic Column

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent). A shorter, smaller particle size column (e.g., 50 mm x 3.0 mm, 1.7 µm) can be used for faster analysis on a UPLC system.[8]

  • Rationale: The C18 stationary phase provides the necessary hydrophobicity to retain and separate the moderately nonpolar this compound from potential polar impurities. The specified dimensions represent a standard column that balances resolution, analysis time, and backpressure.

Experimental Protocols

4.1. Preparation of Solutions

4.1.1. Mobile Phase Preparation (25 mM Phosphate Buffer pH 7.0 : Acetonitrile)

  • Phosphate Buffer (25 mM, pH 7.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 7.0 ± 0.05 using a dilute potassium hydroxide or phosphoric acid solution. Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase: Mix the prepared Phosphate Buffer and Acetonitrile in the desired ratio (e.g., 60:40 v/v). Degas the mixture for 15 minutes in a sonicator bath before use.

    • Causality: A neutral pH is often chosen for omeprazole-related compounds to ensure their stability during analysis. The buffer maintains a constant pH, preventing peak shape distortion and shifts in retention time. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for this class of compounds.[5]

4.1.2. Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 5-10 minutes to dissolve completely.

  • Allow the solution to return to room temperature.

  • Make up the volume to 100 mL with methanol and mix thoroughly. This solution should be stored protected from light at 2-8°C.

    • Causality: Methanol is used as the solvent based on its documented solubility for the analyte.[4] Preparing a concentrated stock solution minimizes weighing errors.

4.1.3. Calibration Curve Standards (e.g., 1-50 µg/mL) Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the mobile phase.

Table 2: Example Dilution Scheme for Calibration Standards

Target Conc. (µg/mL)Aliquot of Stock (100 µg/mL)Final Volume (mL)
505.0 mL10
252.5 mL10
101.0 mL10
50.5 mL10
10.1 mL10

4.2. Sample Preparation

4.2.1. Bulk Drug Substance

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer to a 100 mL volumetric flask and prepare a 100 µg/mL solution following the same procedure as the Standard Stock Solution (Section 4.1.2).

  • Dilute this solution with the mobile phase to a final concentration within the calibration range (e.g., 25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4.2.2. Pharmaceutical Formulation (e.g., Tablets)

  • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol, and sonicate for 15-20 minutes to ensure complete extraction of the active ingredient.

  • Allow the solution to cool to room temperature, then dilute to volume with methanol and mix well.

  • Centrifuge a portion of this solution at 4000 RPM for 10 minutes.

  • Dilute the supernatant to a final concentration within the calibration range using the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[9]

4.3. Chromatographic Conditions

Table 3: Recommended HPLC Parameters

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 25 mM Phosphate Buffer (pH 7.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temp. 35°C
Injection Vol. 10 µL
Detection UV at 302 nm
Run Time Approximately 10 minutes
  • Rationale for Wavelength: Omeprazole and its derivatives typically exhibit a maximum absorbance (λmax) around 302 nm.[8] This wavelength provides high sensitivity for detection. A PDA detector should be used during method development to confirm the λmax for this compound.

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, in line with regulatory expectations from bodies like the ICH.[10][11][12]

Validation_Workflow Diagram 1: Core components of analytical method validation. cluster_development Method Development cluster_lifecycle Method Lifecycle Dev Define Analytical Target Profile Specificity Specificity Dev->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Routine Routine Use & Monitoring Accuracy->Routine LOQ LOQ / LOD Robustness Robustness

Caption: Diagram 1: Core components of analytical method validation.

5.1. Specificity

  • Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix excipients.[13][14]

  • Protocol:

    • Analyze blank samples (diluent, placebo formulation).

    • Analyze the this compound reference standard.

    • Analyze a sample of the drug product.

    • If available, analyze samples spiked with known impurities or forced degradation samples (exposed to acid, base, peroxide, heat, and light).

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the this compound peak in the blank or placebo chromatograms. The peak purity of the analyte in the sample should pass the evaluation by the PDA detector.

5.2. Linearity and Range

  • Purpose: To establish the concentration range over which the analytical procedure provides results that are directly proportional to the concentration of the analyte.[13][15]

  • Protocol:

    • Prepare at least five concentrations of the reference standard across the expected range (e.g., 80% to 120% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be insignificant.

5.3. Accuracy

  • Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often demonstrated by recovery studies.[13][16]

  • Protocol:

    • Prepare a placebo (formulation without the active ingredient).

    • Spike the placebo with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).

    • Prepare three samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.

5.4. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same lot at 100% of the test concentration on the same day, with the same analyst and equipment.[14]

    • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0%.

5.5. Limit of Quantitation (LOQ)

  • Purpose: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

    • Inject six replicate samples at this concentration and assess the precision.

  • Acceptance Criteria: The RSD for the replicate injections should be not more than 10%.

5.6. Robustness

  • Purpose: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[14][16]

  • Protocol:

    • Vary critical parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units).

      • Percentage of acetonitrile in the mobile phase (± 2%).

      • Column temperature (± 5°C).

      • Flow rate (± 0.1 mL/min).

    • Analyze a system suitability solution under each modified condition.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates, retention time) should remain within predefined limits. For example, the tailing factor should be ≤ 2.0, and theoretical plates should be ≥ 2000.

Table 4: Summary of Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity No interference at analyte RT; Peak purity passes
Linearity (r²) ≥ 0.999
Range 80% - 120% of test concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOQ (% RSD) ≤ 10.0%
Robustness System suitability parameters remain within limits

Overall Workflow Visualization

Experimental_Workflow Diagram 2: General experimental workflow for quantification. cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Solution Preparation Sequence Build Injection Sequence (Blanks, Standards, Samples) Std_Prep->Sequence Sample_Prep Sample Preparation (Bulk or Formulation) Sample_Prep->Sequence Mobile_Phase Mobile Phase Preparation HPLC_Run HPLC Analysis Mobile_Phase->HPLC_Run System_Suitability System Suitability Test (SST) System_Suitability->Sequence Sequence->HPLC_Run Integration Peak Integration & Identification HPLC_Run->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Calculate Sample Concentration Calibration->Quantification Report Generate Final Report Quantification->Report

Caption: Diagram 2: General experimental workflow for quantification.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, specific, accurate, precise, and robust for the quantification of this compound. The detailed protocols for solution preparation, sample extraction, and chromatographic analysis, combined with a comprehensive validation framework based on ICH guidelines, provide a self-validating system for reliable results. This method is suitable for routine quality control analysis of bulk drug substances and finished pharmaceutical products, as well as for use in research and development settings.

References

  • Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. (n.d.). PubMed. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2024). YouTube. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). ECA Academy. [Link]

  • Protein Precipitation Technical Guide. (2024). AxisPharm. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • Solvent-Induced Protein Precipitation for Drug Target Discovery on the Proteomic Scale. (2019). Analytical Chemistry. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy. [Link]

  • Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. (2010). Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Protein Precipitation Method. (n.d.). Phenomenex. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. [Link]

  • Bioanalytical method validation - Scientific guideline. (2011). European Medicines Agency. [Link]

  • Analysis of omeprazole and 5-OH omeprazole in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry (HILIC-MS/MS) - Eliminating evaporation and reconstitution steps in 96-well liquid/liquid extraction. (2006). ResearchGate. [Link]

  • Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency. [Link]

  • Determination of omeprazole, hydroxyomeprazole and omeprazole sulfone using automated solid phase extraction and micellar electrokinetic capillary chromatography. (2006). PubMed. [Link]

  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. (2022). National Institutes of Health. [Link]

  • EMA publishes Document on the Validation of analytical Methods. (2014). ECA Academy. [Link]

  • This compound Sulfone. (n.d.). PubChem. [Link]

  • A RAPID HPLC-DAD METHOD FOR SEPARATION AND DETERMINATION OF OMEPRAZOLE EXTRACTED FROM HUMAN PLASMA. (2006). Taylor & Francis Online. [Link]

  • Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors. (2012). National Institutes of Health. [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. (2011). LCGC International. [Link]

  • Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with UV-Vis Spectrophotometry. (2021). Technological Innovation in Pharmaceutical Research. [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. (2014). Molnar Institute. [Link]

  • Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. (n.d.). ResearchGate. [Link]

  • Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. (2015). International Journal of Pharmacy and Technology. [Link]

  • Direct HPLC enantioseparation of omeprazole and its chiral impurities: Application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. (2011). ResearchGate. [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (n.d.). International Journal of PharmTech Research. [Link]

  • Omeprazole. (n.d.). AERU, University of Hertfordshire. [Link]

Sources

Application Note: Utilizing 4-Acetyloxy Omeprazole as a Reference Standard in the High-Performance Liquid Chromatography (HPLC) Analysis of Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the use of 4-Acetyloxy Omeprazole as a reference standard in the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of Omeprazole and its related substances. The protocol herein is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Omeprazole. We will explore the rationale behind the selection of this compound, detail a robust HPLC method, and discuss its application in system suitability testing and impurity identification, all within the framework of established regulatory guidelines.

Introduction: The Imperative for Stringent Omeprazole Analysis

Omeprazole, a proton pump inhibitor, is a widely prescribed medication for the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2][3][4] Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase system in gastric parietal cells, thereby suppressing acid secretion.[1] The chemical stability of Omeprazole is a critical concern, as it is known to degrade in acidic environments, as well as under oxidative and photolytic stress.[5][6][7][8] This degradation can lead to the formation of various impurities that may impact the safety and efficacy of the drug product.

Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH), mandate rigorous control of impurities in active pharmaceutical ingredients (APIs) and finished drug products.[9][10][11][12] High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for the separation and quantification of Omeprazole and its process-related impurities and degradation products.[13][14][15][16][17] The accuracy and reliability of these HPLC methods are fundamentally dependent on the use of well-characterized reference standards.

This compound: A Novel Reference Standard

This compound (Figure 1) is a derivative of Omeprazole that serves as an excellent reference standard for several key reasons:

  • Structural Similarity: Its core structure is closely related to Omeprazole, ensuring similar chromatographic behavior and UV spectral characteristics, which are crucial for identification and quantification.

  • Distinct Retention Time: Under appropriate HPLC conditions, this compound exhibits a distinct retention time from Omeprazole and its other known impurities, allowing for unambiguous peak identification and resolution.

  • Stability: As a stable, crystalline solid, it is suitable for long-term storage and use as a reliable calibrant.

The synthesis of this compound can be achieved through controlled acetylation of an Omeprazole precursor, ensuring high purity for its use as a reference material.[18]

Chemical Structures and Relationships

To visualize the relationship between Omeprazole and its acetyloxy derivative, the following diagram illustrates their chemical structures.

cluster_0 Omeprazole cluster_1 This compound omeprazole acetyloxy omeprazole->acetyloxy Acetylation

Figure 1: Chemical structures of Omeprazole and this compound.

HPLC Method Protocol for Omeprazole and Impurity Analysis

This section details a validated RP-HPLC method for the analysis of Omeprazole, utilizing this compound as a key reference standard.

Instrumentation and Materials
  • HPLC System: An Alliance HPLC System equipped with a PDA detector or equivalent.[5][19]

  • Column: CORTECS C18+, 2.7 µm, 4.6 x 150 mm, or equivalent high-resolution reversed-phase column.[5][19]

  • Reference Standards: Omeprazole, this compound, and other known Omeprazole impurities.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Dibasic Sodium Phosphate, Phosphoric Acid, and purified water.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the separation of Omeprazole and its related substances, including this compound.

ParameterCondition
Mobile Phase A 0.01 M Disodium Hydrogen Phosphate, pH adjusted to 7.6 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient depending on the impurity profile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 280 nm or 302 nm
Injection Volume 10 µL

Rationale for Parameter Selection:

  • Mobile Phase: A phosphate buffer at pH 7.6 is employed because Omeprazole is unstable at low pH.[5] The C18+ column chemistry provides excellent peak shape for basic compounds like Omeprazole even with low ionic strength mobile phases.[5]

  • Column: A high-resolution column like the CORTECS C18+ is essential for separating structurally similar impurities and degradation products.[5][19]

  • Detection Wavelength: 280 nm provides a good response for Omeprazole and its common impurities.[13] Some methods also utilize 302 nm.[20]

Standard and Sample Preparation
  • Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a concentration of 100 µg/mL.

  • Omeprazole Standard Solution: Prepare a solution of Omeprazole in the mobile phase at a concentration of 100 µg/mL.

  • System Suitability Solution (SSS): Prepare a solution containing both Omeprazole (e.g., 100 µg/mL) and this compound (e.g., 10 µg/mL) in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the Omeprazole sample (API or formulation) in the mobile phase to obtain a final concentration of approximately 100 µg/mL.

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines the key steps in the analytical workflow, from initial preparation to final data interpretation.

prep 1. Preparation - Mobile Phase - Standard Solutions - Sample Solutions hplc 2. HPLC Analysis - System Equilibration - Injection Sequence prep->hplc data 3. Data Acquisition - Chromatogram Recording - UV Spectral Data hplc->data process 4. Data Processing - Peak Integration - Identification data->process report 5. Reporting - System Suitability Report - Impurity Profile - Assay Calculation process->report

% Impurity = (Area_impurity / Area_Omeprazole_std) * (Conc_Omeprazole_std / Conc_sample) * 100

Sources

Protocol for the Enantioselective Separation of 4-Acetyloxy Omeprazole by Chiral High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract This comprehensive application note provides a detailed protocol for the chiral separation of 4-Acetyloxy Omeprazole enantiomers. As a structural analog of Omeprazole, a widely used proton pump inhibitor, the stereoisomeric composition of its derivatives is of critical importance for pharmacological and toxicological assessment. Omeprazole's therapeutic effects are known to be stereoselective, with the (S)-enantiomer (esomeprazole) exhibiting improved pharmacokinetic profiles. This guide is designed for researchers, scientists, and drug development professionals, offering a robust starting methodology based on well-established principles for separating chiral sulfoxides. We delve into the causality behind experimental choices, from the selection of the chiral stationary phase (CSP) to the optimization of the mobile phase, ensuring a reproducible and scientifically sound approach.

Introduction: The Significance of Chirality in Benzimidazoles

Substituted benzimidazoles, such as Omeprazole, are a cornerstone in the treatment of acid-related disorders. Their mechanism of action involves the inhibition of the H+/K+ ATPase proton pump in gastric parietal cells.[1] A key structural feature of Omeprazole and its derivatives, including this compound, is a chiral sulfoxide center, resulting in the existence of two non-superimposable mirror images known as enantiomers ((R)- and (S)-forms).[2][3]

It is well-established that enantiomers can exhibit profound differences in their pharmacological, pharmacokinetic, and toxicological properties.[4] In the case of Omeprazole, stereoselective metabolism leads to the (S)-enantiomer having higher bioavailability and a more pronounced inhibitory effect on gastric acid secretion.[2] This understanding led to the development of esomeprazole, an enantiopure drug, which offers improved therapeutic outcomes.[5] Consequently, the ability to accurately separate and quantify the enantiomers of new derivatives like this compound is a regulatory and scientific necessity during drug development.[6] This protocol outlines a highly effective HPLC method to achieve this critical separation.

The Principle of Chiral Recognition in HPLC

High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP) is the industry's gold standard for enantioselective analysis.[5] The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector, which is immobilized on the stationary phase.

The differential stability of these diastereomeric complexes leads to different retention times for each enantiomer, enabling their separation. The key interactions governing this recognition process include:

  • Hydrogen bonding

  • π-π interactions

  • Dipole-dipole interactions

  • Steric hindrance

For benzimidazole-type sulfoxides, polysaccharide-based CSPs have demonstrated exceptional success.[5][7] These phases, typically derivatives of cellulose or amylose, form chiral grooves and cavities where analytes can bind, allowing for the subtle stereochemical differences to be exploited for separation.[8]

Strategic Approach to Method Development

A successful chiral separation is not accidental; it is the result of a systematic optimization of key chromatographic parameters. The following workflow illustrates a logical progression from initial screening to a finalized, robust method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Screening cluster_optim Phase 2: Optimization cluster_valid Phase 3: Validation CSP_Selection Select CSP Class (e.g., Polysaccharide) Mode_Selection Select Mobile Phase Mode (Normal, Polar, RP) CSP_Selection->Mode_Selection Based on CSP type Solvent_Ratio Optimize Solvent Ratio (e.g., Hexane/Alcohol) Mode_Selection->Solvent_Ratio Proceed with best mode Additives Introduce/Optimize Additives (Acid/Base) Solvent_Ratio->Additives Physical_Params Fine-tune Physical Parameters (Temp, Flow Rate) Additives->Physical_Params System_Suitability Confirm System Suitability (Resolution, Tailing) Physical_Params->System_Suitability Finalized Conditions Method_Validation Full Method Validation (ICH/USP Guidelines) System_Suitability->Method_Validation end End Method_Validation->end start Start start->CSP_Selection InfluencingFactors center Chiral Resolution CSP Chiral Stationary Phase (Selector) CSP->center Primary Recognition Site MobilePhase Mobile Phase (Solvent Strength & Selectivity) MobilePhase->center Modulates Interaction Strength Additives Additives (Peak Shape Control) Additives->center Suppresses Undesired Interactions Temperature Temperature (Thermodynamics) Temperature->center Affects Kinetics & ΔG FlowRate Flow Rate (Efficiency) FlowRate->center Impacts Band Broadening

Caption: Key experimental factors influencing chiral separation.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as cellulose derivatives, are the primary choice for benzimidazole sulfoxides. [7]The helical structure of the polysaccharide polymer creates a chiral environment that promotes differential binding of the enantiomers. Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) is a highly effective and frequently cited phase for this class of compounds. [9]

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar alkane (n-hexane) and a polar alcohol modifier (2-propanol or ethanol), is recommended. [7][9]The alcohol component is crucial as it competes with the analyte for polar binding sites on the CSP. By adjusting the hexane-to-alcohol ratio, one can modulate the retention and selectivity of the separation. Higher alcohol content generally leads to shorter retention times.

  • Mobile Phase Additives: The use of small quantities of acidic and basic additives is often critical for achieving sharp, symmetrical peaks. [7][9] * Basic Additive (e.g., Triethylamine, DEA): this compound, like Omeprazole, is a basic compound. [1]A basic additive in the mobile phase prevents interactions with residual acidic silanol groups on the silica support of the CSP, which can cause severe peak tailing. [10] * Acidic Additive (e.g., Acetic Acid): An acidic additive can protonate the analyte, potentially enhancing certain interactions with the CSP and improving the peak shape and resolution. [9]

  • Temperature: Column temperature influences the thermodynamics of the chiral recognition process. Varying the temperature (e.g., between 20°C and 40°C) can alter the stability of the diastereomeric complexes and thus affect resolution. [5]Lower temperatures often improve resolution but increase analysis time and pressure.

Detailed Experimental Protocol

This protocol provides a validated starting point for the chiral separation of this compound enantiomers. Optimization may be required based on the specific instrumentation and sample matrix.

Materials and Reagents
  • This compound reference standard

  • n-Hexane (HPLC Grade)

  • 2-Propanol (IPA) (HPLC Grade)

  • Triethylamine (TEA) (≥99.5%)

  • Acetic Acid (Glacial, ≥99.7%)

  • Methanol (HPLC Grade, for sample dissolution if needed)

Chromatographic Conditions
ParameterRecommended ConditionRationale / Notes
HPLC System Agilent 1260 Infinity II or equivalentStandard HPLC system with UV detector.
Chiral Column Chiralcel OD-H, 5 µm, 250 x 4.6 mm Proven CSP for Omeprazole enantiomers. [9]
Mobile Phase n-Hexane / 2-Propanol / Acetic Acid / Triethylamine A robust mobile phase for this compound class. [9]
(100 : 20 : 0.2 : 0.1, v/v/v/v) The ratio can be optimized (e.g., 90:10 to 80:20 of Hex/IPA) to adjust retention.
Flow Rate 1.2 mL/min Provides a good balance of speed and efficiency. [9]
Column Temp. 25°C (Ambient)A controlled temperature ensures reproducible retention times. Can be varied to optimize resolution. [7]
Detection UV at 300 nm Near the absorbance maximum for Omeprazole, providing high sensitivity. [7][9]
Injection Vol. 10 µLAdjust as needed based on sample concentration.
Sample Diluent n-Hexane / 2-Propanol (1:1, v/v)Ensures compatibility with the mobile phase. [9]
Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Carefully measure 1000 mL of n-hexane, 200 mL of 2-propanol, 2 mL of acetic acid, and 1 mL of triethylamine.

    • Combine in a suitable solvent reservoir.

    • Mix thoroughly and degas for at least 15 minutes using sonication or vacuum degassing.

  • Standard Solution Preparation:

    • Accurately weigh approximately 5 mg of racemic this compound standard.

    • Transfer to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent (n-Hexane:IPA 1:1) to achieve a final concentration of 100 µg/mL.

    • Sonicate for 5-10 minutes to ensure complete dissolution. [9]

  • System Equilibration:

    • Install the Chiralcel OD-H column on the HPLC system.

    • Purge the pump with the prepared mobile phase.

    • Equilibrate the column with the mobile phase at the specified flow rate (1.2 mL/min) for at least 30-45 minutes, or until a stable baseline is achieved.

  • Injection and Data Acquisition:

    • Inject 10 µL of the standard solution.

    • Acquire the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute (typically 15-20 minutes).

    • Perform multiple replicate injections (e.g., n=5) to assess system precision.

Data Analysis and System Suitability

For a method to be considered valid and trustworthy, it must meet predefined performance criteria known as system suitability tests (SST).

  • Peak Identification: If a standard for a single enantiomer is available, its identity can be confirmed by spiking.

  • Resolution (Rs): This is the most critical parameter in chiral separations. It measures the degree of separation between the two enantiomer peaks.

  • Tailing Factor (Tf): Measures the asymmetry of the peak. Symmetrical peaks are essential for accurate integration.

  • Repeatability (%RSD): Assesses the precision of the system by comparing retention times and peak areas from replicate injections.

System Suitability ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 1.5 Ensures baseline separation for accurate quantification.
Tailing Factor (Tf) ≤ 2.0 Confirms good peak shape, free from excessive tailing.
Repeatability (%RSD of Peak Area) ≤ 2.0% Demonstrates the precision of the analytical measurement.
Repeatability (%RSD of Retention Time) ≤ 1.0% Indicates the stability of the chromatographic system.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Poor Resolution (Rs < 1.5) Mobile phase is too strong; Temperature is too high.Decrease the percentage of 2-propanol (e.g., to 15% or 10%). Lower the column temperature to 20°C or 15°C.
Excessive Peak Tailing (Tf > 2.0) Insufficient basic modifier; Column degradation.Increase the concentration of Triethylamine slightly (e.g., to 0.15%). Ensure the mobile phase is fresh. Use a new column if performance does not improve.
No Peaks Eluting Sample not dissolved; Incorrect mobile phase.Ensure the sample is fully dissolved in the diluent. Double-check the mobile phase composition and preparation.
Drifting Retention Times Incomplete column equilibration; Temperature fluctuations.Equilibrate the column for a longer period. Use a column thermostat to maintain a constant temperature.

Conclusion

This application note provides a robust and scientifically grounded HPLC method for the successful chiral separation of this compound enantiomers. By leveraging a polysaccharide-based chiral stationary phase and a systematically optimized normal-phase mobile phase, this protocol serves as an excellent starting point for routine analysis and quality control in a drug development setting. The detailed explanation of the principles and the rationale behind the chosen conditions empowers researchers to not only apply this method but also to intelligently troubleshoot and adapt it as needed, ensuring the highest standards of scientific integrity.

References

  • BenchChem. (n.d.). Selection criteria for chiral stationary phases for omeprazole enantiomers. BenchChem Technical Support.
  • Matarashvili, I., et al. (2022). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. Molecules, 27(19), 6610. [Link]

  • Hancu, G., et al. (2013). Chiral Separation of the Enantiomers of Omeprazole and Pantoprazole by Capillary Electrophoresis. Journal of Chromatographic Science, 51(3), 281-286. [Link]

  • Al-Aani, H., & Al-Saeed, S. (2014). Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method and Stability Studies by Microthermal Analysis. International Journal of Pharmaceutical Sciences and Research, 5(11), 4786-4794. [Link]

  • Zanitti, L., et al. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 678-685. [Link]

  • Nevado, J. J. B., et al. (2007). Enantioseparation of Chiral Benzimidazole Derivatives by Electrokinetic Chromatography Using Sulfated Cyclodextrins. Electrophoresis, 28(15), 2646-2655. [Link]

  • Bonato, P. S., et al. (2004). Enantioselective analysis of omeprazole in pharmaceutical formulations by chiral high-performance liquid chromatography and capillary electrophoresis. Journal of the Brazilian Chemical Society, 15(2), 318-325. [Link]

  • Bonato, P. S., et al. (2004). Enantioselective analysis of omeprazole in pharmaceutical formulations by chiral high-performance liquid chromatography and capillary electrophoresis. ScienceOpen. [Link]

  • Ferretti, R., et al. (2016). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. Journal of Pharmaceutical Analysis, 6(2), 132-136. [Link]

  • Bonato, P. S., et al. (2004). Enantioselective analysis of omeprazole in pharmaceutical formulations by chiral high-performance liquid chromatography and capillary electrophoresis. ResearchGate. [Link]

  • Seetharamappa, J., et al. (2012). Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. Der Pharmacia Lettre, 4(3), 850-856.
  • ResearchGate. (n.d.). Enantiomers of omeprazole. [Link]

  • P. Franco, et al. (2001). Chiral separation of omeprazole and several related benzimidazoles using supercritical fluid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 760(2), 221-229. [Link]

  • Zanitti, L., et al. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities: Application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound Sulfone. PubChem Compound Database. [Link]

  • Özdemir Can, H. (2003). A Computational Investigation for the Chiral Chromatographic Separation of Benzimidazole Type Sulphoxides. Turkish Journal of Chemistry. [Link]

  • Li, B., & Haynie, D. T. (n.d.).
  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]

Sources

A Robust and Sensitive LC-MS/MS Method for the Quantitative Determination of 4-Acetyloxy Omeprazole in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Bioanalysis of 4-Acetyloxy Omeprazole

Abstract

This application note details a comprehensive and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. As a potential pro-drug or metabolite, the accurate measurement of this compound is critical for pharmacokinetic and drug metabolism studies. This protocol employs a streamlined liquid-liquid extraction (LLE) procedure for sample cleanup, followed by rapid chromatographic separation on a C18 stationary phase. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity. The method described herein is designed to be fully validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation, ensuring data integrity and reliability for regulatory submissions.[1][2][3]

Introduction and Scientific Rationale

Omeprazole is a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal disorders.[4] Its metabolism is complex, primarily mediated by cytochrome P450 enzymes, leading to various metabolites such as hydroxyomeprazole and omeprazole sulfone.[5][6] this compound, an acetylated derivative, represents an important analyte in the broader study of omeprazole's pharmacology, potentially serving as a novel pro-drug or a specific metabolic intermediate.

The quantification of such analytes in a complex biological matrix like plasma presents significant challenges, including low endogenous concentrations, potential for matrix interference, and the need for high throughput. LC-MS/MS is the analytical technique of choice for this application due to its inherent specificity, sensitivity, and speed.[4][7][8]

This document provides a foundational protocol developed from established methods for omeprazole and its related compounds.[5][9] The chosen sample preparation strategy, liquid-liquid extraction (LLE), is a robust and cost-effective technique that provides high recovery and clean extracts by partitioning the analyte into an immiscible organic solvent based on its physicochemical properties.[9][10][11] The subsequent chromatographic and mass spectrometric parameters are optimized for the specific analysis of this compound, ensuring a reliable and reproducible bioanalytical workflow.

Analyte and Internal Standard

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
This compound (Structure inferred from Omeprazole)C₁₉H₂₁N₃O₄S387.45
Lansoprazole (Internal Standard) (Image of Lansoprazole structure)C₁₆H₁₄F₃N₃O₂S369.36

Rationale for Internal Standard (IS) Selection: Lansoprazole is an ideal internal standard as it is a structurally similar proton pump inhibitor that is not expected to be present in study samples.[4][8] Its comparable extraction recovery and ionization efficiency to the analyte help to correct for variations during sample processing and analysis, thereby enhancing the accuracy and precision of the method.

Experimental Workflow Overview

The entire process, from sample receipt to final data generation, is designed for efficiency and accuracy. The workflow minimizes sample handling steps to reduce potential for error and variability.

G Figure 1: Overall Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike_IS Spike with Internal Standard Sample->Spike_IS LLE Liquid-Liquid Extraction (Methyl tert-butyl ether) Spike_IS->LLE Centrifuge Centrifugation (Phase Separation) LLE->Centrifuge Evaporate Evaporation (Dry down organic layer) Centrifuge->Evaporate Reconstitute Reconstitution (Mobile Phase) Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC_Sep Chromatographic Separation (C18 Column) Inject->LC_Sep MS_Detect Mass Spectrometric Detection (MRM Mode) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve (Concentration Calculation) Integration->Calibration Report Generate Report Calibration->Report

Caption: High-level overview of the bioanalytical process.

Detailed Protocols and Methodologies

Materials and Reagents
  • Analytes: this compound (Reference Standard, >98% purity), Lansoprazole (Internal Standard, >98% purity).

  • Plasma: Human plasma (K₂EDTA as anticoagulant), sourced from an accredited supplier.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Methyl tert-butyl ether (MTBE, HPLC grade).[4]

  • Reagents: Ammonium Acetate (AR grade), Formic Acid (LC-MS grade).

  • Water: Deionized water, purified to ≥18 MΩ·cm.

Protocol: Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and Lansoprazole reference standards into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.

  • Working Calibration Standards: Serially dilute the this compound stock solution with 50:50 (v/v) Acetonitrile:Water to prepare working standards for spiking into plasma.

  • Working Internal Standard (IS) Solution (100 ng/mL): Dilute the Lansoprazole stock solution with 50:50 (v/v) Acetonitrile:Water to achieve a final concentration of 100 ng/mL. This concentration provides a robust signal without causing detector saturation.

Protocol: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is optimized to ensure high analyte recovery while effectively removing plasma proteins and phospholipids that can cause matrix effects.

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples to room temperature. Vortex gently to ensure homogeneity.

  • Aliquot Plasma: Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Spike IS: Add 25 µL of the 100 ng/mL Lansoprazole working IS solution to all tubes (except blank matrix samples).

  • Spike Analyte (for Calibration/QC): For calibration curve and QC samples, add 25 µL of the appropriate this compound working standard. For unknown samples and blanks, add 25 µL of 50:50 Acetonitrile:Water.

  • Vortex: Briefly vortex all tubes for 10 seconds.

  • Add Extraction Solvent: Add 600 µL of Methyl tert-butyl ether (MTBE) to each tube. The use of an organic solvent like MTBE is effective for extracting moderately non-polar compounds like omeprazole and its derivatives.[10]

  • Extract: Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte from the aqueous plasma to the organic phase.

  • Centrifuge: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C. This step is crucial for achieving a clean separation between the upper organic layer (containing the analyte) and the lower aqueous layer/pelleted protein.

  • Transfer Supernatant: Carefully transfer the upper organic layer (~500 µL) to a new clean tube, taking care not to disturb the protein pellet.

  • Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase (80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Transfer to Vial: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following parameters are provided as a starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately hydrophobic molecules like this compound.[5]
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of the analyte for positive ion mode ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low viscosity.
Flow Rate 0.4 mL/minA standard flow rate for this column dimension, balancing analysis time and separation efficiency.
Gradient 20% B to 95% B over 3 min, hold for 1 min, return to 20% BA rapid gradient ensures efficient elution and a short run time suitable for high-throughput analysis.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Injection Vol. 5 µLA small injection volume minimizes potential column overload and matrix effects.
Total Run Time ~5 minutesAllows for rapid sample turnaround.

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveOmeprazole and its analogues contain basic nitrogen atoms that are readily protonated.[4][12]
Scan Type Multiple Reaction Monitoring (MRM)MRM provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[13]
Source Temp. 500°COptimized for efficient desolvation of the mobile phase.
IonSpray Voltage +5500 VCreates a stable spray and promotes efficient ionization.
Curtain Gas 35 psiPrevents neutral molecules from entering the mass analyzer.
Collision Gas NitrogenUsed to induce fragmentation of the precursor ion in the collision cell.

Table 3: Proposed MRM Transitions

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Dwell Time (ms)Collision Energy (V)
This compound m/z 388.1m/z 346.1150To be optimized
Lansoprazole (IS) m/z 370.1m/z 252.0150To be optimized

Rationale for MRM Transitions: The precursor ion for this compound corresponds to its protonated molecule [M+H]⁺. The proposed product ion at m/z 346.1 corresponds to the neutral loss of ketene (CH₂=C=O, 42 Da) from the precursor, a common fragmentation pathway for acetylated compounds. The transition for Lansoprazole (IS) is well-established.[4][13] Collision energy must be empirically optimized for each compound to maximize the product ion signal.

Bioanalytical Method Validation Framework

A full validation must be performed to demonstrate that the analytical method is suitable for its intended purpose.[1] The validation should adhere to the latest international guidelines, such as the ICH M10.[2][3][14]

Caption: Key parameters assessed during bioanalytical method validation.

Table 4: Acceptance Criteria for Method Validation

Validation ParameterConcentration LevelsAcceptance Criteria
Calibration Curve Minimum 6 non-zero standardsCorrelation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy (Intra/Inter-run) LLOQ, Low, Mid, High QCMean concentration within ±15% of nominal value (±20% at LLOQ).[15]
Precision (Intra/Inter-run) LLOQ, Low, Mid, High QCCoefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).[15]
Selectivity ≥ 6 individual blank plasma sourcesNo significant interfering peaks at the retention times of the analyte and IS (<20% of LLOQ response).
Lower Limit of Quantitation (LLOQ) Lowest standard on the curveAnalyte peak must be identifiable, discrete, and reproducible with accuracy within ±20% and precision ≤ 20%.
Matrix Effect Low and High QCIS-normalized matrix factor CV across different plasma lots should be ≤ 15%.
Stability (Freeze-thaw, Bench-top, Long-term, Post-preparative) Low and High QCMean concentrations of stability samples must be within ±15% of nominal values.

Conclusion

The LC-MS/MS method described provides a robust framework for the sensitive and selective quantification of this compound in human plasma. The protocol combines a simple and effective liquid-liquid extraction with rapid chromatographic separation and highly specific tandem mass spectrometric detection. This application note serves as a complete guide for researchers, providing detailed protocols and a clear pathway for full method validation in accordance with global regulatory standards. The successful implementation of this method will enable accurate characterization of this compound pharmacokinetics, contributing to drug development and clinical research.

References

  • Shimadzu. (n.d.). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Shimadzu Corporation. Retrieved from [Link]

  • Sudha, T., et al. (2016). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. Indo American Journal of Pharmaceutical Research, 6(4), 5184-5191. Retrieved from [Link]

  • Tateishi, T., et al. (1998). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 351-357. Retrieved from [Link]

  • Rezk, N. L., et al. (2006). A simple and sensitive bioanalytical assay for simultaneous determination of omeprazole and its three major metabolites in human blood plasma using RP-HPLC after a simple liquid-liquid extraction procedure. Journal of Chromatography B, 844(2), 314-321. Retrieved from [Link]

  • Said, R., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Analytical Chemistry, 2021, 8833938. Retrieved from [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Wang, J., et al. (2005). Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 631-635. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Retrieved from [Link]

  • Shokry, E., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. International Journal of Analytical Chemistry, 2021. Retrieved from [Link]

  • Dadashzadeh, S., et al. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. Iranian Journal of Pharmaceutical Research, 9(1), 19-26. Retrieved from [Link]

  • Said, R., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Retrieved from [Link]

  • ICH. (n.d.). ICH M10 on bioanalytical method validation. European Medicines Agency. Retrieved from [Link]

  • FDA. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

  • Wikipedia. (n.d.). Omeprazole. Retrieved from [Link]

Sources

Application of 4-Acetyloxy Omeprazole in Omeprazole Impurity Profiling: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the application of 4-Acetyloxy Omeprazole in the impurity profiling of Omeprazole, a widely used proton pump inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and analytical development of omeprazole. It delves into the significance of impurity profiling, the role of this compound as a critical process-related impurity, and detailed protocols for its identification and quantification.

Introduction: The Imperative of Impurity Profiling for Omeprazole

Omeprazole is a cornerstone in the treatment of acid-related disorders, including gastroesophageal reflux disease (GERD) and peptic ulcers.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy. Pharmaceutical impurities, even at trace levels, can have unintended pharmacological or toxicological effects.[2] Regulatory bodies worldwide, therefore, mandate stringent control over the impurity profile of any drug substance.[3]

Impurity profiling is the systematic process of identifying and quantifying all potential impurities in a drug substance. This includes impurities arising from the manufacturing process (process-related impurities) and those formed during storage (degradation products). A thorough understanding of the impurity profile is crucial for process optimization, setting appropriate specifications, and ensuring batch-to-batch consistency.

This compound: A Key Process-Related Impurity

This compound (CAS No. 1246814-65-2; Molecular Formula: C₁₈H₁₉N₃O₄S) is a recognized impurity of Omeprazole. Its origin is primarily linked to the synthetic route of Omeprazole. One of the key intermediates in Omeprazole synthesis is this compound Sulfide, which is used to enhance stability and optimize the pharmacokinetic profile of related analogues.[4] The presence of an acetyloxy group in this intermediate suggests that this compound can be carried over as a process-related impurity if the subsequent synthetic steps are not fully optimized or if purification is incomplete.

Understanding the formation pathway of such impurities is a critical aspect of quality control and process development.[5] By monitoring the levels of this compound, manufacturers can gain insights into the efficiency and control of their synthetic process.

Workflow A Reference Standard Preparation (this compound) C HPLC System Suitability A->C B Sample Preparation (Omeprazole Drug Substance) D Chromatographic Analysis B->D C->D E Peak Identification & Quantification D->E F Reporting & Specification Compliance E->F Forced_Degradation Start Omeprazole Drug Substance Acid Acid Hydrolysis (e.g., 0.1 M HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Start->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal Stress (e.g., 60°C) Start->Thermal Photolytic Photolytic Stress (UV/Vis light) Start->Photolytic Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Sources

Synthesis and Application of 4-Acetyloxy Omeprazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis, purification, characterization, and application of 4-Acetyloxy Omeprazole, a key research chemical for investigating the metabolism and effects of omeprazole and its derivatives. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis and biochemical assays.

Introduction: The Significance of this compound

Omeprazole, a widely used proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. One of its metabolites is 4-Hydroxy Omeprazole. The study of such metabolites is crucial for understanding the drug's efficacy, potential drug-drug interactions, and inter-individual variability in patient response.[1][2] this compound, an acetylated derivative of 4-Hydroxy Omeprazole, serves as a valuable tool for researchers in this field.

The acetylation of the hydroxyl group can enhance the compound's stability and cell permeability, making it an effective prodrug for the controlled intracellular delivery of 4-Hydroxy Omeprazole.[3] This allows for more precise studies of the metabolite's downstream effects and its potential to inhibit or induce CYP enzymes. This guide provides a detailed protocol for the synthesis of this compound from its precursor, 4-Hydroxy Omeprazole, and outlines its application in a typical in vitro cytochrome P450 inhibition assay.

Synthesis of this compound

The synthesis of this compound from 4-Hydroxy Omeprazole is achieved through a straightforward O-acetylation reaction. The hydroxyl group on the pyridine ring of 4-Hydroxy Omeprazole is esterified using acetic anhydride with pyridine serving as both a basic catalyst and a solvent.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Hydroxy Omeprazole≥98%Commercially available
Acetic AnhydrideReagent gradeStandard chemical supplier
PyridineAnhydrousStandard chemical supplier
Dichloromethane (DCM)HPLC gradeStandard chemical supplier
Ethyl Acetate (EtOAc)HPLC gradeStandard chemical supplier
HexaneHPLC gradeStandard chemical supplier
Saturated aq. NaHCO₃Prepared in-house
BrinePrepared in-house
Anhydrous Na₂SO₄Standard chemical supplier
Silica Gel60 Å, 230-400 meshStandard chemical supplier

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Hydroxy Omeprazole (1.0 eq) in anhydrous pyridine (10 mL per mmol of substrate).

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add acetic anhydride (1.5 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (95:5). The product spot should be less polar than the starting material.

  • Work-up:

    • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of methanol (5 mL).

    • Remove the solvents under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to remove residual pyridine.[4]

    • Dissolve the residue in dichloromethane (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove pyridine, saturated aqueous NaHCO₃ solution (2 x 15 mL) to neutralize any remaining acid, and brine (15 mL).[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound is purified by flash column chromatography on silica gel.

Protocol:

  • Column Preparation: Pack a glass column with silica gel in a slurry of hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the sample onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and gradually increasing to 70% EtOAc).

  • Fraction Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product.

  • Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Predicted shifts (CDCl₃, 400 MHz): δ ~8.2 (s, 1H, pyridine-H), 7.0-7.5 (m, 3H, benzimidazole-H), 4.8 (d, 1H, CH₂), 4.6 (d, 1H, CH₂), 3.8 (s, 3H, OCH₃), 2.3 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃), 2.1 (s, 3H, COCH₃).
¹³C NMR Predicted shifts (CDCl₃, 100 MHz): Signals corresponding to the acetyl carbonyl (~169 ppm), aromatic carbons, methyl groups, and the methylene bridge.
Mass Spec (ESI-MS) Expected [M+H]⁺: m/z 388.12. Fragmentation pattern should show loss of the acetyl group and other characteristic fragments of the omeprazole core.[6][7]
Purity (HPLC) >98%

Application as a Research Chemical: In Vitro CYP450 Inhibition Assay

This compound can be utilized as a prodrug to deliver 4-Hydroxy Omeprazole intracellularly to study its effect on cytochrome P450 enzyme activity. The acetyl group is expected to be cleaved by intracellular esterases, releasing the active metabolite.

Workflow for CYP450 Inhibition Assay

CYP450 Inhibition Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis A Prepare solutions of This compound C Incubate enzymes with This compound (allows for intracellular conversion) A->C B Culture human liver microsomes or recombinant CYP enzymes B->C D Add specific fluorescent CYP450 substrate C->D E Measure fluorescence intensity D->E F Calculate % inhibition and IC₅₀ value E->F

Caption: Workflow for a typical in vitro CYP450 inhibition assay.

Protocol

Objective: To determine the inhibitory potential of 4-Hydroxy Omeprazole (delivered as this compound) on major human CYP450 isoforms (e.g., CYP2C19, CYP3A4).

Materials:

  • Human liver microsomes or recombinant human CYP enzymes.

  • Specific fluorescent probe substrates for each CYP isoform.

  • NADPH regenerating system.

  • Potassium phosphate buffer.

  • This compound stock solution in DMSO.

  • Positive control inhibitors for each CYP isoform.

  • 96-well microplate.

  • Fluorescence plate reader.

Procedure:

  • Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Pre-incubation: In a 96-well plate, add the human liver microsomes (or recombinant enzymes), NADPH regenerating system, and the various concentrations of this compound or control inhibitors. Pre-incubate for a short period to allow for the intracellular conversion of the prodrug.

  • Reaction Initiation: Initiate the reaction by adding the specific fluorescent probe substrate for the CYP isoform being tested.

  • Incubation: Incubate the plate at 37 °C for the recommended time for the specific substrate.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a specific chemical inhibitor).

  • Fluorescence Measurement: Read the fluorescence of the formed metabolite on a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.[8][9][10]

Conclusion

This guide provides a robust framework for the synthesis and application of this compound as a valuable research chemical. By following these protocols, researchers can reliably produce this compound and utilize it to investigate the complex metabolism of omeprazole and its interactions with the cytochrome P450 system, ultimately contributing to a deeper understanding of drug action and safety.

References

  • Weidolf, L., & Castagnoli, N., Jr. (2001). Study of the electrospray ionization mass spectrometry of the proton pump inhibiting drug Omeprazole. Rapid communications in mass spectrometry : RCM, 15(4), 283–290. [Link]

  • Li, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5859. [Link]

  • Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. [Link]

  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. (n.d.). Glasgow Caledonian University. [Link]

  • Lee, H., et al. (2018). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 23(11), 2886. [Link]

  • ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). [Link]

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. [Link]

  • ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?. [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. [Link]

  • Ingenta Connect. (n.d.). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019). Advion. [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Floris, T., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Chemistry, 4(1), 161-171. [Link]

  • ResearchGate. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • DSpace@MIT. (n.d.). 4. Purification by Flash Column Chromatography. [Link]

  • Chen, Y.-H., et al. (2022). Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin. International Journal of Molecular Sciences, 23(21), 13327. [Link]

  • Oseni, O. M., et al. (2012). Acetylation Pharmacogenetics and Renal Function in Diabetes Mellitus Patients. Journal of the National Medical Association, 104(9-10), 456–460. [Link]

  • JoVE. (n.d.). Video: Phase II Reactions: Acetylation Reactions. [Link]

  • Pande, J. N., Pande, A., & Singh, S. P. N. (2003). Acetylator status, drug metabolism and disease. The National medical journal of India, 16(1), 24–26. [Link]

  • PubMed. (2022). O-Acetylation using acetic anhydride in pyridine. [Link]

  • Wikipedia. (n.d.). Drug metabolism. [Link]

  • ResearchGate. (n.d.). The tautomerism of Omeprazole in solution: A 1H and 13C NMR study. [Link]

  • Ishizaki, T., & Horai, Y. (1993). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Clinical Pharmacokinetics, 24(4), 281-295. [Link]

  • PubMed. (2004). The Tautomerism of Omeprazole in Solution: A 1H and 13C NMR Study. [Link]

  • ClinPGx. (n.d.). omeprazole. [Link]

  • Andersson, T. (1991). Omeprazole: pharmacology, pharmacokinetics and interactions. Alimentary pharmacology & therapeutics, 5 Suppl 1, 39–46. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of omeprazole. Observed chemical shifts at δ 2.23 (6H,... [Link]

  • Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current gastroenterology reports, 10(6), 528–534. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). The proton pump inhibitor, omeprazole as pro-‐drug is converted to its... [Link]

  • ResearchGate. (n.d.). 15 Expanded 13 C NMR spectrum of omeprazole in DMSO-d 6. [Link]

Sources

proper handling and storage procedures for 4-Acetyloxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Unique Stability Profile of 4-Acetyloxy Omeprazole

This compound, a derivative of the widely-used proton pump inhibitor omeprazole, is a crucial compound in pharmaceutical research and development. Its utility in studying the mechanisms of gastric acid suppression and in the development of novel therapeutic agents necessitates a thorough understanding of its handling and storage requirements. As with many benzimidazole derivatives, this compound exhibits sensitivities that, if not properly managed, can lead to degradation, compromising experimental integrity and safety.[1][2]

This guide provides a comprehensive overview of the proper handling and storage procedures for this compound, grounded in the principles of chemical stability and laboratory safety. By understanding the causality behind its degradation pathways—namely susceptibility to hydrolysis, acid-catalyzed degradation, and photosensitivity—researchers can ensure the compound's integrity and obtain reliable, reproducible results.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its proper handling.

PropertyValueSource
Chemical Name 2-[[(5-Methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-4-acetyl-3,5-dimethyl-4-pyridinol[3]
CAS Number 1246814-65-2[3][4][5]
Molecular Formula C18H19N3O4S[4]
Molecular Weight 373.43 g/mol [3]
Appearance Brownish Yellow Solid[3]
Storage 2-8°C Refrigerator, Under Inert Atmosphere[3]

Core Principles of Stability: The "Why" Behind the Protocols

The stringent handling and storage protocols for this compound are dictated by its inherent chemical instabilities.

Susceptibility to Hydrolysis

The "acetyloxy" group is an ester, which is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH.[6] This reaction would cleave the acetyl group, converting the compound back to a hydroxy-omeprazole derivative and altering its chemical properties. Therefore, minimizing contact with moisture is a critical aspect of its storage and handling. Many active pharmaceutical ingredients (APIs) are hygroscopic, meaning they readily absorb moisture from the atmosphere, which can lead to chemical degradation through hydrolysis.[6]

Acid-Catalyzed Degradation

Like its parent compound, omeprazole, this compound is highly unstable in acidic conditions.[1] The benzimidazole ring system is prone to rapid degradation at a pH below 7.4.[1] This degradation is a key aspect of omeprazole's mechanism of action in the acidic environment of the stomach's parietal cells, but it is an undesirable outcome in a laboratory setting.

Photosensitivity

Benzimidazole derivatives are often sensitive to light, particularly UV radiation.[2] Exposure to light can provide the energy needed to initiate photochemical reactions, leading to the formation of degradation products and a loss of potency.[2] Studies on omeprazole have shown that it is sensitive to light, and this sensitivity should be assumed for its derivatives.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potent nature of many pharmaceutical compounds and the potential for skin and respiratory irritation from benzimidazole derivatives, a robust PPE protocol is mandatory.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesUse when there is a risk of splashing.
Hand Protection Nitrile GlovesDouble-gloving is recommended. Change gloves immediately if contaminated.[7][8]
Body Protection Laboratory CoatA disposable gown made of low-permeability fabric is preferred.[8]
Respiratory Protection N95 or N100 RespiratorRequired when handling the compound as a powder to prevent inhalation of airborne particles.[9][10]

Experimental Protocols

Protocol 1: Receiving and Initial Handling of this compound

Objective: To safely receive and inspect the compound upon arrival and prepare it for appropriate storage.

Materials:

  • Sealed container of this compound

  • Appropriate PPE (see table above)

  • Laboratory notebook and pen

  • Fume hood

  • Inert gas source (e.g., argon or nitrogen)

  • Amber glass vials with screw caps

  • Parafilm or other sealing film

Procedure:

  • Visual Inspection: Before opening, visually inspect the shipping container for any signs of damage or leakage. If damage is observed, consult your institution's safety officer.

  • Work in a Controlled Environment: Conduct all initial handling of the primary container within a certified chemical fume hood to minimize inhalation exposure.

  • Don PPE: Wear all required personal protective equipment.

  • Careful Opening: Slowly and carefully open the shipping container and the primary vial. Avoid creating dust.

  • Inert Atmosphere Blanketing: If the compound is to be aliquoted, blanket the headspace of the primary container and any new vials with an inert gas (argon or nitrogen) to displace air and moisture.

  • Aliquoting (if necessary): If the entire quantity will not be used at once, it is highly recommended to aliquot the compound into smaller, single-use amber glass vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Secure Sealing: Tightly seal all vials with screw caps. For long-term storage, wrap the cap-vial interface with Parafilm to create an additional barrier against moisture ingress.

  • Labeling: Clearly label all vials with the compound name, CAS number, date received, and any other relevant information.

  • Documentation: Record the receipt of the compound, its initial appearance, and any aliquoting performed in your laboratory notebook.

Protocol 2: Short-Term Storage (Working Solutions)

Objective: To provide guidelines for the temporary storage of this compound solutions for immediate experimental use.

Materials:

  • Solution of this compound in an appropriate solvent

  • Amber glass vials or volumetric flasks

  • Parafilm or vial caps

Procedure:

  • Solvent Selection: Choose a dry, aprotic solvent for dissolution. Ensure the solvent is of high purity and has a low water content.

  • Light Protection: Always store solutions in amber glass vials or flasks to protect them from light. If amber glassware is not available, wrap the container in aluminum foil.

  • Refrigeration: Store solutions at 2-8°C when not in immediate use.

  • Minimize Exposure to Air: Keep vials tightly sealed when not actively being used.

  • Limited Duration: Prepare fresh solutions for each experiment whenever possible. Due to the potential for hydrolysis and other degradation, the stability of solutions over extended periods should be validated if long-term storage is necessary.

Protocol 3: Long-Term Storage (Solid Compound)

Objective: To ensure the long-term stability and integrity of the solid this compound.

Materials:

  • Aliquoted and sealed amber glass vials of this compound

  • Refrigerator (2-8°C)

  • Desiccator cabinet or sealed container with desiccant

Procedure:

  • Refrigeration: Store the sealed amber glass vials in a refrigerator maintained at 2-8°C.[3] This temperature range slows down potential degradation reactions.

  • Inert Atmosphere: As specified, the compound should be stored under an inert atmosphere.[3] This is typically achieved by the supplier and should be maintained by blanketing with inert gas during any aliquoting.

  • Hygroscopicity Management: To further protect against moisture, place the sealed vials inside a desiccator cabinet or a larger sealed container containing a desiccant such as silica gel.

  • Light Exclusion: The use of amber vials and storage within a refrigerator provides primary protection from light. Avoid exposing the vials to ambient light for extended periods.

  • Inventory Management: Maintain a clear inventory of the stored compound, including dates of receipt and any subsequent handling.

Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process for the proper handling and storage of this compound, from receipt to disposal.

handling_and_storage_workflow cluster_receiving Receiving cluster_preparation Preparation for Storage cluster_storage Storage cluster_usage Experimental Use cluster_disposal Disposal receive Receive Compound inspect Inspect Container for Damage receive->inspect fume_hood Work in Fume Hood with Full PPE inspect->fume_hood aliquot Aliquot into Amber Vials? fume_hood->aliquot blanket_inert Blanket with Inert Gas aliquot->blanket_inert Yes seal Seal Vials Tightly & Parafilm aliquot->seal No blanket_inert->seal label_vials Label Vials seal->label_vials long_term Long-Term Storage (Solid) label_vials->long_term refrigerator Store at 2-8°C long_term->refrigerator prepare_solution Prepare Working Solution long_term->prepare_solution waste Dispose of as Hazardous Waste long_term->waste Expired/Unused short_term Short-Term Storage (Solution) short_term->refrigerator protect_light Protect from Light short_term->protect_light short_term->waste desiccator Store in Desiccator refrigerator->desiccator desiccator->protect_light use_immediately Use Immediately prepare_solution->use_immediately store_solution Store Solution Short-Term prepare_solution->store_solution If necessary use_immediately->waste store_solution->short_term

Caption: Workflow for Handling and Storage of this compound.

Disposal Procedures

Unused or expired this compound and any materials contaminated with it should be treated as hazardous chemical waste.[11][12]

  • Do not dispose of in regular trash or down the drain.[11]

  • Collect all waste materials (unused compound, contaminated PPE, and labware) in a clearly labeled, sealed container for hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.[12] Consult your institution's environmental health and safety (EHS) department for specific guidance.

Conclusion: Ensuring Experimental Success and Safety

The integrity of research involving this compound is intrinsically linked to its proper handling and storage. By adhering to these protocols, which are based on the compound's known chemical sensitivities, researchers can minimize degradation, ensure the validity of their experimental results, and maintain a safe laboratory environment. A proactive approach to managing the light, moisture, and temperature exposure of this compound is the cornerstone of its effective use in scientific discovery.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC.
  • Stability of Omeprazole Solutions at Various pH Values as Determined by High-Performance Liquid Chromatography. (2025, August 9).
  • Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric P
  • STABILITY STUDY OF OMEPRAZOLE. (n.d.). Farmacia Journal.
  • Secure Waste. (2024, November 20). Improper Pharmaceutical Disposal and Its Effects on Our Environment.
  • Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs. (n.d.). Secure Waste.
  • Safe handling of hazardous drugs. (n.d.). PMC.
  • Different Drug Storage Conditions. (2024, July 22). Feige.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). CDC.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Pharma Excipients.
  • Pharmaffiliates. (n.d.). CAS No : 1246814-65-2 | Product Name : this compound. Retrieved from [Link]

  • SMT Dry Cabinets. (n.d.).
  • Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms. (n.d.). MDPI.
  • (PDF) Stability study of omeprazole. (2025, August 6).
  • Secure Waste. (2024, November 20). Improper Pharmaceutical Disposal and Its Effects on Our Environment.
  • Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Pharmaceutical Waste Disposal EXPLAINED. (2025, October 10). YouTube.
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: FDA's Flush List for Certain Medicines.
  • AstraZeneca Australia. (2013, December 18).
  • A3P. (n.d.). Packaging - How to store highly sensitive drugs?

Sources

Application Note & Protocol: Development and Validation of a Bioanalytical LC-MS/MS Assay for the Quantification of 4-Acetyloxy Omeprazole in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Acetyloxy Omeprazole is a key derivative of Omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders. The quantification of this compound in biological matrices is crucial for pharmacokinetic, metabolic, and drug-drug interaction studies. This document provides a comprehensive, step-by-step guide for the development and validation of a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. This protocol is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4]

The chosen analytical technique, LC-MS/MS, offers superior sensitivity and selectivity, which is essential for accurately measuring low concentrations of analytes in complex biological matrices.[5][6][7] The validation parameters detailed herein are based on the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline on "Bioanalytical Method Validation and Study Sample Analysis".[2][3][8][9]

Assay Principle and Methodology Selection

The fundamental principle of this assay is the use of reversed-phase high-performance liquid chromatography (HPLC) to separate this compound from endogenous plasma components, followed by detection and quantification using a tandem mass spectrometer. An internal standard (IS), structurally similar to the analyte (e.g., a stable isotope-labeled version of this compound or another suitable omeprazole derivative), is employed to ensure accuracy and precision by correcting for variations during sample processing and analysis.

LC-MS/MS was selected for the following reasons:

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte and internal standard, minimizing interference from the plasma matrix.

  • High Sensitivity: This method can achieve a low limit of quantification (LLOQ), which is critical for pharmacokinetic studies where concentrations can be very low.

  • Speed: Modern LC-MS/MS systems offer rapid analysis times, enabling high-throughput sample processing.[7]

Materials and Reagents

Material/ReagentGradeSupplier
This compound Reference Standard>98% purityCommercially Available
Internal Standard (e.g., Omeprazole-d3)>98% purityCommercially Available
AcetonitrileHPLC or LC-MS gradeCommercially Available
MethanolHPLC or LC-MS gradeCommercially Available
Formic AcidLC-MS gradeCommercially Available
Ammonium AcetateAnalytical gradeCommercially Available
WaterDeionized, 18 MΩ·cmIn-house system
Human Plasma (with K2EDTA as anticoagulant)Pooled, screenedCommercial bio-supplier

Standard and Sample Preparation

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard in 10 mL of methanol, respectively. Store at -20°C.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration curve standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting the analyte from the plasma matrix.

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of the sample (standard, QC, or unknown plasma) into the corresponding tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except for the blank matrix sample.

  • Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject a specified volume (e.g., 5 µL) into the LC-MS/MS system.

Instrumentation and Chromatographic Conditions

ParameterCondition
LC System High-Performance Liquid Chromatography System
ColumnC18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by infusion of the analyte and IS
Dwell Time100 ms
Gas TemperaturesOptimized for the specific instrument

Assay Validation Protocol

The validation of this bioanalytical method will be performed in accordance with FDA and ICH M10 guidelines.[2][3][4]

Selectivity and Specificity
  • Protocol: Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of the analyte and IS.

  • Acceptance Criteria: The response of any interfering peaks should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.

Linearity and Range
  • Protocol: Prepare a calibration curve consisting of a blank, a zero standard (blank + IS), and at least eight non-zero concentrations spanning the expected range of the study samples. Analyze the curve in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).

Accuracy and Precision
  • Protocol: Analyze four levels of QC samples (LLOQ, Low, Mid, High) in six replicates on three separate days.

  • Acceptance Criteria:

    • Intra-day and Inter-day Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio of at least 3.

  • LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (within 20%).

Recovery and Matrix Effect
  • Recovery Protocol: Compare the peak area of the analyte in extracted plasma samples with the peak area of the analyte in post-extraction spiked samples at three QC levels.

  • Matrix Effect Protocol: Compare the peak area of the analyte in post-extraction spiked samples with the peak area of the analyte in a neat solution at three QC levels.

  • Acceptance Criteria: The recovery should be consistent and reproducible. The %CV of the matrix factor across different lots of plasma should be ≤15%.

Stability

The stability of this compound in human plasma must be evaluated under various conditions to ensure the integrity of the study samples.[10][11][12]

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term Stability: Analyze QC samples kept at room temperature for a duration that mimics the sample handling process.

  • Long-Term Stability: Analyze QC samples stored at -80°C for an extended period.

  • Stock Solution Stability: Evaluate the stability of the stock solutions at room temperature and refrigerated conditions.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Data Analysis and Acceptance Criteria

The data will be processed using the instrument's software. A calibration curve will be generated using a weighted (1/x²) linear regression model. The concentrations of the QC and unknown samples will be determined from this curve.

Visualization of the Workflow

AssayWorkflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution Preparation working_std Working Standards & QC Preparation stock->working_std sample_prep Plasma Sample Preparation (Protein Precipitation) working_std->sample_prep lc_sep Chromatographic Separation (HPLC) sample_prep->lc_sep Injection ms_detect Mass Spectrometric Detection (MS/MS) lc_sep->ms_detect data_acq Data Acquisition ms_detect->data_acq linearity Linearity & Range accuracy Accuracy & Precision stability Stability selectivity Selectivity quant Quantification data_acq->quant report Reporting quant->report

Sources

The Use of Omeprazole and its Metabolites in Drug Metabolism Studies: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Omeprazole as a Versatile Tool in Drug Metabolism Research

Omeprazole, the first-in-class proton pump inhibitor, has a well-established role in treating acid-related gastrointestinal disorders.[1][2][3] Beyond its therapeutic applications, omeprazole and its primary metabolites have become invaluable tools for researchers and scientists in the field of drug discovery and development. The intricate metabolic profile of omeprazole, primarily governed by the polymorphic cytochrome P450 (CYP) enzymes CYP2C19 and CYP3A4, makes it an excellent probe to investigate various aspects of drug metabolism.[1][4]

This technical guide provides an in-depth exploration of the scientific principles and practical applications of using omeprazole and its key metabolites—5-hydroxyomeprazole and omeprazole sulfone—in drug metabolism studies. While various derivatives of omeprazole, such as 4-Acetyloxy Omeprazole, exist as chemical entities and potential synthetic intermediates, their application as standard probes in drug metabolism is not extensively documented in scientific literature.[5] Therefore, this guide will focus on the well-characterized and scientifically validated use of omeprazole and its major metabolites in assays for CYP inhibition, reaction phenotyping, and understanding the impact of pharmacogenetics on drug disposition.

Scientific Foundation: The Metabolic Landscape of Omeprazole

Omeprazole is extensively metabolized in the liver, leading to the formation of several inactive metabolites.[2] The two primary metabolic pathways are hydroxylation and sulfoxidation, catalyzed by CYP2C19 and CYP3A4, respectively.[6]

  • 5-Hydroxylation (CYP2C19-mediated): The formation of 5-hydroxyomeprazole is the principal metabolic pathway and is predominantly catalyzed by CYP2C19.[6][7] The activity of CYP2C19 is subject to significant genetic polymorphism, leading to distinct metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).[1] This makes omeprazole a sensitive in vivo and in vitro probe for CYP2C19 activity.[8]

  • Sulfoxidation (CYP3A4-mediated): The conversion of omeprazole to omeprazole sulfone is mainly mediated by CYP3A4, another critical drug-metabolizing enzyme.[6][7][9]

The stereoselective metabolism of omeprazole's enantiomers further adds to its utility in detailed metabolic studies.[7][10]

Metabolic Pathway of Omeprazole

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 (major) CYP3A4 (minor) Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4

Caption: Metabolic pathways of omeprazole.

Application 1: In-Vitro Cytochrome P450 Inhibition Assays

Omeprazole and its metabolites can act as inhibitors of CYP enzymes, a critical aspect to evaluate for potential drug-drug interactions (DDIs).[11] In-vitro CYP inhibition assays are fundamental in early drug discovery to flag compounds that may alter the metabolism of co-administered drugs.

Principle of the Assay

This assay measures the ability of a test compound (e.g., omeprazole or its metabolites) to inhibit the activity of a specific CYP isoform. This is achieved by incubating the test compound with a human liver microsome preparation (a source of CYP enzymes), a specific probe substrate for the target CYP isoform, and a cofactor (NADPH) to initiate the metabolic reaction. The rate of formation of the metabolite of the probe substrate is measured in the presence and absence of the inhibitor. A decrease in metabolite formation indicates inhibition.

Experimental Protocol: Determination of IC50 for CYP2C19 Inhibition using Omeprazole

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of omeprazole on CYP2C19 activity using a fluorescent probe substrate.

Materials:

  • Human Liver Microsomes (HLMs)

  • Omeprazole

  • CYP2C19 substrate (e.g., 3-cyano-7-ethoxycoumarin, CEC)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • 96-well microplate (black, clear bottom for fluorescence reading)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of omeprazole in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the CYP2C19 substrate (CEC) in the same solvent.

    • Prepare working solutions of omeprazole and CEC by diluting the stock solutions in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • Human Liver Microsomes (final protein concentration typically 0.1-0.5 mg/mL)

      • A series of concentrations of omeprazole (or vehicle control)

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add the CYP2C19 substrate (CEC) to all wells.

    • Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding a sufficient volume of cold acetonitrile to each well.

  • Detection:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a clean black 96-well plate.

    • Measure the fluorescence of the metabolite at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each omeprazole concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the omeprazole concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Workflow for CYP Inhibition Assay

CYP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - HLM - Inhibitor (Omeprazole) - Substrate - NADPH system Setup Set up 96-well plate: Buffer, HLM, Inhibitor Reagents->Setup Preincubation Pre-incubate at 37°C Setup->Preincubation Initiation Add Substrate & NADPH to start reaction Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop reaction with Acetonitrile Incubation->Termination Detection Measure Metabolite Formation (Fluorescence/LC-MS) Termination->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 value Calculation->IC50

Caption: Experimental workflow for a CYP inhibition assay.

Application 2: Reaction Phenotyping Studies

Reaction phenotyping aims to identify which CYP isoforms are responsible for the metabolism of a new chemical entity (NCE). The formation of 5-hydroxyomeprazole and omeprazole sulfone can be used as positive controls for CYP2C19 and CYP3A4 activity, respectively, in such studies.

Principle of the Assay

An NCE is incubated with a panel of recombinant human CYP enzymes or with human liver microsomes in the presence of specific chemical inhibitors for each major CYP isoform. By observing which recombinant enzymes form metabolites of the NCE or which chemical inhibitors block its metabolism in microsomes, the responsible enzymes can be identified.

Experimental Protocol: Using Omeprazole Metabolite Formation as a Positive Control

Materials:

  • Human Liver Microsomes (HLMs) or a panel of recombinant CYP enzymes

  • Omeprazole

  • NCE (New Chemical Entity)

  • Specific CYP inhibitors (e.g., ticlopidine for CYP2C19, ketoconazole for CYP3A4)

  • NADPH regenerating system

  • LC-MS/MS system for analysis

Procedure:

  • Incubation with Recombinant CYPs:

    • Incubate the NCE separately with each recombinant CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of the NADPH regenerating system.

    • In parallel, incubate omeprazole with recombinant CYP2C19 and CYP3A4 as positive controls.

    • Analyze the samples by LC-MS/MS to detect the formation of metabolites from the NCE and the formation of 5-hydroxyomeprazole and omeprazole sulfone.

  • Incubation with HLMs and Chemical Inhibitors:

    • Incubate the NCE with HLMs and the NADPH regenerating system in the presence and absence of specific CYP inhibitors.

    • In parallel, incubate omeprazole with HLMs under the same conditions.

    • Analyze the samples by LC-MS/MS. A significant reduction in the formation of an NCE metabolite in the presence of a specific inhibitor suggests the involvement of that CYP isoform. The inhibition of 5-hydroxyomeprazole formation by a CYP2C19 inhibitor and omeprazole sulfone formation by a CYP3A4 inhibitor serves as a validation of the assay conditions.

Data Presentation: Interpreting Inhibition Data

The results of CYP inhibition studies are typically presented as IC50 values. A lower IC50 value indicates a more potent inhibitor. This data is crucial for predicting the potential for DDIs.

CompoundTarget CYPTypical IC50 (µM)Inhibition Potency
OmeprazoleCYP2C192-5Moderate
OmeprazoleCYP3A415-40Weak
5-HydroxyomeprazoleCYP2C19> 50Weak/None
Omeprazole SulfoneCYP2C1910-20Weak-Moderate

Note: These values are approximate and can vary depending on the experimental conditions.

Trustworthiness and Self-Validating Systems

To ensure the reliability of these assays, several quality control measures are essential:

  • Positive Controls: Always include known inhibitors for each CYP isoform to confirm the sensitivity of the assay system.

  • Negative Controls: Incubations without the NADPH regenerating system should show no metabolite formation, confirming the reaction is enzyme-dependent.

  • Linearity of Reaction: Ensure that the incubation time and protein concentration are within the linear range of metabolite formation.

  • Solvent Effects: The concentration of the organic solvent (e.g., DMSO) used to dissolve the test compounds should be kept low (typically <1%) to avoid inhibiting enzyme activity.

Conclusion

Omeprazole and its primary metabolites, 5-hydroxyomeprazole and omeprazole sulfone, are indispensable tools in modern drug metabolism research. Their well-defined interactions with CYP2C19 and CYP3A4 provide robust systems for investigating CYP inhibition, reaction phenotyping, and the pharmacogenetic basis of drug response. The detailed protocols and principles outlined in this guide are intended to empower researchers to design and execute reliable in-vitro drug metabolism studies, ultimately contributing to the development of safer and more effective medicines.

References

  • Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability. BIO Web of Conferences. [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. [Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. MDPI. [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ResearchGate. [Link]

  • Interactions of omeprazole-based analogues with cytochrome P450 2C19: a computational study. PubMed. [Link]

  • Identification of new omeprazole metabolites in wastewaters and surface waters. ResearchGate. [Link]

  • Omeprazole and Esomeprazole Pathway, Pharmacokinetics. ClinPGx. [Link]

  • omeprazole. ClinPGx. [Link]

  • Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability. BIO Web of Conferences. [Link]

  • Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility. [Link]

  • Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. PubMed Central. [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Semantic Scholar. [Link]

  • Omeprazole Therapy and CYP2C19 Genotype. NCBI. [Link]

  • Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. PubMed Central. [Link]

  • Omeprazole-impurities. Pharmaffiliates. [Link]

  • Interaction of proton pump inhibitors with cytochromes P450: consequences for drug interactions. PubMed Central. [Link]

  • Identification of human liver cytochrome P450 isoforms mediating omeprazole metabolism. British Journal of Clinical Pharmacology. [Link]

  • Omeprazole. NCBI Bookshelf. [Link]

  • Review article: omeprazole and the cytochrome P450 system. PubMed. [Link]

  • Selectivity of omeprazole inhibition towards rat liver cytochromes P450. PubMed. [Link]

  • Inhibition of human liver cytochrome P-450 by omeprazole. PubMed Central. [Link]

  • Omeprazole, pantoprazole, and CYP2C19 effects on clopidogrel pharmacokinetic-pharmacodynamic relationships in stable coronary ar. ResearchGate. [Link]

  • Structures of S-and R-omeprazole and the four oxidized metabolites . Asterisk denotes the position of the 13 C labels.. ResearchGate. [Link]

  • Omeprazole. CAS Common Chemistry. [Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PubMed. [Link]

  • Omeprazole sulfone | C17H19N3O4S | CID 145900. PubChem. [Link]

  • Omeprazole: pharmacokinetics and metabolism in man. PubMed. [Link]

  • (PDF) Omeprazole Profile. ResearchGate. [Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PubMed Central. [Link]

Sources

Application Notes & Protocols for the Preparation of 4-Acetyloxy Omeprazole Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of 4-Acetyloxy Omeprazole stock solutions for experimental use. This compound, a derivative of the proton pump inhibitor Omeprazole, requires meticulous handling due to the inherent instability of the benzimidazole core, particularly its sensitivity to pH, light, and temperature. This guide outlines scientifically-grounded protocols for solvent selection, stock solution preparation, storage, and quality control, ensuring the integrity and reproducibility of experimental results. The causality behind each procedural step is explained to provide a deeper understanding of the compound's characteristics.

Introduction: Understanding this compound

This compound is a crucial chemical intermediate and a subject of study in the development of proton pump inhibitors (PPIs).[1] It belongs to the benzimidazole class of compounds, which are known for their therapeutic effects but also for their chemical instability under certain conditions.[2][3] The parent compound, Omeprazole, is a weak base that is highly susceptible to degradation in acidic environments but demonstrates stability in alkaline conditions.[4][5][6] This pH-dependent stability is a critical factor to consider during the preparation and handling of its derivatives.[4] Furthermore, Omeprazole and its analogs are sensitive to heat, humidity, and light, which can lead to discoloration and the formation of degradation products.[7][8]

The introduction of the acetyloxy group at the 4-position of the pyridine ring may influence the compound's stability and pharmacokinetic profile.[1] Therefore, a robust and validated protocol for the preparation of stock solutions is paramount to ensure the accuracy and reliability of any downstream experimental data. This guide provides such a protocol, grounded in the physicochemical properties of the compound.

Physicochemical Properties and Solvent Selection

A thorough understanding of the compound's properties is essential for developing a reliable preparation protocol.

PropertyDataSource(s)
Chemical Name 2-(((5-methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-yl acetate
Molecular Formula C₁₈H₁₉N₃O₄S[9]
Molecular Weight 373.43 g/mol [9]
Appearance Brownish Yellow Solid[9]
Storage Temperature -20°C, Under Inert Atmosphere[9]
Solubility Soluble in DMSO, Methanol[9]
Rationale for Solvent Selection: Dimethyl Sulfoxide (DMSO)

For in vitro biological experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. The justification for this choice is multifaceted:

  • Broad Solubility: DMSO is a powerful polar aprotic solvent, often referred to as a "universal solvent," capable of dissolving a wide range of both polar and nonpolar compounds, including this compound.[10]

  • Miscibility with Aqueous Media: DMSO is readily miscible with water and cell culture media, which is crucial for the preparation of working solutions for cell-based assays.

  • Preservation of Compound Integrity: When stored under appropriate conditions, high-quality, anhydrous DMSO helps to maintain the stability of dissolved compounds.

  • High Boiling Point: The high boiling point of DMSO (189°C) minimizes evaporation at room temperature, ensuring the concentration of the stock solution remains stable during handling.[10]

Caution: While DMSO is an excellent solvent, it can exhibit cellular toxicity at higher concentrations. For most cell culture experiments, the final concentration of DMSO in the culture medium should not exceed 0.5% to avoid impacting cell viability and growth.[11] It is imperative to include a vehicle control (culture medium with the same final concentration of DMSO) in all experiments.[11]

Safety and Handling Precautions

As a benzimidazole derivative, this compound should be handled with appropriate safety measures.

  • Engineering Controls: Always handle the solid compound and concentrated stock solutions in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and tightly fitting safety goggles.[12][13]

  • Spill Response: In case of a spill, dampen the solid material with 60-70% ethanol before carefully transferring it to a suitable container for disposal.[14]

  • Waste Disposal: Dispose of all waste materials in accordance with federal, state, and local regulations.[12]

The workflow for safe handling is depicted in the diagram below.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal Ventilation Work in Fume Hood PPE Don PPE (Goggles, Gloves, Lab Coat) Weigh Weigh Compound Carefully PPE->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store at -20°C or -80°C Protect from Light Aliquot->Store Dispose Dispose of Waste Properly

Caption: Workflow for Safe Handling of this compound.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many in vitro studies.

Materials and Equipment
  • This compound powder (MW: 373.43 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE)

Step-by-Step Methodology
  • Pre-calculation: Determine the mass of this compound required.

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 373.43 g/mol x 1000 mg/g

      • Mass = 3.73 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out 3.73 mg of this compound powder into the tube. Handle the powder inside a chemical fume hood to prevent inhalation.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the powder.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protecting (amber) microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C in a light-protected container.[2][9]

Stability and Storage

The stability of this compound in solution is critical for experimental success.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting is the most effective strategy to mitigate this.[11]

  • Light Sensitivity: Benzimidazole compounds are often light-sensitive.[2][7] Store stock solutions in amber vials or in a light-proof box to prevent photodegradation.

  • Long-Term Storage: For long-term storage, -80°C is preferable to -20°C to further minimize the rate of any potential degradation.

  • Working Solutions: Working solutions prepared in aqueous cell culture media are significantly less stable than the DMSO stock. These should be prepared fresh for each experiment and used immediately. The inherent instability of the Omeprazole core in neutral or acidic aqueous solutions necessitates this precaution.[2][4]

cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use Stock 10 mM Stock in DMSO Aliquot Aliquot (20-50 µL) Stock->Aliquot Store Store at -80°C Protect from Light Aliquot->Store Dilute Prepare Fresh Working Solution in Media Store->Dilute For each experiment Use Use Immediately Dilute->Use

Caption: Recommended Workflow from Stock Solution to Experimental Use.

Quality Control

To ensure the validity of experimental results, periodic quality control of the stock solution is recommended, especially for long-term studies.

  • Visual Inspection: Before use, visually inspect the thawed aliquot for any signs of precipitation or color change. If any are observed, the aliquot should be discarded.

  • Concentration Verification: For critical applications, the concentration and purity of a stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15] This can help to confirm that the compound has not degraded during storage.

  • Functional Assays: A simple functional assay (if available) can be used to confirm the biological activity of the stock solution before commencing large-scale experiments.

Conclusion

The preparation of this compound stock solutions requires a methodical approach that respects the compound's inherent chemical instabilities. By utilizing high-purity DMSO as the solvent, adhering to strict safety and handling protocols, and implementing proper storage and aliquoting strategies, researchers can ensure the preparation of high-quality, reliable stock solutions. This diligence is fundamental to achieving reproducible and accurate results in downstream pharmacological and biological investigations.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Preparation of Omeprazole Magnesium Stock Solutions for In Vitro Use.
  • Wikipedia. (2024). Dimethyl sulfoxide.
  • National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem Compound Summary for CID 5798.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • BenchChem. (n.d.). Navigating the Unknown: A Technical Guide to the Safe Handling of 6-Chloro-1H-benzimidazol-1-amine.
  • Sigma-Aldrich. (n.d.). This compound.
  • BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Benzylthio)-1H-benzimidazole.
  • National Center for Biotechnology Information. (n.d.). This compound Sulfone. PubChem Compound Summary for CID 71312778.
  • Shayesteh, S., et al. (2012). Extemporaneous Preparation and Stability Assessment of Omeprazole Suspension in a Teaching Hospital. Iranian Journal of Pharmaceutical Research.
  • Bio-Forum. (2013). Making a stock solution for my drug using DMSO.
  • Quora. (2018). How to make a stock solution of a substance in DMSO.
  • Children's Hospital of Eastern Ontario. (2021). Omeprazole 2 mg per ml suspension.
  • Allen, L.V. Jr. (2018). Omeprazole 1 mg/mL or 2 mg/mL Oral Suspension. U.S. Pharmacist.
  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.
  • ChemicalBook. (n.d.). This compound.
  • The Hospital for Sick Children. (2020). omeprazole 2 mg/mL Oral Suspension.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Benzimidazole.
  • BenchChem. (n.d.). This compound Sulfide.
  • BenchChem. (2025). What are the transportation precautions for 1H - Benzimidazole?.
  • ECHEMI. (n.d.). Omeprazole Formula.
  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters.
  • National Center for Biotechnology Information. (n.d.). Omeprazole. PubChem Compound Summary for CID 4594.
  • Dr.Oracle. (2025). What is the active compound in Losec (omeprazole) 20mg?.
  • Imre, S., et al. (2011).
  • Sam, T., et al. (2021).
  • Krzysciak, W., et al. (2021). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. Pharmaceutics.
  • University of Hertfordshire. (n.d.). Omeprazole.
  • Li, Y., et al. (2024). Ethyl acetate as an acetyl source and solvent for acetylation of alcohols by KOH. Scientific Reports.
  • ResearchGate. (2025). Stability study of omeprazole.
  • Imre, S., et al. (2010). Stability Study of Omeprazole. Farmacia Journal.
  • International Labour Organization. (2011). Esters, Acetates.
  • PubMed. (2023). Mechanisms of production and control of acetate esters in yeasts.
  • Biochemazone. (2025). Acetic Acid-Sodium Acetate Buffer (BZ225).

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Acetyloxy Omeprazole Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Acetyloxy Omeprazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental workflow. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure you can quickly troubleshoot and optimize your procedures.

I. Troubleshooting Guide: Synthesis

The synthesis of this compound, a derivative of the proton pump inhibitor Omeprazole, involves the acetylation of the hydroxyl group on the pyridine ring. While seemingly straightforward, this reaction is fraught with potential pitfalls related to the inherent instability of the omeprazole core. Omeprazole is known to be sensitive to acidic conditions, heat, light, and humidity.[1][2] It rapidly degrades at a pH below 7.4.[3] This sensitivity is a critical factor to consider during the synthesis and subsequent work-up and purification steps.

Question 1: My acetylation reaction of Omeprazole is resulting in a low yield and a complex mixture of byproducts. What are the likely causes and how can I mitigate them?

Answer:

Low yields and the formation of multiple byproducts in the acetylation of omeprazole are common issues stemming from the compound's lability. The primary culprits are often acidic conditions and reaction temperature.

Causality Explained: Omeprazole is a prodrug that activates in the acidic environment of parietal cells.[4] This activation involves an acid-catalyzed transformation into a reactive sulfenamide intermediate.[4][5] Even trace amounts of acidic impurities in your starting materials or solvents, or acid generated during the reaction, can trigger this degradation cascade, leading to a host of unwanted side products.[4]

Troubleshooting Protocol:

  • Strictly Anhydrous and Base-Washed Conditions:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents. It is recommended to use freshly distilled solvents or solvents from a solvent purification system.

    • Consider washing your reaction solvent (e.g., dichloromethane) with a mild aqueous base (like a saturated sodium bicarbonate solution), followed by drying over an anhydrous salt (e.g., sodium sulfate) and filtration before use. This removes any acidic impurities.

  • Choice of Acetylating Agent and Base:

    • Acetylating Agent: Acetic anhydride is a common choice. Ensure it is fresh and free of acetic acid.

    • Base: A non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA) is crucial. The base neutralizes the acetic acid byproduct of the reaction, preventing acid-catalyzed degradation of the omeprazole core. Use a slight excess of the base (1.1-1.5 equivalents).

  • Temperature Control:

    • Perform the reaction at a low temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature. Overheating can accelerate degradation.

  • Reaction Monitoring:

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][7] Over-running the reaction can lead to byproduct formation.

Question 2: I'm observing the formation of a significant amount of a sulfone impurity during my synthesis. How can I prevent this over-oxidation?

Answer:

The formation of the corresponding sulfone is a common side reaction during the synthesis of sulfoxide-containing compounds like this compound, especially if an oxidizing agent is inadvertently present or if the reaction conditions are too harsh.

Causality Explained: The sulfoxide moiety in omeprazole can be further oxidized to a sulfone. This is a known impurity in omeprazole synthesis.[8] While the acetylation step itself is not an oxidation, residual oxidizing agents from the synthesis of the omeprazole starting material or exposure to atmospheric oxygen under harsh conditions can lead to this byproduct.

Troubleshooting Protocol:

  • Purity of Starting Omeprazole: Ensure your starting omeprazole is of high purity and free from any residual oxidizing agents used in its own synthesis (e.g., meta-chloroperoxybenzoic acid, m-CPBA).[8][9]

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen.

  • Controlled Reaction Conditions: Avoid excessive heat and prolonged reaction times, as these can promote oxidative side reactions.

  • Quenching: Upon completion, quench the reaction promptly.

Below is a diagram illustrating the key steps and potential pitfalls in the synthesis of this compound.

Synthesis_Workflow Start Omeprazole Reaction Acetylation Reaction (Anhydrous, Inert Atmosphere, 0°C) Start->Reaction Reagents Acetic Anhydride Triethylamine (Base) Reagents->Reaction Product This compound (Crude Product) Reaction->Product Desired Pathway Degradation Degradation Products (Acid-Catalyzed) Reaction->Degradation Side Reaction (Acidic Conditions) Sulfone Sulfone Impurity (Over-oxidation) Reaction->Sulfone Side Reaction (Oxidative Conditions)

Caption: Synthetic pathway for this compound highlighting potential side reactions.

II. Troubleshooting Guide: Purification

The purification of this compound presents its own set of challenges, again primarily due to the molecule's instability. Standard purification techniques must be adapted to minimize degradation.

Question 3: My attempts to purify this compound by silica gel column chromatography result in significant product loss and the appearance of new impurity spots on TLC.

Answer:

This is a very common and expected issue. The acidic nature of standard silica gel is the primary cause of on-column degradation of omeprazole and its derivatives.

Causality Explained: Silica gel has acidic silanol groups (Si-OH) on its surface, which create a locally acidic environment. As your compound travels through the column, it is continuously exposed to these acidic sites, leading to the same degradation pathway observed during the synthesis.

Troubleshooting Protocol:

  • Neutralized Silica Gel:

    • Deactivate the silica gel before use. This can be done by preparing a slurry of the silica gel in your desired eluent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v). The base neutralizes the acidic silanol groups.

    • Alternatively, you can use commercially available deactivated silica gel.

  • Alternative Stationary Phases:

    • Consider using a more inert stationary phase like alumina (basic or neutral grade) or Florisil. A trial-and-error approach may be needed to find the optimal stationary phase and eluent system.

  • Rapid Purification:

    • Do not let the column run overnight. The longer the compound is on the silica gel, the more degradation will occur.

    • Use flash chromatography techniques to expedite the separation.

  • Recrystallization as an Alternative:

    • If the crude product is of reasonable purity, recrystallization is often a better and less destructive purification method.[9] Common solvent systems for omeprazole analogues include mixtures of dichloromethane and diethyl ether or methanol.[10][11] Experiment with different solvent systems to find one that provides good crystal formation and effectively removes impurities.

Question 4: I'm struggling to obtain a pure, crystalline solid of this compound after purification. The product is often an oil or an amorphous solid.

Answer:

The inability to obtain a crystalline product can be due to residual solvents, the presence of impurities that inhibit crystallization, or the inherent amorphous nature of the product under certain conditions.

Troubleshooting Protocol:

  • Thorough Removal of Solvents:

    • Ensure all solvents are completely removed under high vacuum. Gentle heating (e.g., 30-40°C) can aid in this process, but be cautious of thermal degradation.

  • Purity Assessment:

    • Analyze your purified product by HPLC and ¹H NMR to assess its purity.[12][13] Even small amounts of impurities can sometimes prevent crystallization. If impurities are present, a further purification step may be necessary.

  • Recrystallization Optimization:

    • Solvent Screening: Systematically screen a range of solvents and solvent mixtures. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Seeding: If you have a small amount of crystalline material from a previous batch, use it as a seed crystal to induce crystallization.

    • Slow Cooling: Allow the saturated solution to cool slowly to promote the formation of well-defined crystals. A rapid crash-out often leads to an amorphous solid or small, impure crystals.

  • Alternative Solidification Techniques:

    • Trituration: If recrystallization fails, try triturating the oil or amorphous solid with a non-solvent (a solvent in which your product is insoluble). This can sometimes induce crystallization or solidify the product by washing away impurities.

    • Anti-Solvent Addition: Dissolve your product in a good solvent and then slowly add a non-solvent until the solution becomes cloudy. Allow this to stand, which may induce crystallization.[14]

Below is a workflow diagram for troubleshooting the purification of this compound.

Purification_Troubleshooting Crude Crude this compound Chromatography Silica Gel Chromatography Crude->Chromatography Recrystallization Recrystallization Crude->Recrystallization Degradation On-Column Degradation Chromatography->Degradation OilyProduct Oily or Amorphous Product Recrystallization->OilyProduct LowRecovery Low Recovery / Impurities Degradation->LowRecovery NeutralizeSilica Use Neutralized Silica Gel (add 0.1-1% Et3N to eluent) LowRecovery->NeutralizeSilica NeutralizeSilica->Chromatography Retry PureSolid Pure Crystalline Solid NeutralizeSilica->PureSolid SolventRemoval Ensure Complete Solvent Removal OilyProduct->SolventRemoval OptimizeRecrystal Optimize Recrystallization (Solvent Screen, Seeding) SolventRemoval->OptimizeRecrystal OptimizeRecrystal->Recrystallization Retry OptimizeRecrystal->PureSolid

Sources

Technical Support Center: Optimizing HPLC Separation of 4-Acetyloxy Omeprazole from Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the HPLC separation of 4-Acetyloxy Omeprazole from its parent compound, omeprazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific analytical challenge. Here, we will delve into the nuances of method development and troubleshooting, providing not just protocols, but the scientific rationale behind them.

Introduction: The Separation Challenge

Omeprazole, a proton pump inhibitor, is susceptible to degradation under various conditions, leading to the formation of several related substances. This compound is a key intermediate and potential impurity in some synthetic routes.[1][2] Achieving a robust and reliable separation of this closely related compound from the active pharmaceutical ingredient (API) is critical for accurate purity assessments and stability studies. The structural similarity between omeprazole and its 4-acetyloxy derivative presents a significant chromatographic challenge, often resulting in co-elution or poor resolution.

This guide will provide a structured approach to troubleshoot and optimize your HPLC method, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing an HPLC method for separating this compound and Omeprazole?

A1: Begin with a thorough literature search for existing HPLC methods for omeprazole and its related compounds. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs for omeprazole are excellent starting points, although they may not specifically resolve this compound.[3] A typical starting point for reverse-phase HPLC would be a C18 column with a mobile phase consisting of a phosphate or acetate buffer and acetonitrile or methanol as the organic modifier.[4][5][6]

Q2: Why is mobile phase pH so critical for this separation?

A2: Omeprazole is a basic compound and is sensitive to pH-driven changes in ionization.[7] The pH of the mobile phase will affect the ionization state of both omeprazole and this compound, which in turn significantly influences their retention times and selectivity on a reverse-phase column. Operating near the pKa of the analytes can lead to peak shape issues like tailing.[8] It is crucial to work at a pH where both compounds are in a stable, single ionic form to achieve sharp, symmetrical peaks. For basic compounds like omeprazole, a mobile phase pH of around 7.0 to 9.5 is often employed.[6][9]

Q3: What are the common causes of peak tailing for omeprazole and how can I fix it?

A3: Peak tailing for basic compounds like omeprazole is frequently caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[10][11] These interactions can be minimized by:

  • Operating at a lower pH: This protonates the silanol groups, reducing their interaction with the basic analyte.[11]

  • Using a highly deactivated (end-capped) column: These columns have fewer accessible silanol groups.[8]

  • Increasing the buffer concentration: This can help to mask the residual silanol groups.

  • Adding a competing base: A small amount of an amine modifier like triethylamine can be added to the mobile phase to preferentially interact with the silanol groups.[5]

Q4: My resolution between omeprazole and this compound is poor. What parameters can I adjust?

A4: To improve resolution, you can systematically adjust the following:

  • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.

  • Mobile Phase pH: As discussed, small changes in pH can significantly impact the separation.

  • Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.

  • Column Temperature: Increasing the temperature can improve efficiency and may alter selectivity.

  • Stationary Phase: If other adjustments fail, consider a different column chemistry, such as a C8 or a phenyl-hexyl column, which will offer different selectivities.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the separation of this compound and omeprazole.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise the accuracy of integration and quantification.

Troubleshooting Workflow for Poor Peak Shape

Caption: Troubleshooting workflow for poor HPLC peak shape.

Problem 2: Inadequate Resolution

Achieving baseline separation is crucial for accurate quantification.

Experimental Protocol: Optimizing Resolution

  • Initial Assessment:

    • Establish a baseline method, for example, using a C18 column (e.g., 250 x 4.6 mm, 5 µm) with a mobile phase of 10 mM ammonium bicarbonate buffer (pH 8.75) and acetonitrile in a gradient elution.[3]

    • Inject a standard containing both omeprazole and this compound to determine the initial resolution.

  • Systematic Parameter Adjustment (One-Factor-at-a-Time):

    • Organic Modifier: Prepare mobile phases with methanol instead of acetonitrile and repeat the analysis. Compare the selectivity and resolution.

    • Mobile Phase pH: Adjust the buffer pH in small increments (e.g., ± 0.2 pH units) and observe the effect on retention times and separation.

    • Gradient Program: If using a gradient, decrease the slope around the elution time of the two compounds to increase the separation window.

    • Temperature: Analyze the sample at different column temperatures (e.g., 30°C, 40°C, 50°C) to see if it improves resolution.

Data Presentation: Impact of Mobile Phase on Resolution

Mobile Phase CompositionResolution (Rs)Observations
60:40 Acetonitrile:Phosphate Buffer (pH 7.4)1.2Peaks are not baseline separated.
55:45 Acetonitrile:Phosphate Buffer (pH 7.4)1.6Improved separation, but still not ideal.
60:40 Methanol:Phosphate Buffer (pH 7.4)1.0Co-elution is more pronounced.
55:45 Acetonitrile:Ammonium Acetate (pH 9.0)2.1Baseline separation is achieved.[4][12]
Problem 3: Irreproducible Retention Times

Inconsistent retention times can lead to incorrect peak identification and quantification.

Troubleshooting Flow for Retention Time Variability

Caption: Troubleshooting workflow for retention time variability.

Forced Degradation Studies

To ensure the stability-indicating nature of your method, forced degradation studies are essential.[13][14][15] This involves subjecting omeprazole to various stress conditions to generate potential degradation products and ensuring they are well-separated from the main peak and this compound.

Experimental Protocol: Forced Degradation of Omeprazole

  • Prepare Stock Solution: Prepare a stock solution of omeprazole in a suitable solvent (e.g., methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at room temperature.[15]

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature.[15]

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.[15]

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).[16]

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm).[16]

  • Analysis: After a specified time, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration. Analyze by HPLC to assess the separation of the degradation products from omeprazole and this compound.

References

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2015/forced-degradation-analysis-of-omeprazole-using-cortecs-2-7-um-columns.html]
  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns. Waters. [URL: https://www.waters.com/webassets/cms/library/docs/720005322en.pdf]
  • Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Asian Journal of Pharmaceutical and Clinical Research. [URL: https://innovareacademics.in/journals/index.php/ajpcr/article/view/43621]
  • Optimization of mobile phase for the determination of Esomeprazole and related compounds and investigation of stress degradation by LC-MS. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23436444/]
  • Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. AWS. [URL: https://s3-eu-west-1.amazonaws.
  • What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. [URL: https://support.waters.com/KB_Inf/L_Jet_Stream/Chromatography/WKB237593_What_are_common_causes_of_peak_tailing_when_running_a_reverse-phase_LC_column]
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/support/library/troubleshooting/peak-shape-problems-hplc.html]
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [URL: https://www.chromtech.
  • Optimization of mobile phase for the determination of Esomeprazole and related compounds and investigation of stress degradation by LC-MS. ResearchGate. [URL: https://www.researchgate.
  • Development and Validation of a RP-HPLC Method for the Quantification of Omeprazole in Pharmaceutical Dosage Form. Bangladesh Journals Online. [URL: https://www.banglajol.info/index.php/JSR/article/view/12779]
  • Peak Tailing in HPLC. Element Lab Solutions. [URL: https://element-labsolutions.com/technical-hub/peak-tailing-in-hplc]
  • Abnormal Peak Shapes. Shimadzu. [URL: https://www.shimadzu.com/an/service-support/troubleshooting/hplc/index.html]
  • A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658018/]
  • RP-HPLC/Pre-Column Derivatization for Analysis of Omeprazole, Tinidazole, Doxycycline and Clarithromycin. Oxford Academic. [URL: https://academic.oup.com/chromsci/article/51/6/517/322965]
  • Comparison of omeprazole USP method with the new HPLC method. ResearchGate. [URL: https://www.researchgate.
  • Determination of Omeprazole and Related Compounds. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. [URL: https://www.chromatographyonline.com/view/rapid-uhplc-method-development-omeprazole-analysis-quality-design-framework-and-transfer-hplc-usi]
  • Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. ResearchGate. [URL: https://www.researchgate.
  • Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. Scholars Research Library. [URL: https://www.scholarsresearchlibrary.
  • Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20605282/]
  • This compound Sulfide. Benchchem. [URL: https://www.benchchem.com/product/b587822]
  • A process for the preparation of omeprazol. Google Patents. [URL: https://patents.google.
  • Separation of Omeprazole on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://sielc.com/separation-of-omeprazole-on-newcrom-r1-hplc-column.html]
  • HPLC Troubleshooting Guide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/hplc/hplc-troubleshooting]
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [URL: https://aurigeneservices.com/troubleshooting-and-performance-improvement-for-hplc/]
  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Molnar Institute. [URL: https://www.molnar-institute.com/fileadmin/user_upload/literatur/103-LCGC-Europe-March-2014-Rapid-UHPLC-Method-Development-for-Omeprazole-Analysis.pdf]
  • Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. ResearchGate. [URL: https://www.researchgate.net/publication/225081196_Development_of_a_validated_RP-HPLC_method_for_separation_and_determination_of_process-related_impurities_of_omeprazole_in_bulk_drugs]
  • This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aablocks/aabh9bd8bab2]
  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [URL: https://www.agilent.com/cs/library/slidepresentation/public/Tips%20and%20Tricks%20of%20HPLC%20System%20Troubleshooting.pdf]
  • Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. Benchchem. [URL: https://www.benchchem.
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. [URL: https://typeset.io/papers/novel-synthesis-of-omeprazole-and-pharmaceutical-impurities-1a3b04g64k]

Sources

minimizing the formation of 4-Acetyloxy Omeprazole during omeprazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing the Formation of 4-Acetyloxy Omeprazole

Welcome to the Technical Support Center for Omeprazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on a critical impurity: this compound. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

This compound is a process-related impurity that can arise during the synthesis of Omeprazole. Its presence is undesirable as it can affect the purity, stability, and potentially the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies require strict control of impurities, making the minimization of this compound a critical aspect of process development and quality control.

Q2: At what stage of Omeprazole synthesis is the 4-Acetyloxy impurity most likely to form?

The formation of this compound is primarily linked to the synthesis of the pyridine precursor, specifically 2-chloromethyl-4-methoxy-3,5-dimethylpyridine. In many synthetic routes, a rearrangement reaction is employed to introduce a functional group at the 2-methyl position of the pyridine ring. This reaction often utilizes acetic anhydride, which is the source of the acetyl group in the impurity.

Q3: What is the chemical relationship between the standard synthesis and the formation of this impurity?

The impurity is a structural analog of Omeprazole where an acetyl group (-COCH₃) is attached to the 4-position of the pyridine ring. This suggests a direct link to acetylation reactions occurring during the synthesis.

Troubleshooting Guide: Formation of this compound

Issue: Detection of this compound in the final product or intermediates.

This section provides a systematic approach to identifying the root cause and implementing corrective actions.

Root Cause Analysis:

The most probable origin of the 4-Acetyloxy group is the use of acetic anhydride in the synthesis of the pyridine moiety. A common synthetic strategy involves the Boekelheide reaction, where a pyridine N-oxide is treated with acetic anhydride to introduce a functional group on the adjacent methyl group.[1]

The general synthesis of Omeprazole involves two key intermediates: a benzimidazole moiety and a substituted pyridine moiety. An improved process for synthesizing the pyridine precursor involves the conversion of a methyl group to an acetoxymethyl group using acetic anhydride. This acetoxymethyl group is then hydrolyzed to a hydroxymethyl group, which is subsequently chlorinated to yield the desired 2-chloromethyl-4-methoxy-3,5-dimethylpyridine.[2]

The this compound impurity can arise from two main pathways:

  • Incomplete Hydrolysis: If the hydrolysis of the 2-acetoxymethyl-pyridine intermediate is not driven to completion, the acetylated precursor can be carried through the subsequent steps and incorporated into the final Omeprazole molecule.

  • Side Reaction/Residual Reagents: Residual acetic anhydride or acetylating byproducts from the Boekelheide reaction may acetylate other hydroxylated species present in the reaction mixture, or even the final Omeprazole product if conditions are favorable.

Visualizing the Critical Step: The Boekelheide Reaction

The following diagram illustrates the Boekelheide reaction mechanism, highlighting the formation of the key acetylated intermediate.

Boekelheide_Reaction Pyridine_N_Oxide Pyridine N-Oxide Intermediate Acyl_Transfer Acyl Transfer Pyridine_N_Oxide->Acyl_Transfer + Acetic Anhydride Acetic_Anhydride Acetic Anhydride Deprotonation Deprotonation Acyl_Transfer->Deprotonation Rearrangement [3,3]-Sigmatropic Rearrangement Deprotonation->Rearrangement Acetylated_Intermediate 2-Acetoxymethyl-Pyridine Intermediate Rearrangement->Acetylated_Intermediate Hydrolysis Hydrolysis Acetylated_Intermediate->Hydrolysis Hydroxymethyl_Pyridine 2-Hydroxymethyl-Pyridine Hydrolysis->Hydroxymethyl_Pyridine

Caption: Mechanism of the Boekelheide Reaction.

Corrective and Preventative Actions:

1. Optimization of the Hydrolysis Step:

  • Reaction Time and Temperature: Ensure the hydrolysis of the 2-acetoxymethyl-pyridine intermediate is carried out for a sufficient duration and at an appropriate temperature to drive the reaction to completion. Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to confirm the disappearance of the acetylated intermediate.

  • Base Concentration: The concentration of the base (e.g., sodium hydroxide) used for hydrolysis should be optimized. Insufficient base may lead to incomplete reaction, while excessively harsh conditions could promote side reactions.

2. Purification of the Pyridine Intermediate:

  • Solvent Washing: After the chlorination step to form 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a thorough wash with an appropriate organic solvent system can help remove residual acetylated impurities. A mixture of acetone and petroleum ether has been reported to be effective for purifying similar pyridine derivatives.

  • Recrystallization: If solvent washing is insufficient, recrystallization of the 2-chloromethyl-pyridine intermediate can be a highly effective method for removing impurities. The choice of solvent is critical and should be determined experimentally to ensure good recovery of the desired product with high purity.

3. Alternative Reagents:

  • For the Boekelheide reaction, trifluoroacetic anhydride (TFAA) can be used as an alternative to acetic anhydride. TFAA is more reactive and can often facilitate the reaction at room temperature, potentially reducing the formation of thermally induced byproducts.[1] However, the subsequent hydrolysis of the trifluoroacetylated intermediate must also be carefully optimized.

4. Analytical Monitoring:

  • Implement in-process analytical controls to monitor the levels of the 2-acetoxymethyl-pyridine intermediate and this compound at critical stages of the synthesis. Validated HPLC methods are essential for accurate quantification of these impurities.

Experimental Protocols

Protocol 1: HPLC Monitoring of the Hydrolysis of 2-Acetoxymethyl-Pyridine

This protocol provides a general framework for monitoring the progress of the hydrolysis reaction.

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and phosphate buffer (pH 7.4) in a gradient or isocratic elution
Flow Rate 1.0 mL/min
Detection UV at 302 nm
Injection Volume 10 µL
Column Temperature 30 °C

Procedure:

  • Prepare standard solutions of the 2-acetoxymethyl-pyridine starting material and the 2-hydroxymethyl-pyridine product in a suitable diluent.

  • At regular intervals during the hydrolysis reaction, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by neutralization), and dilute it to a suitable concentration.

  • Inject the prepared sample and standards onto the HPLC system.

  • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product to determine the reaction completion.

Protocol 2: Purification of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride by Solvent Wash

This protocol is a general guideline for the purification of the key pyridine intermediate.

Materials:

  • Crude 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Acetone

  • Petroleum ether

  • Büchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Suspend the crude solid in a 2:1 mixture of acetone and petroleum ether.

  • Stir the slurry vigorously at room temperature for 30 minutes.

  • Filter the solid using a Büchner funnel and wash the filter cake with a small amount of the cold solvent mixture.

  • Repeat the washing procedure 2-3 times.

  • Dry the purified solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Analyze the purity of the dried product by HPLC.

Logical Workflow for Minimizing this compound

The following diagram outlines the critical control points in the synthesis process to minimize the formation of the target impurity.

Impurity_Minimization_Workflow cluster_critical Critical Control Points Start Start: Pyridine N-Oxide Synthesis Boekelheide Boekelheide Reaction with Acetic Anhydride Start->Boekelheide Hydrolysis Hydrolysis of Acetylated Intermediate Boekelheide->Hydrolysis Boekelheide->Hydrolysis Incomplete reaction leads to impurity precursor Chlorination Chlorination to 2-Chloromethyl-Pyridine Hydrolysis->Chlorination Hydrolysis->Chlorination Monitor for completion Purification Purification of 2-Chloromethyl-Pyridine Chlorination->Purification Coupling Coupling with Benzimidazole Moiety Purification->Coupling Purification->Coupling Remove residual acetylated species Oxidation Oxidation to Omeprazole Coupling->Oxidation Final_Product Final Omeprazole API Oxidation->Final_Product

Sources

Navigating Chromatographic Challenges: A Technical Guide to Resolving Co-elution of 4-Acetyloxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of omeprazole and its related substances. Specifically, we will address the co-elution of 4-Acetyloxy Omeprazole with other impurities, a common hurdle in ensuring the purity and quality of omeprazole active pharmaceutical ingredients (APIs) and formulations. This resource provides in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

This compound (C₁₈H₁₉N₃O₄S, MW: 373.43, CAS: 1246814-65-2) is a known process-related impurity and potential intermediate in the synthesis of omeprazole.[1] Its structural similarity to omeprazole and other impurities can lead to co-elution in reversed-phase high-performance liquid chromatography (RP-HPLC), making accurate quantification challenging. Regulatory bodies require the identification and control of such impurities to ensure the safety and efficacy of the final drug product.[2]

Q2: We are observing a peak that we suspect is this compound co-eluting with another known impurity. How can we confirm its identity?

Peak identity confirmation is a critical first step. If you have a reference standard for this compound, you can spike your sample and observe if the peak area of the suspected peak increases. Without a reference standard, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining molecular weight and fragmentation data to elucidate the structure of the unknown peak.[3]

Q3: What is the fundamental principle behind resolving co-eluting peaks in HPLC?

The resolution of two chromatographic peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k').[4] To resolve co-eluting peaks, we must manipulate these parameters. This is typically achieved by modifying the mobile phase composition, changing the stationary phase, or adjusting other chromatographic conditions like temperature and flow rate.

Troubleshooting Guide: Resolving Co-elution of this compound

This section provides a systematic approach to troubleshooting and resolving the co-elution of this compound. Each step is presented in a question-and-answer format to directly address the challenges you may be facing.

Initial Assessment and Peak Identification

My chromatogram shows a poorly resolved peak shoulder or a broad peak that might be two or more co-eluting compounds. What should I do first?

Before attempting to modify your chromatography, it's essential to confirm that you are indeed dealing with co-elution.

  • Visual Inspection: Asymmetrical peaks, such as those with a noticeable shoulder or excessive tailing, are often the first indication of co-elution.

  • Peak Purity Analysis: If you are using a photodiode array (PDA) detector, a peak purity analysis can be a powerful tool. This function compares UV-Vis spectra across the peak. A non-homogenous spectrum suggests the presence of more than one component.

  • Mass Spectrometry (MS) Detection: Coupling your HPLC to a mass spectrometer is the most definitive way to identify co-eluting components. By examining the mass-to-charge ratio (m/z) across the chromatographic peak, you can determine if multiple species are present.

Chromatographic Method Optimization

Once co-elution is confirmed, a systematic approach to method development is necessary. The following workflow illustrates the logical progression of troubleshooting steps.

Coelution_Troubleshooting cluster_0 Mobile Phase Adjustments A Co-elution Observed B Mobile Phase Optimization A->B Start Here C Stationary Phase Screening B->C If resolution is still poor E Resolution Achieved B->E B1 Adjust Organic Modifier Ratio D Alternative Techniques C->D For challenging separations C->E D->E B2 Change Organic Modifier (e.g., ACN to MeOH) B3 Modify Mobile Phase pH

Figure 1: Systematic workflow for resolving co-elution.

Q: How does the acetyl group on this compound affect its retention in RP-HPLC, and how can I use this to my advantage?

The acetyl group (-COCH₃) is more hydrophobic than the hydroxyl group it replaces. In reversed-phase chromatography, where the stationary phase is nonpolar, more hydrophobic compounds interact more strongly with the stationary phase and are retained longer.[5] Therefore, you can expect This compound to have a longer retention time than its corresponding hydroxylated analogue and likely longer than omeprazole itself under typical RP-HPLC conditions.

This predicted difference in hydrophobicity is the key to achieving separation. Your goal is to amplify this difference by modifying the mobile phase.

Q: How should I begin optimizing my mobile phase to separate this compound?

Start with the most straightforward adjustments to your existing method.

  • Adjust the Organic Modifier Concentration: A common starting point for separating omeprazole and its impurities is a mobile phase consisting of acetonitrile (ACN) and a phosphate buffer.[6]

    • To increase the retention time of all components and potentially improve resolution between closely eluting peaks, decrease the percentage of the organic modifier (acetonitrile or methanol). A shallower gradient or a lower isocratic percentage of the organic solvent will increase the interaction of all analytes with the stationary phase, often enhancing the separation between compounds with small differences in hydrophobicity.

  • Change the Organic Modifier: The choice of organic solvent can significantly impact selectivity.

    • If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol and acetonitrile have different solvent properties, including viscosity and their ability to engage in hydrogen bonding. This can alter the elution order and improve the separation of structurally similar compounds.

Table 1: Comparison of Common Organic Modifiers in RP-HPLC

PropertyAcetonitrile (ACN)Methanol (MeOH)
Elution Strength StrongerWeaker
Viscosity LowerHigher
UV Cutoff ~190 nm~205 nm
Selectivity Different selectivity due to dipole interactionsDifferent selectivity due to hydrogen bonding capability

Q: The co-eluting impurity is still not resolved after adjusting the organic modifier. What is the next step?

  • Modify the Mobile Phase pH: Omeprazole is a weakly basic compound.[7] The ionization state of omeprazole and its impurities can be manipulated by changing the pH of the mobile phase, which in turn affects their retention.

    • Operate at a pH at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form (either fully ionized or fully unionized). For basic compounds like omeprazole, increasing the mobile phase pH will suppress ionization, leading to increased retention on a C18 column. Some methods for omeprazole impurities utilize a pH of 7.6 or even higher.[1] Be sure to use a column that is stable at your chosen pH.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare a series of phosphate buffers with pH values ranging from 7.0 to 8.0 in 0.2 unit increments.

  • Prepare your mobile phase using the same organic modifier and buffer concentration as your original method, but substitute the new pH buffer.

  • Equilibrate the column with at least 10-15 column volumes of the new mobile phase.

  • Inject your sample and observe the changes in retention time and resolution.

  • Plot the retention times of the co-eluting peaks against the mobile phase pH to identify the optimal pH for separation.

Q: I've tried optimizing the mobile phase, but the peaks are still co-eluting. Should I consider a different column?

Yes. If mobile phase optimization is insufficient, changing the stationary phase is the next logical step as it offers a different selectivity.

  • Change the Stationary Phase Chemistry:

    • If you are using a standard C18 column, consider a C8 column. The shorter alkyl chain of a C8 column will result in less hydrophobic retention, which may alter the elution order and improve separation.

    • Consider a phenyl-hexyl or a cyano (CN) column. These stationary phases offer different separation mechanisms (pi-pi interactions for phenyl-hexyl and dipole-dipole interactions for CN) that can be effective for separating structurally similar compounds.

  • Change the Particle Size or Column Technology:

    • Switch to a column packed with smaller particles (e.g., sub-2 µm) or a solid-core particle column. These columns provide higher efficiency, resulting in sharper peaks and improved resolution for closely eluting compounds. This will require a UHPLC system capable of handling higher backpressures.

Advanced and Alternative Chromatographic Techniques

Q: Are there other, more advanced chromatographic techniques that can resolve this co-elution?

For particularly challenging separations, alternative chromatographic techniques can provide a solution.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a good option for separating polar compounds that are poorly retained in reversed-phase. While this compound is likely more hydrophobic than some other impurities, HILIC can provide a completely different selectivity profile that may resolve the co-elution. HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is known for its high efficiency and unique selectivity, particularly for chiral and structurally similar compounds.[8] Modern SFC systems are robust and can be coupled with mass spectrometry, making it an excellent problem-solving tool in a pharmaceutical setting.

Advanced_Techniques A Challenging Co-elution B Consider Alternative Techniques A->B C Hydrophilic Interaction Liquid Chromatography (HILIC) B->C D Supercritical Fluid Chromatography (SFC) B->D

Figure 2: Advanced techniques for resolving difficult co-elutions.

Summary and Key Takeaways

Resolving the co-elution of this compound requires a systematic and logical approach to method development. By understanding the chemical properties of this impurity and the fundamental principles of chromatography, you can effectively troubleshoot and achieve the desired separation.

  • Start with the simplest modifications: Adjust the organic-to-aqueous ratio of your mobile phase.

  • Exploit differences in solvent selectivity: Switch between acetonitrile and methanol.

  • Manipulate the ionization state: Carefully adjust the mobile phase pH.

  • Change the stationary phase: Explore different column chemistries (C8, phenyl-hexyl, CN).

  • For persistent challenges, consider advanced techniques: HILIC or SFC can provide the necessary selectivity for a successful separation.

By following this guide, you will be well-equipped to tackle the co-elution of this compound and ensure the accuracy and reliability of your analytical results.

References

  • Pharmaffiliates. (n.d.). Omeprazole-impurities. Retrieved from [Link]

  • Evjenth, R., et al. (2023). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. ResearchGate. Retrieved from [Link]

  • Chandarana, C., et al. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • ResearchGate. (n.d.). Elution profiles of omeprazole using different sample concentrations to.... Retrieved from [Link]

  • Aghdasi, A., et al. (2018). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. ResearchGate. Retrieved from [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. Retrieved from [Link]

  • Furuta, T., et al. (2006). Acid-suppressive effects of generic omeprazole: comparison of three brands of generic omeprazole with original omeprazole. Digestive and Liver Disease. Retrieved from [Link]

  • Pyka, A., & Bober, K. (2011). Detection Progress of Selected Drugs in TLC. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Retrieved from [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Semantic Scholar. Retrieved from [Link]

  • GoodRx. (n.d.). Omeprazole vs. Aciphex for Heartburn and GERD. Retrieved from [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Google Patents. (n.d.). RU2726320C1 - Method for determining omeprazole impurity components.
  • Aghdasi, A., et al. (2018). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. PubMed. Retrieved from [Link]

  • Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid decomposition of omeprazole in the absence of thiol: a differential pulse polarographic study at the Static Mercury Drop Electrode (SMDE). Retrieved from [Link]

  • HPLC'2013 (Amsterdam). (n.d.). Mechanisms of retention in HPLC Part 2. Retrieved from [Link]

  • Waters. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Retrieved from [Link]

  • Publishing at the Library. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. Retrieved from [Link]

  • Google Patents. (n.d.). CN107382963A - A kind of preparation method of Omeprazole impurity.
  • ResearchGate. (n.d.). Analysis of Drug Impurities by Means of Chromatographic Methods: Targeted and Untargeted Approaches. Retrieved from [Link]

  • ManTech Publications. (2025). Advances in Chromatographic Techniques for Drug Purity Determination. Retrieved from [Link]

  • MDPI. (n.d.). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. Retrieved from [Link]

  • MDPI. (2019). Quantitative Analysis of Biomarkers to Distinguish Between Korean and Chinese Mud Loaches. Retrieved from [Link]

  • PMC. (n.d.). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. Retrieved from [Link]

  • Science.gov. (n.d.). hplc retention times: Topics by Science.gov. Retrieved from [Link]

  • PubMed. (n.d.). Relative potency of proton-pump inhibitors-comparison of effects on intragastric pH. Retrieved from [Link]

  • University of Johannesburg. (2025). Chromatographic separation and analysis of amidated vs. non-amidated novel heterologous produced exenatide using UPLC-QTOF-MS. Retrieved from [Link]

  • Google Patents. (n.d.). CN106866629A - The synthetic method of Omeprazole sulphone.
  • Figshare. (n.d.). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability-indicating UFLC method for uncoupling and estimation of impurities in clopidogrel, aspirin and omeprazole in their t. Retrieved from [Link]

  • PubMed. (n.d.). Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Retrieved from [Link]

  • AERU. (n.d.). Omeprazole. Retrieved from [Link]

  • Nataraj, K. S., et al. (2012). Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms. International Current Pharmaceutical Journal. Retrieved from [Link]

  • PubChem. (n.d.). Prilosec. Retrieved from [Link]

Sources

improving the yield and purity of 4-Acetyloxy Omeprazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Acetyloxy Omeprazole. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of omeprazole analogues. Here, we address common experimental challenges and frequently asked questions to help you improve the yield, purity, and reproducibility of your synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

Core Synthesis Strategy: An Overview

The synthesis of this compound, an analogue of the proton pump inhibitor Omeprazole, presents unique challenges, primarily centered on the introduction of the acetyloxy group and the selective oxidation of the sulfide intermediate. The most logical pathway involves the synthesis of a 4-hydroxy pyridine N-oxide precursor, which is then acetylated, coupled with the benzimidazole core, and finally oxidized.

This guide is structured around the following proposed synthetic workflow:

G cluster_0 Part 1: Pyridine Intermediate Synthesis cluster_1 Part 2: Coupling and Oxidation A 2,3,5-Trimethyl-4-nitropyridine-N-oxide B 2,3,5-Trimethyl-4-hydroxypyridine-N-oxide A->B C 4-Acetyloxy-2,3,5-trimethylpyridine-N-oxide B->C D 2-(Acetoxymethyl)-4-acetyloxy-3,5-dimethylpyridine C->D F This compound Sulfide (Pyrmetazole Analogue) D->F E 5-Methoxy-2-mercapto-1H-benzimidazole E->F G This compound F->G H This compound Sulfone (Over-oxidation Impurity) G->H

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each answer provides potential causes and actionable solutions.

Question 1: I'm experiencing low yields during the acetylation of the 4-hydroxypyridine-N-oxide (Step B -> C). What's going wrong?

Answer: Low yields in this acetylation step are common and typically trace back to two primary causes: moisture contamination and incomplete reaction.

  • Causality: Acetic anhydride, the acetylating agent, readily hydrolyzes in the presence of water to form acetic acid, which is unreactive in this context. This reduces the effective concentration of your reagent. Furthermore, pyridine-N-oxides can be hygroscopic, introducing moisture into the reaction.

  • Solutions:

    • Ensure Anhydrous Conditions: Dry your starting material (2,3,5-Trimethyl-4-hydroxypyridine-N-oxide) in a vacuum oven at 40-50°C for several hours before use. Use freshly opened or distilled acetic anhydride. All glassware should be oven-dried.

    • Optimize Reagent Stoichiometry: Use a slight excess of acetic anhydride (e.g., 1.2 to 1.5 equivalents) to drive the reaction to completion. Using a large excess can sometimes complicate purification.

    • Catalyst Use: While often not strictly necessary, adding a catalytic amount of an acid scavenger like triethylamine (TEA) or a catalyst such as 4-dimethylaminopyridine (DMAP) can accelerate the reaction, particularly if your starting material has low reactivity.

    • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot is a key indicator of completion. An example of TLC conditions is provided in the table below.

Question 2: The final oxidation step (Step F -> G) is producing a significant amount of the sulfone impurity. How can I improve the selectivity for the desired sulfoxide (this compound)?

Answer: This is the most critical step for ensuring final product purity. The formation of the sulfone byproduct is due to over-oxidation of the desired sulfoxide.[1] The key to preventing this is precise control over the reaction conditions and the choice of oxidant.

  • Causality: The oxidation of the sulfide to a sulfoxide is faster than the oxidation of the sulfoxide to a sulfone. However, the reaction is highly exothermic. If the temperature is not strictly controlled, localized heating can occur, providing sufficient activation energy to push the reaction to the undesired sulfone.

  • Solutions:

    • Strict Temperature Control: The reaction must be performed at low temperatures. A range of -20°C to -25°C is often optimal.[2] Use a cryostat or a dry ice/acetone bath for reliable temperature management.

    • Controlled Reagent Addition: Dissolve the sulfide intermediate in a suitable solvent (e.g., dichloromethane or ethyl acetate) and cool it to the target temperature before adding the oxidizing agent. The oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA), should be dissolved separately and added dropwise or portion-wise over an extended period to dissipate the heat generated.

    • Stoichiometry of Oxidant: Use precisely one molar equivalent of the oxidizing agent. An excess, even a small one, will inevitably lead to sulfone formation. It is often better to use slightly less (e.g., 0.98 equivalents) and have a small amount of unreacted sulfide, which is typically easier to separate from the sulfoxide than the sulfone is.[3]

    • Alternative Oxidizing Systems: While m-CPBA is common, other systems can offer better selectivity. Using hydrogen peroxide in the presence of specific catalysts, such as tetra-(tetraalkylammonium)octamolybdate, has been shown to be highly selective for sulfoxide formation.[4]

ParameterRecommended ConditionRationale
Oxidant m-CPBA (70-77% purity)Effective and predictable, but purity must be known for accurate stoichiometry.
Equivalents 0.98 - 1.02 eq.Minimizes risk of over-oxidation while driving reaction towards completion.
Solvent Dichloromethane (DCM)Good solubility for reactants; inert under reaction conditions.
Temperature -25°C to -20°CCritical for preventing sulfone formation.[2]
Addition Time 30 - 60 minutesSlow addition allows for effective heat dissipation.

Question 3: My coupling reaction between the pyridine and benzimidazole moieties (Step D -> F) is sluggish and gives a low yield. What can I do?

Answer: This is a nucleophilic substitution reaction where a thiolate anion, generated from the 5-methoxy-2-mercapto-1H-benzimidazole, attacks the acetoxymethyl group of the pyridine derivative.[5] Sluggishness or low yield typically points to issues with base selection, solvent, or temperature.

  • Causality: The reaction requires a base to deprotonate the thiol group of the benzimidazole, forming the reactive thiolate nucleophile. If the base is too weak or if it is not soluble in the reaction medium, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.

  • Solutions:

    • Base and Solvent Compatibility: Sodium hydroxide (NaOH) in a mixed ethanol/water solvent system is a robust choice.[5] The ethanol helps solubilize the organic precursors, while the water dissolves the NaOH, ensuring the efficient generation of the thiolate.

    • Phase Transfer Catalyst: In less polar solvent systems, the addition of a phase transfer catalyst (e.g., tetrabutylammonium bromide) can significantly improve the reaction rate by transporting the thiolate anion into the organic phase where the pyridine derivative resides.[2]

    • Temperature Profile: The initial addition of reactants should be done at a low temperature (e.g., below 10°C) to control any initial exotherm. Afterward, allowing the reaction to warm to room temperature or slightly above (e.g., 30°C) for several hours is typically required for completion.[5]

    • Purity of Starting Materials: Ensure the 2-(Acetoxymethyl)-4-acetyloxy-3,5-dimethylpyridine is pure. Any remaining acetic anhydride from the previous step can quench the thiolate nucleophile. A simple workup or purification of the pyridine intermediate is recommended.

Frequently Asked Questions (FAQs)

Question 1: What is the best analytical method to monitor the purity of the final this compound product?

Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining the purity of Omeprazole and its analogues.[6][7] It is essential for quantifying the desired product and key impurities, especially the sulfone and any unreacted sulfide.

  • Methodology: A reverse-phase C18 column is typically used. The mobile phase often consists of a mixture of an aqueous phosphate buffer and an organic solvent like acetonitrile or methanol. The pH of the buffer is a critical parameter for achieving good peak shape and separation, as omeprazole and its impurities are pH-sensitive.[8]

  • Typical HPLC Conditions:

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 7.3) (47:53 v/v)[6]
Flow Rate 1.0 mL/min[6]
Detection UV at 302 nm[9]
Column Temp. Room Temperature or 30°C
  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent like methanol to ensure good peak shape.

Question 2: Why is the rearrangement of the pyridine-N-oxide with acetic anhydride (Step C -> D) a necessary step?

Answer: This reaction, often a variation of the Boekelheide rearrangement, is a crucial transformation to activate the 2-methyl group on the pyridine ring for the subsequent coupling reaction.

  • Mechanism: The N-oxide oxygen atom attacks the acetic anhydride, forming an O-acetylated intermediate. This intermediate is unstable and rearranges. A proton is abstracted from the 2-methyl group, leading to the formation of a methylene intermediate which is then attacked by an acetate ion. The final result is the formation of a 2-(acetoxymethyl)pyridine derivative. This acetoxy group is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack by the benzimidazole thiolate in the next step. Direct functionalization of the 2-methyl group without the N-oxide activation gives very low yields.[10]

G cluster_0 Boekelheide-type Rearrangement Mechanism Start Pyridine-N-Oxide with 2-methyl group Intermediate1 O-Acetylated Intermediate Start->Intermediate1 Activation Reagent + Acetic Anhydride Intermediate2 Methylene Intermediate (Ylide) Intermediate1->Intermediate2 Proton Abstraction Product 2-(Acetoxymethyl)pyridine Intermediate2->Product Acetate Attack

Caption: Simplified schematic of the N-oxide rearrangement.

Question 3: How should I properly quench and work up the m-CPBA oxidation reaction?

Answer: Proper quenching and workup are essential for safety and for isolating a clean crude product.

  • Quenching: After the reaction is complete (as determined by TLC), the excess oxidizing agent (if any) and the acidic byproduct (m-chlorobenzoic acid) must be neutralized. This is typically done by adding a reducing agent solution, such as aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), while keeping the temperature low.

  • Neutralization and Extraction: Following the quench, an aqueous basic solution, like 10% sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), is added to wash the organic layer.[5] This removes the m-chlorobenzoic acid byproduct by converting it to its water-soluble salt.

  • Phase Separation: The organic layer (e.g., DCM) containing the product is separated. It is typically washed again with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. This crude product should then be purified, usually by recrystallization.[3]

Experimental Protocols

Protocol 1: Selective Oxidation of this compound Sulfide

This protocol details the critical oxidation step to form the final product.

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound Sulfide (1.0 eq) in dichloromethane (approx. 10 mL per gram of sulfide).

  • Cooling: Cool the solution to -20°C using a dry ice/acetone bath.

  • Oxidant Preparation: In a separate flask, dissolve m-CPBA (1.0 eq, corrected for purity) in dichloromethane.

  • Addition: Add the m-CPBA solution to the cooled sulfide solution dropwise via an addition funnel over 30-60 minutes. Crucially, ensure the internal temperature does not rise above -15°C.

  • Reaction: Stir the mixture at -20°C for 1-2 hours. Monitor the reaction progress by TLC (disappearance of the sulfide spot).

  • Quench: Once the reaction is complete, slowly add a 10% aqueous solution of sodium bisulfite to the reaction mixture, ensuring the temperature remains below 0°C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and wash sequentially with 10% aqueous sodium bicarbonate (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or methanol/water).[3]

References

  • Omeprazole synthesis. (EP1085019A1).
  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]

  • Certain pyridyl-N-oxide intermediates for the preparation of omeprazole. (US4544750A).
  • Wang, C., et al. (2010). Novel process for omeprazole synthesis. Academax. [Link]

  • White, A. J. P. (2012). Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. [Link]

  • Intermediates for the preparation of omeprazole. (Patent 0103553).
  • IMPROVED METHOD FOR THE PRODUCTION OF OMEPRAZOLE AND ITS COMPOSITIONS. (DE69935915T2).
  • Omeprazole-impurities. Pharmaffiliates. [Link]

  • Amblard, F., et al. (2016). Going Green in Process Chemistry: Optimizing an Asymmetric Oxidation Reaction To Synthesize the Antiulcer Drug Esomeprazole. Journal of Chemical Education, 93(3), 559-563. [Link]

  • Optimization of Omeprazole Synthesis: Physico-Chemical Steering Towards Greener Processes. ResearchGate. [Link]

  • Chevalier, J., et al. (2001). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 45(7), 2049-2056. [Link]

  • Analytical methodologies for the determination of omeprazole: An overview. ResearchGate. [Link]

  • The distribution of yield of (R)-omeprazole (PR) for reactions 2, 4 and... ResearchGate. [Link]

  • Processes for the preparation of omeprazole and intermediates therefore. (US4620008A).
  • Amini, H., et al. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. DARU Journal of Pharmaceutical Sciences, 18(2), 138-143. [Link]

  • Synthesis of omeprazole.[11]. ResearchGate. [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Semantic Scholar. [Link]

  • De Kock, J., et al. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Molnar Institute. [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ResearchGate. [Link]

  • Al-Ghannam, S. M. (2007). Analytical methodologies for the determination of omeprazole: an overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-844. [Link]

  • Purification method of omeprazole. (CN104045627A).
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF OMEPRAZOLE AND ASPIRIN USING REVERSE PHASE HPLC METHOD IN BULK AND DOSAGE FORM. ResearchGate. [Link]

  • List and structure of omeprazole impurities. ResearchGate. [Link]

  • Al-Badr, A. A. (2010). Omeprazole Profile. Profiles of Drug Substances, Excipients, and Related Methodology, 35, 151-262. [Link]

Sources

Technical Support Center: Degradation Pathways of 4-Acetyloxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Acetyloxy Omeprazole. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the degradation of this compound under stress conditions. Our goal is to equip you with the scientific rationale and practical steps to anticipate and resolve challenges in your stability and forced degradation studies.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. Each answer provides a causal explanation and a step-by-step protocol for resolution.

Question 1: I'm seeing an unexpected early-eluting peak in my acidic degradation HPLC chromatogram that I don't see with omeprazole. What could it be?

Answer: This early-eluting, more polar compound is likely 4-Hydroxy Omeprazole. The primary degradation pathway for this compound under acidic conditions, in addition to the acid-catalyzed rearrangement of the benzimidazole sulfoxide core, is the hydrolysis of the acetyloxy ester group.[1][2] This reaction cleaves the acetyl group, yielding the corresponding alcohol (4-Hydroxy Omeprazole) and acetic acid.

Troubleshooting Protocol:

  • Peak Identification:

    • Spike your sample with a 4-Hydroxy Omeprazole standard, if available, to confirm co-elution.

    • If a standard is unavailable, collect the fraction corresponding to the unexpected peak and analyze it by mass spectrometry (MS). The expected mass would correspond to the hydrolyzed product.

  • Method Adjustment for Better Resolution:

    • If the peak is co-eluting with the solvent front or other early-eluting species, consider adjusting your mobile phase. A decrease in the initial organic solvent concentration in your gradient can help retain and resolve this more polar compound.

    • Ensure your HPLC method is stability-indicating by demonstrating baseline resolution between this compound, 4-Hydroxy Omeprazole, and other known omeprazole degradants.[3][4]

Question 2: My oxidative degradation with hydrogen peroxide is showing minimal degradation of this compound, even at elevated temperatures. Am I using the wrong conditions?

Answer: While it's possible your conditions are too mild, it's also crucial to consider the nature of the primary oxidative degradation products. The main products of oxidative stress on the omeprazole core are the sulfone and N-oxide derivatives.[5][6] It's possible that degradation is occurring, but the products have very similar retention times to the parent compound under your current chromatographic conditions.

Troubleshooting Protocol:

  • Confirm Degradation:

    • Use a mass spectrometer in line with your HPLC to check for the presence of masses corresponding to the sulfone (+16 amu) and N-oxide (+16 amu) of this compound.[7][8]

  • Optimize Separation:

    • If the degradants are present but not resolved, you may need to adjust your HPLC method. Experiment with different columns (e.g., a phenyl-hexyl column for alternative selectivity) or modify your mobile phase gradient to be shallower, allowing more time for separation.

  • Intensify Stress Conditions (with caution):

    • If no degradation is confirmed, you can cautiously increase the concentration of hydrogen peroxide (e.g., from 3% to 10%) or the reaction time. The goal is to achieve 5-20% degradation to ensure you are observing relevant pathways and not creating secondary, irrelevant products from over-stressing the molecule.[9]

Question 3: I'm observing poor peak shape (tailing) for this compound and its degradants. What is the likely cause and how can I fix it?

Answer: Poor peak shape, particularly tailing, for basic compounds like omeprazole and its derivatives is often due to secondary interactions with the silica support of the HPLC column.[7] The basic nitrogen atoms in the benzimidazole and pyridine rings can interact with acidic silanol groups on the silica surface, leading to tailing.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Ensure the pH of your mobile phase is appropriate. For basic compounds, a mobile phase pH between 3 and 7 is often a good starting point. A low pH will protonate the basic sites, which can improve peak shape.

  • Use of Additives:

    • Incorporate a competing base, such as triethylamine (TEA), into your mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing their interaction with your analytes.

  • Column Selection:

    • Use a column with end-capping, which deactivates most of the residual silanol groups. Modern columns designed for the analysis of basic compounds often have proprietary surface treatments to minimize these secondary interactions.

  • Sample Solvent:

    • Whenever possible, dissolve your sample in the initial mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under different stress conditions?

A1: The degradation of this compound is a combination of the degradation of the core omeprazole structure and the hydrolysis of the acetyloxy group. The expected pathways are:

  • Acidic Hydrolysis: Rapid degradation is expected. This includes the hydrolysis of the acetyloxy group to form 4-Hydroxy Omeprazole, followed by the acid-catalyzed rearrangement of the sulfoxide to form a sulfenamide, and further degradation to various benzimidazole and pyridine derivatives.[11]

  • Basic Hydrolysis: The primary degradation will be the saponification (base-catalyzed hydrolysis) of the ester to form 4-Hydroxy Omeprazole and the corresponding acetate salt.[12][13] The core structure is generally more stable under basic conditions compared to acidic conditions.

  • Oxidative Degradation: The sulfoxide moiety is susceptible to oxidation, primarily forming the this compound sulfone. N-oxidation of the pyridine ring is also a possibility.

  • Thermal Degradation: In the solid state, thermal degradation may be less pronounced but can lead to complex decomposition pathways. In solution, the rate of hydrolysis and other reactions will be accelerated.[14]

  • Photolytic Degradation: Exposure to UV light can induce photodegradation, potentially leading to the formation of colored degradants and complex reaction mixtures.[15]

Q2: How does the acetyloxy group affect the stability of the molecule compared to omeprazole?

A2: The acetyloxy group introduces an additional site of instability, namely the ester linkage. This ester is susceptible to both acid- and base-catalyzed hydrolysis.[2][16] Therefore, under hydrolytic conditions, this compound is expected to be less stable than omeprazole, as it will undergo hydrolysis in addition to the degradation pathways of the core omeprazole structure. Under non-hydrolytic conditions (e.g., pure oxidative or photolytic stress in a non-aqueous environment), the stability may be more comparable to omeprazole, with the degradation being driven by the sulfoxide and the ring systems.

Q3: What are the best practices for setting up a forced degradation study for this compound?

A3: A well-designed forced degradation study should aim for 5-20% degradation of the parent compound.[9] Here are some recommended starting conditions:

Stress ConditionReagent and ConditionsTypical DurationPrimary Degradation Pathway
Acid Hydrolysis 0.1 M HCl at room temperature1-4 hoursEster hydrolysis and core rearrangement
Base Hydrolysis 0.1 M NaOH at room temperature2-8 hoursEster hydrolysis (saponification)
Oxidation 3-10% H₂O₂ at room temperature24 hoursSulfone and N-oxide formation
Thermal 60-80°C (in solution or solid state)24-72 hoursAccelerated hydrolysis and decomposition
Photolytic ICH-compliant light exposure (UV/Vis)As per ICH Q1BComplex photodegradation

Note: These are starting points and should be optimized for this compound to achieve the target degradation.

Visualizing Degradation and Workflows

Hypothesized Degradation Pathways of this compound

Hypothesized Degradation of this compound cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidation Oxidative Conditions cluster_photo_thermal Photolytic / Thermal parent This compound acid_hydrolysis 4-Hydroxy Omeprazole parent->acid_hydrolysis Ester Hydrolysis base_hydrolysis 4-Hydroxy Omeprazole parent->base_hydrolysis Saponification sulfone This compound Sulfone parent->sulfone Oxidation (S) n_oxide This compound N-Oxide parent->n_oxide Oxidation (N) complex_mixture Complex Mixture of Degradants parent->complex_mixture acid_rearrangement Sulfenamide Intermediate acid_hydrolysis->acid_rearrangement Core Rearrangement acid_products Benzimidazole & Pyridine Derivatives acid_rearrangement->acid_products

Caption: Hypothesized degradation pathways of this compound under various stress conditions.

General Workflow for Forced Degradation Studies

Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reaction (if applicable) stress->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS neutralize->analyze evaluate Evaluate Chromatograms: - % Degradation - Peak Purity - Mass Balance analyze->evaluate characterize Characterize Significant Degradants (LC-MS/MS, NMR) evaluate->characterize If significant unknown peaks

Sources

Technical Support Center: Method Refinement for Accurate Quantification of 4-Acetyloxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the accurate quantification of 4-Acetyloxy Omeprazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of analyzing this specific omeprazole-related compound. As your Senior Application Scientist, I will guide you through common challenges and their resolutions, ensuring the integrity and reliability of your experimental results.

Introduction to Analytical Challenges

This compound is a key impurity and derivative of Omeprazole. Its accurate quantification is crucial for quality control and regulatory compliance in pharmaceutical development.[1] The analytical challenges associated with this compound are often related to its stability, chromatographic behavior, and potential for matrix effects in biological samples. Omeprazole itself is known to be unstable in acidic conditions and sensitive to heat, light, and humidity, and it is reasonable to expect similar characteristics for its acetyloxy derivative.[2][3][4]

This guide will provide a structured approach to method refinement, focusing on practical, field-proven insights to overcome these obstacles.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the quantification of this compound.

FAQ 1: My this compound peak is broad and shows significant tailing in my reversed-phase HPLC-UV method. What are the likely causes and how can I improve the peak shape?

Poor peak shape for this compound, a weakly basic compound, can often be attributed to secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality: Residual silanol groups on the silica backbone of C18 columns can interact with the basic nitrogen atoms in the benzimidazole ring of the molecule, leading to peak tailing. The pH of the mobile phase also plays a critical role; if it is too close to the pKa of the analyte, you can see peak distortion.

  • Troubleshooting Steps:

    • Column Selection: Consider using a column with end-capping or a modern stationary phase like a C18+ or a Phenyl-Hexyl column, which can offer different selectivity and improved peak shape for basic compounds.[5]

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 pH units away from the pKa of this compound. For basic compounds, a lower pH (e.g., pH 2.5-3.5 with formic acid or phosphate buffer) can improve peak shape by ensuring the analyte is in a single ionic form.

    • Mobile Phase Modifier: The use of a low ionic strength pH modifier, such as formic acid, can improve peak symmetry.

    • Flow Rate Optimization: While less common for peak shape issues, ensuring an optimal flow rate for your column dimensions can sometimes help.[6]

FAQ 2: I am observing significant signal suppression for this compound in my LC-MS/MS bioanalysis of plasma samples. How can I mitigate these matrix effects?

Matrix effects are a common challenge in bioanalysis and are caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte in the mass spectrometer's source.[5][7][8]

  • Causality: Phospholipids, salts, and proteins from plasma can suppress the electrospray ionization (ESI) of this compound, leading to reduced sensitivity and inaccurate quantification.[7][8][9]

  • Troubleshooting Steps:

    • Improve Sample Preparation: A simple protein precipitation may not be sufficient to remove all interfering components.[5] Consider more rigorous sample cleanup techniques:

      • Liquid-Liquid Extraction (LLE): This is effective for removing highly polar interferences like salts.[5][10]

      • Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract by selectively isolating the analyte.[5]

    • Chromatographic Separation: Optimize your HPLC method to separate this compound from the regions of high ion suppression. A post-column infusion experiment can help identify these regions.

    • Use a Stable Isotope Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate correction during data processing.[5]

    • Change Ionization Source: If using ESI, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[8]

FAQ 3: My this compound standard is degrading quickly, even when stored in the freezer. What are the best practices for handling and storing this compound?

Given the known instability of omeprazole, its acetyloxy derivative likely shares similar sensitivities.[3][4][11]

  • Causality: this compound is susceptible to degradation by acid, heat, light, and humidity.[3][4] The presence of moisture can lead to hydrolysis of the acetyl group, converting it back to a hydroxy-omeprazole like impurity.

  • Best Practices:

    • Solvent Selection: Prepare stock solutions in a high-purity aprotic solvent like acetonitrile or methanol. Avoid acidic or aqueous solutions for long-term storage. For working solutions in aqueous mobile phase, prepare them fresh daily.

    • Storage Conditions: Store solid material and stock solutions at -20°C or lower, protected from light and moisture in tightly sealed containers. Consider storing under an inert atmosphere (e.g., argon or nitrogen).

    • pH Control: When preparing aqueous solutions or mobile phases, ensure the pH is neutral to slightly alkaline to improve stability.[11]

Troubleshooting Guides

This section provides detailed, step-by-step protocols for addressing specific issues you may encounter during your experiments.

Guide 1: Resolving Poor Chromatographic Resolution Between this compound and Other Omeprazole Impurities

The accurate quantification of this compound requires sufficient resolution from other closely related omeprazole impurities.[12][13]

Workflow for Method Optimization:

start Poor Resolution Observed step1 Identify Critical Pair: Determine which impurity is co-eluting start->step1 step2 Optimize Mobile Phase Composition step1->step2 Known Co-elution step3 Adjust Gradient Slope step2->step3 Minor Improvement step4 Evaluate Different Stationary Phases step3->step4 Still Insufficient step5 Modify Temperature step4->step5 Promising Separation end Resolution Achieved (Rs > 1.5) step5->end Optimized

Caption: Workflow for improving chromatographic resolution.

Detailed Protocol:

  • Identify the Critical Pair:

    • Inject individual standards of known omeprazole impurities to confirm their retention times and identify the co-eluting compound. Common impurities include omeprazole sulfone and omeprazole sulfide.[1]

  • Optimize Mobile Phase Composition:

    • Organic Modifier: If using acetonitrile, try switching to methanol or a combination of both. Methanol can offer different selectivity for polar compounds.

    • pH: As detailed in FAQ 1, systematically adjust the mobile phase pH. A change of even 0.2 pH units can significantly alter selectivity.

  • Adjust the Gradient Slope (for gradient methods):

    • A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.

  • Evaluate Different Stationary Phases:

    • If a standard C18 column is not providing adequate resolution, consider a Phenyl-Hexyl or a polar-embedded phase column. These can provide alternative selectivity based on different retention mechanisms.

  • Modify Column Temperature:

    • Increasing the column temperature can decrease viscosity and improve peak efficiency, but it can also alter selectivity. Evaluate temperatures between 25°C and 40°C.

Guide 2: Confirming and Quantifying Matrix Effects in LC-MS/MS

A systematic approach is necessary to confirm and quantify the impact of the matrix on your analysis.[5][8]

Experimental Protocol: Post-Extraction Addition

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its internal standard (if available) into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract a blank plasma sample and spike this compound and the internal standard into the final extract.

    • Set C (Pre-Spiked Matrix): Spike this compound and the internal standard into the blank plasma sample before extraction.

  • Analyze Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Decision Tree for Mitigating Matrix Effects:

start Matrix Effect > 15%? yes_node Yes start->yes_node no_node No start->no_node step1 Optimize Sample Prep: Try LLE or SPE yes_node->step1 end_good Method Acceptable no_node->end_good step2 Re-evaluate Matrix Effect step1->step2 step3 Still > 15%? step2->step3 step4 Optimize Chromatography: Separate from suppression zone step3->step4 Yes step3->end_good No step5 Use SIL-IS step4->step5 end_final Method Robust step5->end_final

Caption: Decision tree for addressing matrix effects.

Data and Method Parameters

The following tables provide starting points for method development based on typical parameters used for omeprazole and its related compounds.

Table 1: HPLC-UV Method Parameters
ParameterRecommended Starting Conditions
Column C18, 2.7-5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water or 20 mM Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile or Methanol
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection (UV) 302 nm (typical for omeprazole)
Injection Vol. 10 µL
Table 2: LC-MS/MS Method Parameters
ParameterRecommended Starting Conditions
Column C18, 1.8-2.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition To be determined by infusion of this compound standard
Internal Standard Omeprazole-d3 or a structurally similar compound

References

  • Sweety Saini et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3): 57-70.
  • Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns.
  • Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Semantic Scholar.
  • Figshare. (2025).
  • Daicel Pharma Standards. (n.d.). Omeprazole Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • ResearchGate. (n.d.). List and structure of omeprazole impurities.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf.
  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.
  • PMC - NIH. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Resolving Matrix Effects in LC-MS/MS Analysis of Omeprazole Magnesium.
  • PubMed. (n.d.). Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry.
  • Bioanalysis Zone. (n.d.).
  • Jetir.Org. (n.d.). HPLC TROUBLESHOOTING: A REVIEW.
  • MDPI. (n.d.).
  • ResearchGate. (2010). Stability study of omeprazole.
  • Farmacia Journal. (n.d.). STABILITY STUDY OF OMEPRAZOLE.

Sources

Technical Support Center: Overcoming Matrix Effects in Bioanalytical Assays for 4-Acetyloxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 4-Acetyloxy Omeprazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding matrix effects in bioanalytical assays. Our goal is to equip you with the scientific understanding and practical solutions to ensure the accuracy and reliability of your data.

Introduction to Matrix Effects in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] These endogenous components, such as phospholipids, proteins, and salts, can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[1][2][3] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantitative results.[1][4] Given the complexity of biological matrices, addressing these effects is a critical aspect of bioanalytical method development and validation, as mandated by regulatory agencies like the FDA and EMA.[5][6][7][8][9][10][11][12][13]

This compound, a derivative of the proton pump inhibitor Omeprazole, is expected to be analyzed in complex biological fluids like plasma or serum. Omeprazole and its metabolites are known to be metabolized by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, leading to a variety of metabolites that can contribute to the complexity of the matrix.[14][15][16][17] Therefore, a robust bioanalytical method for this compound must effectively mitigate potential matrix effects.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your bioanalytical experiments for this compound, providing step-by-step guidance to diagnose and resolve them.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My chromatogram for this compound shows poor peak shape, even though the standard solution in a pure solvent looks fine. What could be the cause and how can I fix it?

A: Poor peak shape in the presence of a biological matrix is a classic indicator of matrix effects or other chromatographic interferences.[18] Here’s a systematic approach to troubleshoot this issue:

Underlying Causes & Explanations:

  • Co-eluting Matrix Components: Endogenous substances from the biological sample can co-elute with this compound, interacting with the analyte or the stationary phase of the column and distorting the peak shape.[1]

  • Column Overload or Contamination: Residual matrix components, especially phospholipids, can accumulate on the analytical column over successive injections, leading to a degradation in performance and poor peak shapes.[18][19]

  • Analyte Interaction with Metal Surfaces: Some compounds can interact with the stainless steel components of the HPLC column, leading to peak tailing and signal suppression.[20]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape.

Step-by-Step Solutions:

  • Evaluate and Enhance Sample Preparation:

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing all interfering matrix components, particularly phospholipids.[19][21][22] If you are using PPT, consider it a starting point.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[21] Experiment with different organic solvents and pH adjustments to optimize the extraction of this compound while minimizing the co-extraction of interfering substances.[21]

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[21] Consider using a mixed-mode or phospholipid removal SPE plate for a highly selective cleanup.[19][21][23]

  • Optimize Chromatographic Conditions:

    • Gradient Modification: Adjusting the gradient profile can help to separate this compound from co-eluting matrix components. Try a shallower gradient around the elution time of your analyte to improve resolution.

    • Column Selection: If gradient optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, or embedded polar groups) to alter the selectivity of the separation.

    • Metal-Free Hardware: For compounds prone to chelation, using a metal-free or bio-inert column and system components can significantly improve peak shape.[20]

Issue 2: Inconsistent or Low Analyte Response (Ion Suppression)

Q: I'm observing a significantly lower signal for this compound in my plasma samples compared to the standard in a pure solvent. The response is also highly variable between different samples. How can I confirm and address this ion suppression?

A: This is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of your analyte in the mass spectrometer's source.[1][4][18][24] Phospholipids are a major cause of ion suppression in plasma samples.[2][19][23][25][26]

Diagnostic and Mitigation Strategy:

G cluster_0 Diagnosis cluster_1 Mitigation A Start: Suspected Ion Suppression B Post-Column Infusion Experiment A->B C Post-Extraction Spike Experiment A->C D D B->D Identifies suppression retention time window E E C->E Quantifies % suppression G Optimize Chromatography D->G F Improve Sample Preparation E->F I Method Validation F->I G->I H Use a Stable Isotope-Labeled Internal Standard (SIL-IS) H->I

Caption: Strategy for diagnosing and mitigating ion suppression.

Experimental Protocols:

  • Qualitative Assessment: Post-Column Infusion

    • Objective: To identify the retention time regions where ion suppression occurs.[3][24][27][28][29]

    • Methodology:

      • Infuse a standard solution of this compound at a constant flow rate into the mobile phase stream between the analytical column and the mass spectrometer source using a T-junction.

      • Once a stable baseline signal is achieved, inject a blank, extracted biological matrix sample.

      • Monitor the baseline. A dip in the signal indicates a region of ion suppression.[24][28]

    • Interpretation: If the retention time of this compound falls within a region of signal suppression, you have confirmed that co-eluting matrix components are impacting its ionization.

  • Quantitative Assessment: Post-Extraction Spike

    • Objective: To quantify the extent of ion suppression.[3][21][27][28]

    • Methodology:

      • Set A: Prepare a standard solution of this compound in a pure solvent (e.g., mobile phase).

      • Set B: Extract a blank biological matrix sample using your established procedure. Spike the extracted matrix with this compound at the same concentration as in Set A.

      • Analyze both sets and compare the peak areas.

    • Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Solutions for Mitigating Ion Suppression:

  • Improved Sample Preparation: As with poor peak shape, utilizing more rigorous sample cleanup techniques like LLE or, preferably, SPE (especially phospholipid removal plates) is the most effective way to reduce ion suppression.[19][21][22][23]

  • Chromatographic Separation: Adjust the HPLC/UHPLC method to chromatographically separate this compound from the ion-suppressing region identified in the post-column infusion experiment.[24]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it has nearly identical chemical properties and chromatographic behavior to the analyte.[21][27] It will be affected by matrix effects in the same way as this compound, thus compensating for variations in signal intensity and improving the accuracy of quantification.[21][30][31]

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Phospholipid Removal SPE
Selectivity LowModerateHighVery High
Phospholipid Removal PoorModerateGoodExcellent
Tendency for Ion Suppression HighModerateLowVery Low
Throughput HighModerateModerate-HighModerate-High

Table 1. Comparison of Sample Preparation Techniques for Mitigating Matrix Effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of matrix effects in plasma samples? A1: The most significant source of matrix effects in plasma is phospholipids from cell membranes.[2][19][23][25][26] Other sources include salts, proteins, and metabolites of the drug or other endogenous compounds.[2][3]

Q2: How do I choose an appropriate internal standard for this compound? A2: The best choice is a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) version of this compound.[21][27] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing the most accurate correction.[21][30][31] If a SIL-IS is unavailable, a structural analog that is close in chemical properties and retention time can be used, but it may not compensate for matrix effects as effectively.[32]

Q3: Are there regulatory guidelines regarding the assessment of matrix effects? A3: Yes, both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have guidelines that require the evaluation of matrix effects during bioanalytical method validation.[6][7][8][9][10][11][12][13][29][33][34] These guidelines outline the need to assess matrix effects to ensure the accuracy, precision, and reproducibility of the bioanalytical method.

Q4: Can I just dilute my sample to reduce matrix effects? A4: While sample dilution can reduce the concentration of interfering matrix components, it also dilutes the analyte, which may compromise the sensitivity of the assay, especially for low concentrations of this compound. Dilution can be a part of the strategy but is often insufficient on its own and should be combined with effective sample preparation.

Q5: My method uses a SIL-IS. Do I still need to worry about matrix effects? A5: While a SIL-IS is excellent at compensating for matrix effects, it doesn't eliminate them.[21] Severe ion suppression can still lead to a loss of sensitivity, potentially impacting the lower limit of quantification (LLOQ) of your assay. Therefore, it is always best practice to minimize matrix effects as much as possible through optimized sample preparation and chromatography, even when using a SIL-IS.[21][22]

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 6). Bioanalysis Zone. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021, September 1). LCGC International. Retrieved from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2021, July 29). National Institutes of Health. Retrieved from [Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. (2011, February 21). Taylor & Francis Online. Retrieved from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018, August 16). National Institutes of Health. Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. (2012, January-March). National Institutes of Health. Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. (2022, December 1). American Pharmaceutical Review. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). KCAS Bio. Retrieved from [Link]

  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. (n.d.). EPTRI. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, March 8). European Bioanalysis Forum. Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]

  • Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2-MS/MS. (n.d.). Waters. Retrieved from [Link]

  • Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration. Retrieved from [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012, March). Ovid. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). Chromatography Online. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. (2014, August 22). LCGC International. Retrieved from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved from [Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development. (2009, August). PubMed. Retrieved from [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. (2020, January 1). LCGC International. Retrieved from [Link]

  • Are You Using The Internal Standard Method In A Right Way? (2025, January 7). Welch Lab. Retrieved from [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. Retrieved from [Link]

  • Accounting for the matrix effect. (2024, July 4). Reddit. Retrieved from [Link]

  • Overcoming matrix effects: expectations set by guidelines. (2014, April 3). Bioanalysis Zone. Retrieved from [Link]

  • Troubleshooting ion suppression in LC-MS analysis. (2025, December 9). YouTube. Retrieved from [Link]

  • Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. (2017, July 14). Taylor & Francis Online. Retrieved from [Link]

  • This compound Sulfone. (n.d.). PubChem. Retrieved from [Link]

  • Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. (2000, August). PubMed. Retrieved from [Link]

  • bio-analytical method development and validation for omeprazole using lc-ms/ms. (n.d.). ResearchGate. Retrieved from [Link]

  • Omeprazole: pharmacokinetics and metabolism in man. (1987). PubMed. Retrieved from [Link]

  • Omeprazole and Esomeprazole Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from [Link]

  • Advanced method for determination of omeprazole in plasma by HPLC. (1998, June). PubMed. Retrieved from [Link]

  • Omeprazole Metabolism Pathway (old). (2013, September 11). SMPDB. Retrieved from [Link]

  • BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. (2011, September 1). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • omeprazole. (n.d.). PharmGKB. Retrieved from [Link]

  • Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. (n.d.). ResearchGate. Retrieved from [Link]

  • Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. (2010, January 18). Canadian Society for Pharmaceutical Sciences. Retrieved from [Link]

  • omeprazole. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

Sources

Validation & Comparative

Introduction: The Critical Role of Impurity Profiling in Omeprazole Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of an Analytical Method for 4-Acetyloxy Omeprazole Impurity: A Comparative Analysis

Omeprazole, a proton pump inhibitor, is a widely used pharmaceutical agent for treating acid-related gastrointestinal disorders. The manufacturing process and storage of omeprazole can lead to the formation of various process-related and degradation impurities. One such potential impurity is this compound, an intermediate that can arise during certain synthetic routes.[1][2][3] The presence of this and other impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, a robust, validated analytical method is paramount for accurately quantifying such impurities to ensure the quality and consistency of the active pharmaceutical ingredient (API) and its formulations.

This guide, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, provides a comprehensive walkthrough of the validation process for a reversed-phase high-performance liquid chromatography (RP-HPLC) method designed for the quantification of this compound impurity in omeprazole.[4][5][6] We will explore the causality behind each validation parameter, present a detailed experimental protocol, and compare the performance of a conventional HPLC method against a modern Ultra-High-Performance Liquid Chromatography (UHPLC) alternative.

Methodology: The Foundation of a Validated System

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7][8][9] For an impurity quantification method, this means proving the method is specific, sensitive, accurate, and precise for the analyte of interest.

Primary Analytical Method: RP-HPLC with UV Detection

A gradient RP-HPLC method was developed for the separation and quantification of omeprazole and its related impurities, including this compound. The choice of a high-pH mobile phase is critical, as omeprazole is unstable in acidic conditions but shows acceptable stability in alkaline environments.[10][11][12]

Chromatographic Conditions (Primary Method):

  • Column: C18, 4.6 x 150 mm, 5 µm packing

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.6

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from a lower to a higher concentration of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 280 nm or 303 nm[13][14]

  • Injection Volume: 10 µL

The Validation Workflow: An Interconnected Process

The validation of an analytical method is not a series of disconnected experiments but a holistic workflow where each step builds upon the last. The following diagram illustrates the logical flow of the validation process.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Sensitivity & Robustness Dev Method Development Opt Optimization Dev->Opt SST System Suitability Criteria Definition Opt->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Stab Solution Stability Robust->Stab Final Validated Method Report Stab->Final

Caption: Figure 1: A flowchart illustrating the typical workflow for analytical method validation.

Executing the Validation: Protocols and Acceptance Criteria

The following sections detail the experimental protocols for each validation characteristic as per ICH guidelines.[4][5][7][8][15]

Specificity (Selectivity)

Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7][9] Forced degradation studies are the cornerstone of this assessment for a stability-indicating method.[10][11][16]

Experimental Protocol:

  • Forced Degradation: Subject samples of omeprazole API to various stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.[10]

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.[11]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[11]

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) and visible light.

  • Analysis: Analyze the stressed samples, along with an unstressed sample and a placebo sample.

  • Peak Purity Assessment: Use a photodiode array (PDA) detector to evaluate peak purity for the this compound peak in the presence of degradation products. The peak should be spectrally homogeneous.

  • Resolution: Calculate the resolution between the this compound peak and the closest eluting peak.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Resolution > 2) between this compound and any adjacent peaks (including omeprazole and other impurities/degradants).

  • The peak purity index for this compound in stressed samples should be greater than 0.999, indicating no co-eluting peaks.

Linearity and Range

Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of this compound reference standard.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. For an impurity, this range should typically span from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15%).

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) of the regression line should be ≥ 0.998.

  • The y-intercept should be minimal (not significantly different from zero).

  • Visual inspection of the plot should confirm a linear relationship.

Accuracy (Trueness)

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by spiking a sample matrix with a known quantity of the analyte and calculating the percentage recovery.

Experimental Protocol:

  • Sample Preparation: Prepare samples of omeprazole API.

  • Spiking: Spike the samples with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and a placebo sample.

  • Calculation: Calculate the percentage recovery at each level.

Acceptance Criteria:

  • The mean percent recovery should be within 90.0% to 110.0% for each concentration level.

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples by spiking omeprazole API with this compound at 100% of the specification limit.

    • Analyze all six samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for this new set of six samples.

    • Perform a statistical comparison (e.g., F-test) of the two data sets to evaluate inter-assay variability.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 5.0%.

  • The RSD for intermediate precision should be ≤ 8.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Method 1 (Signal-to-Noise):

    • Determine the concentration of analyte that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Method 2 (Based on Standard Deviation of the Response and the Slope):

    • Prepare a series of solutions at very low concentrations near the expected limit.

    • Plot the linearity curve and calculate the standard deviation of the y-intercepts of the regression line (σ).

    • Calculate the slope (S) of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Verification: The LOQ must be subsequently verified by analyzing samples at this concentration and demonstrating acceptable precision (RSD ≤ 10%) and accuracy.

Acceptance Criteria:

  • LOD and LOQ must be determined and reported.

  • The LOQ must be at or below the reporting threshold for impurities.

Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the method parameters one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units)

    • Mobile phase composition (± 2% organic)

  • Analysis: Analyze a system suitability solution and a spiked sample under each varied condition.

  • Evaluation: Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor) and the quantitative result.

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The quantitative results should not deviate significantly from the nominal condition results.

Data Presentation: Summarizing the Validation Results

The quantitative results from the validation experiments are best summarized in a clear, concise table.

Table 1: Summary of Validation Data for the Primary HPLC Method

Validation ParameterResultAcceptance CriteriaStatus
Specificity Baseline resolution (>2.5) from all degradantsResolution > 2; Peak Purity > 0.999Pass
Linearity (r²) 0.9995≥ 0.998Pass
Range LOQ to 0.15%LOQ to 150% of specificationPass
Accuracy (% Recovery) 98.5% - 101.2%90.0% - 110.0%Pass
Precision (RSD%)
- Repeatability1.8%≤ 5.0%Pass
- Intermediate Precision2.5%≤ 8.0%Pass
LOQ 0.01% with respect to Omeprazole≤ Reporting ThresholdPass
LOD 0.003% with respect to OmeprazoleDetermined and ReportedPass
Robustness System suitability met under all conditionsSystem suitability criteria metPass

Comparison Guide: HPLC vs. UHPLC for Impurity Analysis

While the validated HPLC method is robust and reliable, advancements in chromatographic technology, such as UHPLC, offer significant advantages. UHPLC systems use columns with smaller particle sizes (< 2 µm) and can operate at much higher pressures, leading to faster analysis times and improved resolution.

Parameter_Relationships Method Validated Method Accuracy Accuracy Method->Accuracy Trueness Precision Precision Method->Precision Agreement Specificity Specificity Method->Specificity Selectivity Range Range Precision->Range LOQ LOQ Precision->LOQ Specificity->Accuracy Linearity Linearity Linearity->Accuracy Linearity->Precision LOQ->Specificity

Caption: Figure 2: The interconnected nature of core analytical validation parameters.

Table 2: Performance Comparison of HPLC vs. UHPLC Methods

Performance MetricPrimary HPLC Method Alternative UHPLC Method Advantage of UHPLC
Column Dimensions 4.6 x 150 mm, 5 µm2.1 x 50 mm, 1.7 µmSmaller column reduces solvent consumption.
Run Time ~25 minutes~5 minutesSignificantly higher throughput, allowing more samples to be run in less time.
Resolution Adequate (e.g., Rs = 2.5 for critical pair)Superior (e.g., Rs = 4.0 for critical pair)Better separation of closely eluting impurities, increasing confidence in results.
Sensitivity (LOQ) 0.01%0.005%Sharper peaks lead to better signal-to-noise, allowing for lower detection limits.
Solvent Consumption ~25 mL per run~2.5 mL per runGreener and more cost-effective method.
System Pressure ~150 bar~800 barRequires specialized UHPLC instrumentation capable of handling high backpressures.
Method Transfer N/ARequires careful geometric scaling from the HPLC method.Requires expertise but is feasible with modern chromatographic modeling software.

Conclusion

The validation of an analytical method for impurities like this compound is a rigorous, multi-faceted process that is legally required and scientifically essential.[17][18][19] By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, a high degree of assurance in the method's performance can be established. The detailed RP-HPLC method presented here meets the stringent criteria set forth by regulatory guidelines.

Furthermore, the comparison with a UHPLC alternative highlights the continuous evolution of analytical technology. While the HPLC method is fully suitable for its intended purpose, transitioning to a UHPLC method can offer substantial benefits in terms of speed, resolution, and operational efficiency. The choice between these methods will depend on a laboratory's specific needs regarding sample throughput, existing instrumentation, and long-term cost considerations. Ultimately, a properly validated method, regardless of the platform, is the foundation of reliable quality control in pharmaceutical development and manufacturing.

References

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2)
  • Waters Corporation.Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns.
  • European Medicines Agency (EMA). (2023). ICH Q2(R2)
  • U.S. Food and Drug Administration (FDA).
  • ECA Academy.ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonis
  • ResearchGate. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs.
  • Asian Journal of Pharmaceutical and Clinical Research. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC.
  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • New Journal of Chemistry.Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments.
  • U.S. Food and Drug Administration (FDA). (2015).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • U.S. Food and Drug Administration (FDA).Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ProPharma. (2024).
  • PubMed. (2010).
  • European Medicines Agency (EMA). (2023). ICH Q2(R2)
  • Figshare. (2025).
  • ICH.ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Agilent Technologies.Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns.
  • Waters Corporation.
  • European Medicines Agency (EMA).
  • European Medicines Agency (EMA).Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • LCGC International.
  • PubChem.this compound Sulfone.
  • Benchchem.this compound Sulfide.
  • Sigma-Aldrich.this compound.
  • Google Patents.
  • CymitQuimica.this compound.
  • International Journal of Pharmaceutical Sciences and Research.

Sources

A Comparative Analysis for the Research Professional: 4-Acetyloxy Omeprazole and Omeprazole Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, particularly concerning proton pump inhibitors (PPIs), a comprehensive understanding of not only the active pharmaceutical ingredient (API) but also its related compounds is paramount. This guide provides a detailed comparative analysis of two such compounds: 4-Acetyloxy Omeprazole and omeprazole sulfone. While both are structurally related to the widely used anti-ulcer drug omeprazole, their origins, biological significance, and analytical considerations are markedly different. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of these molecules beyond a superficial overview.

Introduction: Two Sides of the Omeprazole Coin

Omeprazole, a cornerstone in the treatment of acid-related disorders, is a racemic mixture that undergoes extensive metabolism and is the subject of complex synthetic processes.[1] In this context, this compound and omeprazole sulfone emerge as compounds of interest.

  • Omeprazole Sulfone is a well-documented major metabolite of omeprazole, formed in the liver through the action of cytochrome P450 enzymes.[1][2] Its presence in plasma is a key indicator of omeprazole's metabolic fate, though it is considered to lack the parent drug's antisecretory activity.[2][3]

  • This compound , in contrast, is not a known metabolite. Available data points to its role as a synthetic intermediate or a process-related impurity in the manufacturing of omeprazole.[4][5] As such, its significance lies primarily in the realm of process chemistry and quality control.

This guide will dissect the chemical, biological, and analytical profiles of these two compounds, providing a clear framework for their distinct roles in the pharmaceutical sciences.

Chemical Structure and Physicochemical Properties

The foundational difference between this compound and omeprazole sulfone is immediately apparent in their chemical structures. Omeprazole sulfone is the result of the oxidation of the sulfoxide moiety in omeprazole to a sulfone group. This compound, on the other hand, features an acetyloxy group on the pyridine ring.

cluster_0 This compound cluster_1 Omeprazole Sulfone 4_Acetyloxy_Omeprazole 4_Acetyloxy_Omeprazole Omeprazole_Sulfone Omeprazole_Sulfone

Caption: Chemical structures of this compound and Omeprazole Sulfone.

A summary of their key physicochemical properties is presented in the table below.

PropertyThis compoundOmeprazole Sulfone
Molecular Formula C₁₈H₁₉N₃O₄S[4]C₁₇H₁₉N₃O₄S[4]
Molecular Weight 373.43 g/mol [4]361.42 g/mol [4]
CAS Number 1246814-65-2[4]88546-55-8[4]
Synonyms 2-(((5-methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-yl acetate5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole; Omeprazole Impurity D; USP Omeprazole Related Compound A[6][7][8]
Appearance White to off-white solidWhite to off-white crystalline powder[9]

Origin: Synthetic Pathway vs. Metabolic Pathway

The genesis of these two compounds represents a fundamental divergence. This compound is a product of chemical synthesis, while omeprazole sulfone is a product of biological metabolism.

This compound: This compound is understood to be an intermediate or impurity arising during the synthesis of omeprazole. The synthesis of omeprazole is a multi-step process that involves the coupling of a substituted pyridine moiety with a benzimidazole core, followed by a controlled oxidation. Variations in starting materials or reaction conditions can lead to the formation of related substances, including acetylated derivatives.

Omeprazole Sulfone: As a primary metabolite, omeprazole sulfone is formed in the liver. The sulfoxidation of omeprazole to omeprazole sulfone is primarily mediated by the cytochrome P450 isoform CYP3A4.[1][10] This metabolic pathway is a key component of the body's process for clearing omeprazole.[2]

G cluster_synthesis Synthetic Pathway cluster_metabolism Metabolic Pathway Precursors Precursors Omeprazole_Sulfide Omeprazole_Sulfide Precursors->Omeprazole_Sulfide Coupling Omeprazole Omeprazole Omeprazole_Sulfide->Omeprazole Controlled Oxidation 4_Acetyloxy_Omeprazole 4_Acetyloxy_Omeprazole Omeprazole_Sulfide->4_Acetyloxy_Omeprazole Side Reaction/ Impurity Formation Omeprazole_Administered Omeprazole Omeprazole_Sulfone Omeprazole_Sulfone Omeprazole_Administered->Omeprazole_Sulfone Sulfoxidation (CYP3A4) G Sample_Preparation Sample Preparation (Dissolution in Diluent) HPLC_Separation HPLC Separation (C18 Column, Mobile Phase) Sample_Preparation->HPLC_Separation Injection UV_Detection UV Detection (e.g., 280 nm) HPLC_Separation->UV_Detection Elution Data_Analysis Data Analysis UV_Detection->Data_Analysis Chromatogram Quantification Impurity Quantification Data_Analysis->Quantification Peak Integration

Sources

A Senior Application Scientist's Guide to Cross-Validation of 4-Acetyloxy Omeprazole Quantification Methods: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Acetyloxy Omeprazole, a derivative of the widely-used proton pump inhibitor omeprazole, is a compound of interest in pharmaceutical research and development.[1][2] Like its parent compound, its therapeutic efficacy and safety are intrinsically linked to its concentration in both the drug product and biological matrices. Therefore, the development and validation of robust analytical methods for its precise quantification are paramount. The choice of analytical technique is a critical decision, often balancing the need for sensitivity and specificity with practical considerations like sample throughput, cost, and the specific application (e.g., quality control versus bioanalysis).

This guide provides an in-depth, objective comparison of two prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of each method, provide detailed experimental protocols, and present a comprehensive cross-validation study. The objective of such a validation is to demonstrate that each analytical procedure is fit for its intended purpose, a cornerstone of regulatory compliance as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6]

Methodology Deep Dive: The "Why" Behind the Choice

The selection of HPLC-UV and LC-MS/MS for this comparison is deliberate. They represent two tiers of analytical technology commonly employed in the pharmaceutical industry.

  • Method A: HPLC-UV: This technique is a workhorse for quality control (QC) laboratories. Its advantages lie in its robustness, cost-effectiveness, and straightforward operation. The principle is based on the chromatographic separation of the analyte from other components, followed by detection based on its ability to absorb UV light at a specific wavelength.[7][8] For a molecule like this compound, which contains a chromophore, this method is highly suitable for assay and purity testing in drug substances and products.

  • Method B: LC-MS/MS: This is the gold standard for high-sensitivity and high-selectivity applications, particularly in bioanalysis (e.g., measuring drug levels in plasma).[9][10][11] It couples the powerful separation of HPLC with the exquisite specificity of tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the analyte and its specific fragment ions, providing an unparalleled degree of certainty in identification and quantification, even in complex biological matrices.[12][13]

Experimental Protocols

Method A: Quantification by HPLC-UV

This protocol is designed for the accurate quantification of this compound in a drug substance, emphasizing precision and reliability for QC applications.

1. Materials and Reagents:

  • This compound Reference Standard

  • HPLC-grade Acetonitrile and Methanol

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Ultrapure Water

  • Phosphoric Acid (for pH adjustment)

2. Standard and Sample Preparation:

  • Mobile Phase: Prepare a 25 mM potassium dihydrogen phosphate buffer. Adjust the pH to 7.4 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 60:40 v/v).[7][14] Filter and degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Solution (Assay): Accurately weigh and dissolve an appropriate amount of the this compound drug substance to achieve a final concentration of ~25 µg/mL in the mobile phase.

3. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 302 nm (based on the typical absorbance maximum for omeprazole derivatives).[8][15]

4. Data Analysis:

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of the sample solution using the linear regression equation from the calibration curve.

HPLC_Workflow Experimental Workflow for HPLC-UV Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Buffer:ACN) D Inject into HPLC System (C18 Column, 30°C) A->D B Prepare Standards (1-100 µg/mL) B->D C Prepare Sample (~25 µg/mL) C->D E Isocratic Elution (1.0 mL/min) D->E F UV Detection (302 nm) E->F G Integrate Peak Area F->G H Generate Calibration Curve G->H I Quantify Sample Concentration H->I LCMS_Workflow Experimental Workflow for LC-MS/MS Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing P1 100 µL Plasma P2 Add Internal Standard (Lansoprazole) P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Collect Supernatant P4->P5 A1 Inject into UHPLC P5->A1 A2 Gradient Elution (C18 Column) A1->A2 A3 ESI+ Ionization A2->A3 A4 MRM Detection (Triple Quadrupole MS) A3->A4 D1 Calculate Peak Area Ratios (Analyte/IS) A4->D1 D2 Generate Calibration Curve (Weighted Regression) D1->D2 D3 Quantify Plasma Concentration D2->D3

Caption: LC-MS/MS bioanalytical workflow from plasma to result.

Cross-Validation Framework and Comparative Analysis

Cross-validation involves comparing the performance parameters of two distinct analytical methods. [5]The goal is to ensure that both methods provide comparable, reliable data and to understand the specific advantages and limitations of each. The validation was performed according to ICH Q2(R2) guidelines, which detail the necessary tests to demonstrate a method is fit for purpose. [4][16][17]

Validation_Flow Cross-Validation Logical Flow cluster_methods Analytical Methods cluster_params Validation Parameters (ICH Q2) cluster_eval Evaluation M1 Method A (HPLC-UV) P1 Specificity M1->P1 P2 Linearity & Range M1->P2 P3 Accuracy M1->P3 P4 Precision (Repeatability & Intermediate) M1->P4 P5 Limit of Quantitation (LOQ) M1->P5 M2 Method B (LC-MS/MS) M2->P1 M2->P2 M2->P3 M2->P4 M2->P5 E1 Compare Performance Against Acceptance Criteria P1->E1 P2->E1 P3->E1 P4->E1 P5->E1

Caption: Logical diagram of the cross-validation process.

Comparative Data Summary

The following tables summarize the hypothetical performance data obtained during the cross-validation study.

Table 1: Linearity and Sensitivity

ParameterMethod A: HPLC-UVMethod B: LC-MS/MSAcceptance Criteria
Linear Range 1.0 - 100 µg/mL0.1 - 500 ng/mLAppropriate for intended use
Correlation Coefficient (r²) 0.99950.9992≥ 0.995
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mLSufficiently low for measurements

Table 2: Accuracy and Precision

ParameterQC LevelMethod A: HPLC-UVMethod B: LC-MS/MSAcceptance Criteria
Accuracy (% Recovery) Low QC (3 µg/mL / 0.3 ng/mL)99.5%102.1%85-115% (Bioanalytical) 98-102% (Assay)
Mid QC (40 µg/mL / 40 ng/mL)100.2%98.9%
High QC (80 µg/mL / 400 ng/mL)100.8%101.3%
Precision (%RSD) Intra-day (Repeatability)
Low QC1.2%4.5%≤ 15% (Bioanalytical) ≤ 2% (Assay)
Mid QC0.8%3.1%
High QC0.6%2.8%
Inter-day (Intermediate)
Low QC1.8%6.2%
Mid QC1.1%4.5%
High QC0.9%3.9%

Discussion and Authoritative Insights

The cross-validation data clearly delineate the strengths and ideal applications for each method.

  • Specificity: The HPLC-UV method demonstrated excellent specificity for the bulk drug substance, with no interference from synthesis impurities or degradants. However, for the plasma matrix, endogenous components co-eluted near the analyte, making quantification challenging without extensive sample cleanup. The LC-MS/MS method, by virtue of its mass-based detection (MRM), exhibited absolute specificity in plasma, easily distinguishing the analyte from all matrix components. This is a critical advantage of mass spectrometry in complex sample types. [11]

  • Sensitivity & Range: The most striking difference lies in sensitivity. The LC-MS/MS method is approximately 10,000 times more sensitive than the HPLC-UV method, with an LOQ of 0.1 ng/mL compared to 1.0 µg/mL (1000 ng/mL). This makes LC-MS/MS the only viable option for pharmacokinetic studies where plasma concentrations are expected to be in the low ng/mL range. [10]Conversely, the linear range of the HPLC-UV method is perfectly suited for assaying the bulk drug product, where concentrations are high.

  • Accuracy & Precision: Both methods demonstrated excellent accuracy and precision well within the stringent acceptance criteria defined by regulatory guidelines. [5][16][17]The HPLC-UV method, operating at higher concentrations, naturally yielded slightly better precision (%RSD < 2%). The LC-MS/MS method's precision was also excellent for bioanalytical standards (%RSD < 15%).

Conclusion and Recommendations

This comparative guide demonstrates that both HPLC-UV and LC-MS/MS are robust and reliable methods for the quantification of this compound, but their domains of application are distinct. Neither method is universally superior; rather, they are complementary tools in the pharmaceutical scientist's arsenal.

  • Method A (HPLC-UV) is the recommended choice for routine quality control, release testing, and stability studies of the drug substance and finished product. Its operational simplicity, lower cost, and high precision at assay concentrations make it ideal for these applications.

  • Method B (LC-MS/MS) is unequivocally the required method for bioanalytical applications , including pharmacokinetic, toxicokinetic, and bioavailability/bioequivalence studies. Its superior sensitivity and selectivity are essential for accurately measuring low concentrations of the drug in complex biological matrices like plasma.

Ultimately, the choice of method must be guided by its intended purpose, a principle that lies at the heart of all analytical method validation. [6][18]This cross-validation exercise provides the empirical data necessary to make an informed, scientifically-sound, and regulatory-compliant decision.

References

  • Flor, S., Tripodi, V., Scioscia, S., Revello, L., & Lucangioli, S. (n.d.). FAST AND SENSITIVE NEW HPLC-UV METHOD FOR DETERMINATION OF OMEPRAZOLE AND MAJOR RELATED SUBSTANCES IN PHARMACEUTICAL FORMULATION. Taylor & Francis Online. Available at: [Link]

  • Vijayaraghavan, C., Sriram, D., Rajan, S., & Yogeeswari, P. (2011). bio-analytical method development and validation for omeprazole using lc-ms/ms. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Riaz, M., Riaz, S., & Ali, A. (2014). Simple and Fast Liquid Chromatography–Mass Spectrometry (LC–MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (2015). Validation of HPLC-UV method for analysis of omeprazole in presence of its metabolistes in human plasma. Available at: [Link]

  • YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • Hasnat, A., et al. (2009). A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Vittal, G., et al. (2016). An lc-ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. Latin American Journal of Pharmacy. Available at: [Link]

  • Noubarani, M., Keyhanfar, F., Motevalian, M., & Mahmoudian, M. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound Sulfone. PubChem. Available at: [Link]

  • ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to 4-Acetyloxy Omeprazole and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the precise identification and characterization of active pharmaceutical ingredients (APIs) and their related impurities are paramount for ensuring drug safety and efficacy. This guide provides an in-depth spectroscopic comparison of 4-Acetyloxy Omeprazole, a known impurity and intermediate of the proton pump inhibitor Esomeprazole, and its structural isomers. We will explore how techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) can be leveraged to unequivocally differentiate these closely related compounds.

Introduction to this compound and Its Significance

This compound is a critical compound in the synthesis and metabolic pathways of Omeprazole and its enantiomer, Esomeprazole.[1][2][3] As a process impurity or a metabolite, its unambiguous identification is a regulatory requirement. Isomers of this compound, which share the same molecular formula (C18H19N3O4S) but differ in their atomic arrangement, present a significant analytical challenge. These isomers can arise from different synthetic routes or degradation pathways and may possess distinct toxicological profiles. Therefore, robust analytical methods are essential to distinguish them.

The core structure of these compounds is based on a benzimidazole ring system, a common motif in many pharmaceuticals.[4][5][6] The subtle structural variations among isomers necessitate a multi-technique spectroscopic approach for comprehensive characterization.

The Spectroscopic Toolbox for Isomer Differentiation

A combination of spectroscopic techniques is often essential for the complete structural elucidation and differentiation of pharmaceutical isomers.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of individual atoms, making it a powerful tool for structural elucidation.

  • Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy gives information about the electronic transitions within the molecule and is particularly useful for quantifying compounds with chromophores.[8][9]

  • Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.[4][10]

The integration of these techniques allows for a confident and thorough analysis of this compound and its isomers.[9]

Experimental Protocols & Methodologies

To ensure the reliability and reproducibility of the spectroscopic data, the following validated protocols are recommended.

High-Performance Liquid Chromatography (HPLC) for Sample Separation

Prior to spectroscopic analysis, it is often necessary to separate the isomers using a high-resolution technique like HPLC.[11][12][13][14]

Protocol:

  • Column: A chiral stationary phase, such as Chiralpak IA, is often effective for separating enantiomers and diastereomers of Omeprazole-related compounds.[15]

  • Mobile Phase: A mixture of solvents like methyl tert-butylether, ethyl acetate, and ethanol can be optimized for the best separation.[15]

  • Detection: A UV detector set at a wavelength of around 280-302 nm is typically used for detection.[16]

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of an organic solvent and a salt solution, to ensure complete dissolution and compatibility with the mobile phase.[11]

MS_Fragmentation cluster_fragments Characteristic Fragments Parent Parent Ion (m/z 388.11) FragA Fragment A Parent->FragA Loss of CH₃CO FragB Fragment B Parent->FragB Loss of OCH₃ FragC Fragment C Parent->FragC Pyridine Ring Cleavage

Sources

A Comparative Analysis for the Research Professional: 4-Acetyloxy Omeprazole Versus Omeprazole in the Realm of Proton Pump Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for optimizing therapeutic agents is a continuous endeavor. Omeprazole, a cornerstone of proton pump inhibitor (PPI) therapy, has profoundly impacted the management of acid-related gastrointestinal disorders. Its success has spurred the exploration of numerous derivatives to enhance its pharmacological profile. This guide provides an in-depth, objective comparison of the biological activity of 4-Acetyloxy Omeprazole, a lesser-known derivative, with its parent compound, omeprazole.

While direct comparative preclinical and clinical data for this compound is not extensively available in peer-reviewed literature, this guide will leverage established principles of medicinal chemistry and the well-documented biology of omeprazole to provide a robust comparative framework. We will explore the potential implications of the 4-acetyloxy modification on the compound's mechanism of action, pharmacokinetics, and overall biological activity.

Foundational Understanding: The Omeprazole Paradigm

Omeprazole is a prodrug that belongs to the class of substituted benzimidazoles. Its mechanism of action is the highly specific and irreversible inhibition of the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in parietal cells.

Mechanism of Action of Omeprazole: A Step-by-Step Activation Cascade
  • Systemic Absorption and Accumulation: Following oral administration in an enteric-coated formulation to protect it from gastric acid, omeprazole is absorbed in the small intestine and reaches the parietal cells via the bloodstream. As a weak base, it readily crosses cell membranes and accumulates in the acidic secretory canaliculi of the parietal cells.

  • Acid-Catalyzed Conversion: In this acidic environment, omeprazole undergoes a proton-catalyzed conversion to its active form, a reactive tetracyclic sulfenamide.

  • Covalent Inhibition: The sulfenamide forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase, leading to its irreversible inactivation. This blocks the pump's ability to exchange K+ for H+, effectively halting gastric acid secretion.

Introducing this compound: A Structural Perspective

This compound is a derivative of omeprazole where an acetyloxy group (-OCOCH₃) is attached to the 4-position of the pyridine ring. This modification introduces an ester functionality, which can have significant implications for the drug's physicochemical properties and its behavior in a biological system.

The rationale for such a modification often revolves around creating a prodrug with altered characteristics, such as:

  • Enhanced Lipophilicity: The acetyloxy group can increase the molecule's lipophilicity, potentially influencing its absorption and distribution.

  • Modified Stability: The ester group may alter the compound's stability profile, both in formulation and within the body.

  • Controlled Release: The ester could be designed to be cleaved by esterase enzymes in the body, releasing the active omeprazole at a specific site or rate.

Comparative Analysis of Biological Activity: A Data-Driven Discussion

Due to the limited availability of direct comparative studies, this section will present the known biological activity of omeprazole and then extrapolate the potential effects of the 4-acetyloxy modification.

H+/K+-ATPase Inhibition: The Core of Biological Activity

The primary measure of a PPI's efficacy is its ability to inhibit the H+/K+-ATPase. This is typically quantified by the half-maximal inhibitory concentration (IC50).

Omeprazole:

  • In vitro studies have shown that omeprazole inhibits the H+/K+-ATPase with IC50 values in the low micromolar range. For instance, in isolated gastric vesicles, omeprazole has demonstrated an IC50 of approximately 2.4 µM under acidic conditions. Another study reported an IC50 of 4 µM in isolated human gastric membrane vesicles. In stimulated gastric glands, the IC50 for inhibiting acid production is even lower, around 50 nM.

This compound (Hypothesized):

  • As a potential prodrug, this compound itself is unlikely to be a potent inhibitor of the H+/K+-ATPase. Its activity would be contingent on its conversion to omeprazole. The efficiency and location of this conversion would be the critical determinants of its ultimate biological effect. If the acetyloxy group is readily cleaved by esterases in the liver or blood, the resulting omeprazole would then follow the established activation pathway. The overall potency would depend on the concentration of active omeprazole that reaches the parietal cell canaliculi.

Pharmacokinetics: The Journey Through the Body

The pharmacokinetic profiles of these two compounds are expected to differ significantly.

Pharmacokinetic ParameterOmeprazoleThis compound (Potential Profile)
Absorption Rapidly absorbed from the small intestine. Bioavailability is approximately 30-40% after a single dose, increasing to about 60% with repeated dosing.The acetyloxy group might increase lipophilicity, potentially leading to enhanced absorption. However, it could also be subject to first-pass metabolism by esterases in the gut wall or liver.
Metabolism Extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4, to inactive metabolites such as hydroxyomeprazole and omeprazole sulfone.Would likely undergo initial hydrolysis by esterases to yield omeprazole and acetic acid. The liberated omeprazole would then be metabolized via the established CYP pathways. The rate of this initial hydrolysis would be a key factor in its pharmacokinetic profile.
Elimination Half-life Short, approximately 0.5 to 1 hour.The apparent half-life could be longer than omeprazole if the conversion from the prodrug is the rate-limiting step. This could potentially lead to a more sustained release of the active drug.
In Vivo Efficacy: The Impact on Gastric Acid Secretion

The ultimate test of a PPI's biological activity is its ability to suppress gastric acid in vivo.

Omeprazole:

  • A single 20 mg oral dose can inhibit pentagastrin-stimulated gastric acid secretion, with near-complete inhibition at higher doses (80 mg). Repeated daily dosing leads to a cumulative effect, with a 20 mg daily dose reducing 24-hour intragastric acidity by up to 97%.

This compound (Hypothesized):

  • The in vivo efficacy would depend on the efficiency of its conversion to omeprazole. If the conversion is rapid and occurs systemically, its effect on gastric acid secretion might be similar to an equimolar dose of omeprazole. If the conversion is slower and more sustained, it could potentially offer a longer duration of acid suppression from a single dose. Computational studies on other omeprazole derivatives suggest that structural modifications can indeed enhance binding affinity to the proton pump, which could translate to improved efficacy.

Experimental Protocols for Comparative Evaluation

To definitively compare the biological activity of this compound to omeprazole, a series of well-established in vitro and in vivo experiments would be required.

In Vitro H+/K+-ATPase Inhibition Assay

This assay directly measures the inhibition of the proton pump enzyme.

Protocol:

  • Preparation of H+/K+-ATPase Vesicles: Isolate H+/K+-ATPase-rich vesicles from the gastric mucosa of a suitable animal model (e.g., hog or rabbit).

  • Pre-incubation with Inhibitor: Incubate the vesicles with varying concentrations of omeprazole and this compound at an acidic pH (e.g., pH 6.1) to facilitate the activation of the prodrugs. A control group with no inhibitor should be included.

  • ATPase Activity Measurement: Initiate the ATPase reaction by adding ATP and measuring the liberation of inorganic phosphate (Pi) over time. This can be done using a colorimetric method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value for both compounds.

H_K_ATPase_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Vesicles Isolate H+/K+-ATPase Vesicles Inhibitor Add Omeprazole or This compound Vesicles->Inhibitor Incubate Incubate at Acidic pH Inhibitor->Incubate Add_ATP Add ATP Incubate->Add_ATP Measure_Pi Measure Pi Liberation Add_ATP->Measure_Pi Calculate_IC50 Calculate IC50 Measure_Pi->Calculate_IC50

In vitro H+/K+-ATPase inhibition assay workflow.
In Vivo Gastric Acid Secretion Study in a Rat Model

This in vivo model assesses the effect of the compounds on gastric acid secretion in a living organism.

Protocol:

  • Animal Model: Use pylorus-ligated rats. This procedure allows for the collection of gastric juice.

  • Drug Administration: Administer omeprazole, this compound, or a vehicle control orally or intravenously to different groups of rats.

  • Gastric Juice Collection: After a set period, collect the gastric juice from the ligated stomachs.

  • Analysis: Measure the volume of gastric juice, its pH, and the total acid output.

  • Data Comparison: Compare the acid output in the treated groups to the control group to determine the percentage of inhibition.

In_Vivo_Gastric_Acid_Secretion_Study cluster_setup Experimental Setup cluster_treatment Treatment cluster_collection Data Collection cluster_analysis Analysis Pylorus_Ligation Pylorus Ligation in Rats Drug_Admin Administer Test Compounds Pylorus_Ligation->Drug_Admin Collect_Juice Collect Gastric Juice Drug_Admin->Collect_Juice Measure_Parameters Measure Volume, pH, Acid Output Collect_Juice->Measure_Parameters Compare_Results Compare to Control Measure_Parameters->Compare_Results

A Senior Application Scientist's Guide to the Validation of 4-Acetyloxy Omeprazole as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the quality and reliability of reference materials are paramount. This guide provides an in-depth technical overview of the validation of 4-Acetyloxy Omeprazole as a Certified Reference Material (CRM). As a potential process impurity or degradation product of Omeprazole, a widely used proton pump inhibitor, the availability of a well-characterized this compound CRM is crucial for accurate impurity profiling and quality control in drug manufacturing.

This document moves beyond a simple checklist of validation procedures. It delves into the scientific rationale behind the experimental design, offering a comparative perspective against other known Omeprazole-related impurities. The methodologies detailed herein are designed to be self-validating, ensuring the integrity and traceability of the analytical data.

The Significance of this compound in Quality Control

Omeprazole, while stable in alkaline conditions, is notoriously labile in acidic environments, leading to the formation of various degradation products[1][2]. Furthermore, impurities can be introduced during the synthesis process. This compound is a potential impurity that may arise from specific synthetic routes or degradation pathways. The accurate identification and quantification of such impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. A certified reference material of this compound serves as an indispensable tool for:

  • Method Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods used for impurity profiling of Omeprazole.

  • Peak Identification: Confirming the identity of unknown peaks in chromatograms of Omeprazole drug substances and products.

  • System Suitability Testing: Ensuring the analytical system is performing adequately before sample analysis.

Establishing Identity: A Multi-Technique Approach

The first step in validating a candidate reference material is the unequivocal confirmation of its chemical structure. A combination of spectroscopic techniques is employed to provide orthogonal data, leaving no ambiguity as to the identity of this compound.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of Omeprazole and its analogues[3][4][5]. A potential pathway involves the acetylation of a suitable precursor.

Protocol 1: Synthesis of this compound

  • Starting Material: A suitable precursor, such as a hydroxylated Omeprazole intermediate, is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, acetonitrile).

  • Acetylation: Acetic anhydride is added to the solution in the presence of a base (e.g., triethylamine, pyridine) to catalyze the reaction.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is washed with water and brine to remove excess reagents and by-products.

  • Purification: The crude product is purified by column chromatography on silica gel.

  • Crystallization: The purified this compound is crystallized from a suitable solvent system to obtain a solid material of high purity.

Synthesis of this compound start Hydroxylated Omeprazole Precursor reaction Acetylation Reaction start->reaction reagents Acetic Anhydride, Base (e.g., Triethylamine) reagents->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Aqueous Work-up monitoring->workup If complete purification Column Chromatography workup->purification crystallization Crystallization purification->crystallization final_product This compound crystallization->final_product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The synthesized material is then subjected to a battery of spectroscopic analyses to confirm its structure.

Table 1: Spectroscopic Data for Characterization of this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the benzimidazole and pyridine rings, the methoxy groups, and a characteristic singlet for the acetyl methyl group. The chemical shifts would be compared to those of Omeprazole to confirm the position of the acetyloxy group[6][7].
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the acetyl group. The chemical shifts would provide further confirmation of the connectivity of the atoms[7].
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of this compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Fragmentation patterns would be analyzed to further corroborate the structure[8][9][10].
Infrared (IR) Spectroscopy Characteristic absorption bands for the functional groups present, such as C=O stretching of the ester, C-O stretching, aromatic C-H stretching, and N-H stretching of the benzimidazole ring.

Purity Determination: A Cornerstone of a Certified Reference Material

The certified purity value is a critical parameter for a CRM. A mass balance approach, which combines data from multiple analytical techniques, is the most robust method for assigning a purity value.

Purity (%) = (100 - % Water Content - % Residual Solvents - % Non-volatile Residue) x Assay (%)/100

Chromatographic Purity by HPLC-UV

A stability-indicating HPLC method is essential for separating this compound from Omeprazole, other known impurities, and potential degradation products.

Protocol 2: HPLC-UV Method for Purity Determination

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used for Omeprazole and its related substances.

  • Mobile Phase: A gradient elution with a mixture of a phosphate buffer (pH adjusted to be in the stability range of Omeprazole, e.g., pH 7.6) and an organic modifier like acetonitrile or methanol[11].

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where all impurities have reasonable absorbance, often around 280 nm or 302 nm[12][13].

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.

The method must be validated according to ICH guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness[14]. The area percentage of the main peak relative to the total area of all peaks is used to determine the chromatographic purity.

Determination of Volatiles and Non-Volatiles
  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Quantified by headspace Gas Chromatography (GC).

  • Non-volatile Residue (Residue on Ignition): Measured by a standard pharmacopeial method.

Stability Assessment: Ensuring the Integrity of the CRM Over Time

A CRM must be stable under defined storage and handling conditions. Stability studies are performed to establish a retest date and recommend storage conditions.

Long-Term and Accelerated Stability Studies

Samples of the this compound CRM are stored under long-term (e.g., 5 °C ± 3 °C) and accelerated (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) conditions. The purity of the material is monitored at specified time points using the validated stability-indicating HPLC method[15][16][17].

Forced Degradation Studies

To demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of this compound, forced degradation studies are performed under various stress conditions:

  • Acidic Hydrolysis: (e.g., 0.1 N HCl at room temperature)

  • Basic Hydrolysis: (e.g., 0.1 N NaOH at room temperature)

  • Oxidative Degradation: (e.g., 3% H₂O₂ at room temperature)

  • Thermal Degradation: (e.g., heating the solid material at 80 °C)

  • Photostability: (Exposing the material to light according to ICH Q1B guidelines)

The degradation products are monitored by HPLC, and the peak purity of the this compound peak is assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Forced_Degradation_Workflow start This compound CRM Candidate acid Acidic Hydrolysis (e.g., 0.1 N HCl) start->acid base Basic Hydrolysis (e.g., 0.1 N NaOH) start->base oxidation Oxidative Degradation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Degradation (e.g., 80°C) start->thermal photo Photostability (ICH Q1B) start->photo analysis Analysis by Stability-Indicating HPLC-PDA Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Forced degradation study workflow.

Comparative Performance with Other Omeprazole CRMs

Table 2: Comparative Framework for Omeprazole-Related Certified Reference Materials

ParameterThis compound (Expected)Omeprazole Sulfone (Known)
Purity Expected to be ≥ 98% as determined by mass balance.Typically ≥ 98% as a certified reference material.
Stability The acetyloxy group may be susceptible to hydrolysis under acidic or basic conditions. Stability studies are crucial to determine its shelf-life and storage conditions.Generally more stable than Omeprazole itself, as the sulfone is the final oxidation product. However, it should still be stored under controlled conditions.
Hygroscopicity To be determined experimentally, but should be stored in a desiccated environment.Generally low hygroscopicity.
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane.Soluble in similar organic solvents.
Chromatographic Behavior Retention time will be different from Omeprazole and other impurities on a reversed-phase HPLC column, allowing for its use in method development and validation.Has a distinct retention time from Omeprazole and other related compounds, making it a useful marker in chromatographic analysis.

Conclusion: The Path to a Validated CRM

The validation of this compound as a Certified Reference Material is a rigorous, multi-faceted process that relies on a foundation of sound analytical science. By following the principles of structural elucidation, purity determination, and stability assessment outlined in this guide, a well-characterized and reliable CRM can be established. While direct comparative data is essential for a complete evaluation, the framework presented here provides a robust pathway for the validation of any new Omeprazole-related impurity. The availability of such CRMs is indispensable for the pharmaceutical industry to ensure the quality, safety, and efficacy of Omeprazole products reaching patients worldwide.

References

  • Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Analytical methodologies for the determination of omeprazole: An overview | Request PDF. (2025, August 5). ResearchGate. Retrieved January 16, 2026, from [Link]

  • 1 H NMR spectrum of omeprazole. Observed chemical shifts at δ 2.23 (6H,... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]

  • (PDF) Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. (n.d.). SAGE Journals. Retrieved January 16, 2026, from [Link]

  • (r)-Omeprazole | C17H19N3O3S | CID 9579578. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • (PDF) Stability study of omeprazole. (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]

  • The Tautomerism of Omeprazole in Solution: A 1H and 13C NMR Study. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. (2014, March 28). Molnar-Institute. Retrieved January 16, 2026, from [Link]

  • Synthesis, structure, and reactivity of Omeprazole and related compounds. (n.d.). White Rose eTheses Online. Retrieved January 16, 2026, from [Link]

  • Omeprazole synthesis - EP1085019A1. (n.d.). Google Patents.
  • Research Article Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextr. (2021, January 7). ScienceOpen. Retrieved January 16, 2026, from [Link]

  • Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with. (n.d.). Neliti. Retrieved January 16, 2026, from [Link]

  • Formulation and stability evaluation of enteric-coated omeprazole formulations. (n.d.). STP Pharma Sciences. Retrieved January 16, 2026, from [Link]

  • Comparative effectiveness and acceptability of the FDA-licensed proton pump inhibitors for erosive esophagitis: A PRISMA-compliant network meta-analysis. (2017, September 29). PMC. Retrieved January 16, 2026, from [Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. (n.d.). LCGC International. Retrieved January 16, 2026, from [Link]

  • Compounded omeprazole suspension - stable or not?. (n.d.). Macedonian Pharmaceutical Bulletin. Retrieved January 16, 2026, from [Link]

  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. (n.d.). Glasgow Caledonian University. Retrieved January 16, 2026, from [Link]

  • Investigation of omeprazole stability in oral suspensions for pediatric use prepared extemporaneously from omeprazole capsules. (n.d.). CORE. Retrieved January 16, 2026, from [Link]

  • (PDF) Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (2025, October 16). ResearchGate. Retrieved January 16, 2026, from [Link]

    • (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • "How Can I Analyze the 1H and 13C NMR Spectra for (4-(Methanesulfonyl)-acetophenone) and Understand the Integral and Chemical Shift?" : r/chemhelp. (2024, December 4). Reddit. Retrieved January 16, 2026, from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

Sources

An Inter-Laboratory Comparison of Analytical Methods for 4-Acetyloxy Omeprazole: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The consistent and accurate analysis of active pharmaceutical ingredients (APIs) and their related compounds is paramount in drug development and quality control. 4-Acetyloxy Omeprazole, a key intermediate and potential impurity in the synthesis of omeprazole analogues, requires robust analytical methods to ensure product quality and safety. This guide presents a comprehensive inter-laboratory comparison of two prominent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS). This document provides detailed experimental protocols, a simulated inter-laboratory study, and a thorough statistical analysis of the generated data. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and validate the most suitable analytical method for their specific needs, ensuring data integrity and regulatory compliance.

Introduction: The Imperative for Precise Analysis of this compound

Omeprazole is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.[1] The synthesis of omeprazole and its analogues is a multi-step process that can generate various intermediates and impurities.[2] this compound is a significant related compound that can arise during these synthetic routes. Its accurate quantification is crucial for process optimization, impurity profiling, and ensuring the final drug product's safety and efficacy.[3]

Inter-laboratory comparison studies, also known as round-robin tests, are essential for evaluating the reproducibility and reliability of analytical methods across different laboratories.[4] Such studies provide a robust assessment of a method's performance in real-world scenarios, where variations in equipment, reagents, and analyst expertise are inevitable.[5] This guide is structured to provide a comprehensive framework for conducting such a comparison for this compound analysis.

The Inter-Laboratory Study: Design and Execution

A successful inter-laboratory study hinges on meticulous planning and a clearly defined protocol.[5] The following sections outline the key considerations for a comparative analysis of this compound.

Study Objectives

The primary objectives of this inter-laboratory study are:

  • To compare the performance of a stability-indicating HPLC-UV method and a UHPLC-MS method for the quantification of this compound.

  • To assess the inter-laboratory variability (reproducibility) of each method.

  • To evaluate the accuracy and precision of each method across multiple laboratories.

  • To provide a recommendation on the most suitable method for routine quality control and research applications.

Participating Laboratories and Sample Distribution

For this simulated study, we will consider the participation of eight hypothetical laboratories from the pharmaceutical industry and contract research organizations. A single, homogenous batch of a test sample containing a known concentration of this compound (e.g., spiked into a placebo matrix) would be prepared and distributed to each participating laboratory. The true concentration of the analyte in the sample is established by a reference laboratory using a highly validated primary method.

Analytical Methods for Comparison

Two analytical methods were selected for this comparison, representing a balance between established, widely available technology (HPLC-UV) and a more advanced, sensitive technique (UHPLC-MS).

Method A: Stability-Indicating High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed to be robust and suitable for routine quality control environments. The selection of a C18 stationary phase and a phosphate buffer is based on established methods for omeprazole and its impurities, ensuring good peak shape and resolution.[6][7]

Method B: Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS)

This method offers higher sensitivity and specificity, making it ideal for the detection of trace-level impurities and for confirmation of analyte identity. The use of a sub-2 µm particle size column allows for faster analysis times and improved chromatographic efficiency.

Experimental Protocols

The following detailed protocols are provided to ensure consistency in execution across all participating laboratories.

Protocol for HPLC-UV Analysis (Method A)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.05 M Monobasic Potassium Phosphate buffer, pH adjusted to 7.2 with 0.1 N Sodium Hydroxide

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 25% B

    • 5-15 min: 25% to 55% B

    • 15-20 min: 55% B

    • 20-22 min: 55% to 25% B

    • 22-30 min: 25% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 285 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Accurately weigh and transfer a portion of the test sample equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (Mobile Phase A:Mobile Phase B, 75:25 v/v) and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Protocol for UHPLC-MS Analysis (Method B)

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 374.1 -> 314.1

    • Internal Standard (e.g., Omeprazole-d3): m/z 349.1 -> 198.1

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

Sample Preparation:

  • Prepare the sample as described in the HPLC-UV protocol.

  • Perform a further 1:10 dilution with the initial mobile phase (90:10 Mobile Phase A:Mobile Phase B).

  • Spike with an internal standard (e.g., Omeprazole-d3) to a final concentration of 100 ng/mL.

Inter-Laboratory Comparison Workflow

The overall workflow of the inter-laboratory study is depicted in the following diagram.

G cluster_0 Study Preparation cluster_1 Laboratory Analysis cluster_2 Data Analysis and Reporting prep_sample Preparation of Homogenous this compound Sample prep_protocol Development of Detailed Analytical Protocols prep_sample->prep_protocol distribute Distribution of Samples and Protocols to 8 Participating Laboratories prep_protocol->distribute lab_analysis Each Laboratory Analyzes the Sample using both Method A (HPLC-UV) and Method B (UHPLC-MS) distribute->lab_analysis data_reporting Reporting of Results to Central Coordinator lab_analysis->data_reporting stat_analysis Statistical Analysis of Submitted Data data_reporting->stat_analysis comparison Comparison of Method Performance stat_analysis->comparison final_report Generation of Final Comparison Guide comparison->final_report G cluster_0 Method A: HPLC-UV Workflow cluster_1 Method B: UHPLC-MS Workflow A_sample Sample Preparation A_hplc HPLC Separation (C18, 250mm x 4.6mm, 5µm) A_sample->A_hplc A_uv UV Detection (285 nm) A_hplc->A_uv A_data Data Analysis A_uv->A_data B_sample Sample Preparation with Internal Standard B_uhplc UHPLC Separation (C18, 100mm x 2.1mm, 1.8µm) B_sample->B_uhplc B_ms MS Detection (MRM) B_uhplc->B_ms B_data Data Analysis B_ms->B_data

Caption: Comparison of the analytical workflows for Method A and Method B.

Conclusion and Recommendations

This guide has provided a comprehensive framework for an inter-laboratory comparison of HPLC-UV and UHPLC-MS methods for the analysis of this compound. The simulated data and subsequent analysis demonstrate that while both methods can provide accurate results, the UHPLC-MS method offers superior precision and reproducibility.

Recommendations:

  • For routine quality control of bulk this compound where high sample throughput and cost-effectiveness are priorities, the HPLC-UV method is a suitable and reliable choice.

  • For the analysis of trace-level impurities, stability samples, and in research and development settings where the highest data quality is required, the UHPLC-MS method is strongly recommended.

It is imperative that any analytical method is thoroughly validated in-house according to ICH guidelines before its implementation for routine use. [3][8]This inter-laboratory comparison guide serves as a valuable resource for designing such validation studies and for understanding the expected performance of these analytical techniques.

References

  • Molnar Institute. (2014, March 28). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Retrieved from [Link]

  • Al-Ghannam, S. M., & El-Rasheed, A. (2005). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 49(10), 4377–4385. [Link]

  • Waters. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns. Retrieved from [Link]

  • Gulf of Mexico Alliance. (n.d.). Statistical Analyses and Summary of Analytical Round Robin #5 – a Data Comparability Study. Retrieved from [Link]

  • Gulf of Mexico Alliance. (n.d.). Statistical Analyses and Summary of Analytical Round Robin #8: A Data Comparability Study. Retrieved from [Link]

  • Spence, J. (2018, November 26). Synthesis, structure, and reactivity of Omeprazole and related compounds. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Quality by Design Method Development For the Analysis of Omeprazole. Retrieved from [Link]

  • LCGC International. (n.d.). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. Retrieved from [Link]

  • Figshare. (2025, March 28). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Retrieved from [Link]

  • Semantic Scholar. (n.d.). DEVELOPMENT OF A VALIDATED RP-HPLC METHOD FOR SEPARATION AND DETERMINATION OF PROCESS-RELATED IMPURITIES OF OMEPRAZOLE IN BULK DRUGS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. Retrieved from [Link]

  • Pharmaguideline. (2025, September 6). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • National Health Service. (n.d.). guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021, December 14). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Retrieved from [Link]

  • SciSpace. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

  • ASM Journals. (2005, October 6). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efffux Pump NorA. Retrieved from [Link]

  • YouTube. (2022, May 31). Round Robin Test. Retrieved from [Link]

  • Glasgow Caledonian University. (n.d.). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Round-robin test. Retrieved from [Link]

  • Simon Fraser University. (n.d.). Statistical analyses for round robin interaction data. Retrieved from [Link]

  • Intertek. (n.d.). Analytical Method Development and Validation Supporting Drug Development. Retrieved from [Link]

Sources

A Guide to the Comparative Stability of Proton Pump Inhibitor Impurities: A Focus on 4-Acetyloxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting and understanding comparative stability studies of proton pump inhibitor (PPI) impurities, with a specific focus on the hypothetical stability of 4-Acetyloxy Omeprazole in relation to other known PPI impurities. As a Senior Application Scientist, the following content is synthesized from established scientific principles and methodologies in the field of pharmaceutical stability analysis.

The Critical Role of Impurity Stability in Drug Development

Proton pump inhibitors (PPIs) are a class of drugs widely used to treat acid-related disorders.[1] During the synthesis and storage of the active pharmaceutical ingredient (API), impurities can form through various degradation pathways.[2][3] Regulatory bodies worldwide, guided by organizations like the International Council for Harmonisation (ICH), mandate stringent control over these impurities.[2] Understanding the stability of these impurities is not merely a regulatory hurdle; it is fundamental to ensuring the safety, efficacy, and shelf-life of the final drug product. A stable impurity profile ensures that the levels of potentially harmful compounds do not increase over time under various environmental conditions.

This guide will delineate the process of a comparative stability study, a critical component of drug development that informs on the intrinsic stability of molecular entities.[4] We will use Omeprazole, a widely studied PPI, and its known impurities as a foundational example to extrapolate the stability characteristics of this compound.

Designing a Robust Comparative Stability Study: A Methodological Blueprint

A well-designed comparative stability study, often referred to as a forced degradation study, is essential to elucidate the degradation pathways and intrinsic stability of a drug substance and its impurities.[4] These studies involve subjecting the compounds to stress conditions that are more severe than accelerated stability testing conditions.[4]

The choice of stress conditions is guided by the ICH Q1A(R2) guideline and is designed to mimic the potential environmental stresses a drug substance might encounter.[2] These typically include:

  • Acid Hydrolysis: Treatment with an acid, such as 0.1 N HCl, to assess stability in an acidic environment.[4]

  • Base Hydrolysis: Exposure to a basic solution, like 0.1 N NaOH, to evaluate degradation in alkaline conditions.[4]

  • Oxidation: The use of an oxidizing agent, commonly 3% hydrogen peroxide, to investigate oxidative degradation pathways.[4]

  • Thermal Degradation: Exposing the solid drug substance to elevated temperatures (e.g., 70°C) to assess thermal lability.[4]

  • Photostability: Subjecting the drug substance to UV light (e.g., 254 nm) to determine light sensitivity.[4]

The following Graphviz diagram illustrates a typical workflow for a comparative forced degradation study.

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analytical Workflow Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 N HCl) Stress_Exposure Exposure to Stress (Defined time points) Base_Hydrolysis Base Hydrolysis (e.g., 0.1 N NaOH) Oxidation Oxidation (e.g., 3% H2O2) Thermal_Degradation Thermal Degradation (e.g., 70°C) Photolytic_Degradation Photolytic Degradation (e.g., UV light) Sample_Preparation Sample Preparation (API + Impurities) Sample_Preparation->Stress_Exposure Neutralization_Dilution Neutralization & Dilution Stress_Exposure->Neutralization_Dilution HPLC_Analysis Stability-Indicating HPLC Analysis Neutralization_Dilution->HPLC_Analysis Data_Analysis Data Analysis & Comparison HPLC_Analysis->Data_Analysis

Caption: Workflow of a comparative forced degradation study.

Comparative Stability Profile: this compound vs. Other PPI Impurities

The following table provides a hypothetical comparative stability profile based on scientific reasoning. The percentage degradation is an illustrative estimate to facilitate comparison.

ImpurityAcid Hydrolysis (0.1 N HCl, 24h)Base Hydrolysis (0.1 N NaOH, 24h)Oxidation (3% H₂O₂, 24h)Thermal (70°C, 48h)Photolytic (UV 254nm, 7 days)Predicted Major Degradation Products
This compound ~25-30%~20-25%~15-20%~5-10%Stable4-Hydroxy Omeprazole, Omeprazole Sulfone, and other acid-catalyzed rearrangement products.
Omeprazole Sulfone StableStableStableStableStable-
Omeprazole N-oxide ~10-15%Stable~5-10%Stable~5-10%Deoxygenation to Omeprazole, other minor products.
Lansoprazole Sulfone StableStableStableStableStable-
Pantoprazole Sulfide ~15-20%~10-15%~20-25%~5-10%StablePantoprazole, Pantoprazole Sulfone.

Note: This table is for illustrative purposes. Actual degradation percentages would need to be determined experimentally.

Experimental Protocols: A Step-by-Step Guide

The following are detailed protocols for conducting forced degradation studies on PPI impurities. These protocols are based on established methods found in the scientific literature.[4]

Preparation of Stock Solutions
  • Accurately weigh and dissolve the reference standards of this compound and other selected PPI impurities in a suitable solvent (e.g., methanol or acetonitrile) to obtain individual stock solutions of a known concentration (e.g., 1 mg/mL).

  • Prepare a mixed stock solution containing all the impurities at the desired concentration for the comparative study.

Forced Degradation Procedures

4.2.1. Acid Hydrolysis

  • To 1 mL of the mixed stock solution, add 1 mL of 0.1 N HCl.

  • Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • After the incubation period, neutralize the solution with an equivalent amount of 0.1 N NaOH.

  • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

4.2.2. Base Hydrolysis

  • To 1 mL of the mixed stock solution, add 1 mL of 0.1 N NaOH.

  • Keep the solution at room temperature for 24 hours.

  • Neutralize the solution with an equivalent amount of 0.1 N HCl.

  • Dilute to the final concentration with the mobile phase.

4.2.3. Oxidative Degradation

  • To 1 mL of the mixed stock solution, add 1 mL of 3% H₂O₂.

  • Store the solution at room temperature for 24 hours, protected from light.

  • Dilute with the mobile phase for analysis.

4.2.4. Thermal Degradation

  • Place a known amount of the solid impurity powder in a controlled temperature oven at 70°C for 48 hours.

  • After exposure, dissolve the sample in a suitable solvent and dilute to the desired concentration for HPLC analysis.

4.2.5. Photolytic Degradation

  • Expose the solid impurity powder to UV light at 254 nm in a photostability chamber for 7 days.

  • Prepare a solution of the exposed sample for HPLC analysis.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating the parent impurity from its degradation products. A typical method for PPI analysis would involve:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of a phosphate buffer and acetonitrile is commonly used.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the parent impurity and its degradation products have significant absorbance (e.g., 280-305 nm).

  • Injection Volume: 20 µL.

The following diagram illustrates the logical relationship in developing a stability-indicating HPLC method.

HPLC_Method_Development Method_Development Method Development Goal: Separate all components Column_Selection Column Selection (e.g., C18, C8) Method_Development->Column_Selection Mobile_Phase_Optimization Mobile Phase Optimization (Buffer, Organic Modifier, pH) Method_Development->Mobile_Phase_Optimization Detection_Wavelength Detection Wavelength (UV-Vis) Method_Development->Detection_Wavelength Gradient_Elution Gradient Elution Program Mobile_Phase_Optimization->Gradient_Elution Method_Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) Gradient_Elution->Method_Validation Detection_Wavelength->Method_Validation

Caption: Key steps in stability-indicating HPLC method development.

Conclusion

This guide provides a comprehensive overview of the principles and methodologies for conducting a comparative stability study of PPI impurities, with a predictive analysis of this compound. The stability of impurities is a cornerstone of pharmaceutical development, ensuring the delivery of safe and effective medications. While direct experimental data on this compound is limited, the provided framework allows researchers to design and execute robust stability studies for this and other novel impurities. By following the principles of forced degradation and employing validated stability-indicating analytical methods, drug developers can gain critical insights into the intrinsic stability of their compounds, thereby ensuring the quality and safety of the final pharmaceutical product.

References

  • A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. (n.d.). National Institutes of Health. Retrieved from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2023, April 30). European Medicines Agency. Retrieved from [Link]

  • Annex 10. (n.d.). World Health Organization. Retrieved from [Link]

  • Stability-indicating methods for determining omeprazole and octylonium bromide in the presence of their degradation products. (n.d.). PubMed. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved from [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. (n.d.). PubMed. Retrieved from [Link]

  • A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. (2025, March 28). Figshare. Retrieved from [Link]

  • A Validated StabilityIndicating High Performance Liquid Chromatographic Assay Method to Investigate Stability of Omeprazole. (n.d.). PharmaInfo. Retrieved from [Link]

  • Isolation and Characterization of Forced Degradative Products of a Proton Pump Inhibitor Drug Ilaprazole by LC/MS Technique. (2018, October 25). ResearchGate. Retrieved from [Link]

  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. Retrieved from [Link]

  • Stress Testing: Significance and symbolism. (2025, December 2). My Etymologies. Retrieved from [Link]

  • ICH GUIDELINES FOR STABILITY. (n.d.). KK Wagh College of Pharmacy. Retrieved from [Link]

  • Isolation and Characterization of Forced Degradative Products of a Proton Pump Inhibitor Drug Ilaprazole by LC/MS Technique. (n.d.). JOCPR. Retrieved from [Link]

  • Isolation and Characterization of Forced Degradative Products of a Proton Pump Inhibitor Drug Ilaprazole by LC/MS Technique. (n.d.). JOCPR. Retrieved from [Link]

  • A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. (2025, March 28). Figshare. Retrieved from [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. (n.d.). LCGC International. Retrieved from [Link]

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. (n.d.). Waters. Retrieved from [Link]

  • Stability-indicating UFLC method for uncoupling and estimation of impurities in clopidogrel, aspirin and omeprazole in their t. (n.d.). Pharmacognosy Magazine. Retrieved from [Link]

  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. (n.d.). Glasgow Caledonian University. Retrieved from [Link]

  • Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. (n.d.). Ingenta Connect. Retrieved from [Link]

  • First-order UV-derivative spectrophotometry in the analysis of omeprazole and pantoprazole sodium salt and corresponding impurities. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Densitometric determination of omeprazole, pantoprazole, and their impurities in pharmaceuticals. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Omeprazole-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Comparative Stability of Compounded Omeprazole Suspension Versus Commercial Omeprazole Kit When Stored in Oral Syringes Under Refrigerated Conditions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • KINETICS OF OMEPRAZOLE DEGRADATION IN SOLID STATE. (n.d.). Polish Pharmaceutical Society. Retrieved from [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (n.d.). SciSpace. Retrieved from [Link]

  • (PDF) Stability study of omeprazole. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Omeprazole synthesis. (n.d.). Google Patents.
  • Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. (n.d.). MDPI. Retrieved from [Link]

  • A Survey of the Stability of Omeprazole Products from 13 Countries. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms. (n.d.). MDPI. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes for 4-Acetyloxy Omeprazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Acetyloxy Omeprazole, a significant derivative and impurity of the widely-used proton pump inhibitor Omeprazole, presents unique synthetic challenges. Its structure, featuring an acetoxy group on the pyridine ring, necessitates strategic modifications to the classical Omeprazole synthesis. This guide provides an in-depth, head-to-head comparison of two distinct synthetic pathways for obtaining this compound. As researchers and drug development professionals, understanding the nuances, advantages, and limitations of each route is paramount for efficient and scalable synthesis. This document offers detailed experimental protocols, explains the rationale behind procedural choices, and presents comparative data to inform your synthetic strategy.

Route 1: Late-Stage Acetylation via a 4-Hydroxy Intermediate

This synthetic approach introduces the characteristic acetyloxy group in the final stages of the synthesis, leveraging a 4-hydroxy analogue of the Omeprazole sulfide precursor. This strategy is advantageous as it builds upon the well-established synthetic methodology for Omeprazole, with modifications centered on the pyridine starting material.

Causality Behind Experimental Choices

The core of this route lies in the initial coupling of 5-methoxy-2-mercaptobenzimidazole with a bespoke pyridine derivative, 2-(chloromethyl)-3,5-dimethylpyridin-4-ol. The hydroxyl group on the pyridine ring is intentionally left unprotected during the coupling reaction. This is a calculated risk; while it could potentially react, the greater nucleophilicity of the sulfur atom in the mercaptobenzimidazole drives the desired S-alkylation. The subsequent acetylation of the resulting 4-hydroxy omeprazole sulfide is a standard O-acylation, followed by a controlled oxidation to the sulfoxide. The choice of a mild oxidizing agent is critical to prevent over-oxidation to the sulfone and to avoid potential hydrolysis of the newly introduced ester group.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy Omeprazole Sulfide

  • Preparation of the Thiolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methoxy-2-mercaptobenzimidazole (1.0 eq) in a suitable solvent such as ethanol or methanol. Add a strong base, for instance, sodium hydroxide (1.1 eq), and stir the mixture until a clear solution of the sodium thiolate is formed.

  • Coupling Reaction: To the thiolate solution, add a solution of 2-(chloromethyl)-3,5-dimethylpyridin-4-ol (1.0 eq) in the same solvent, dropwise at room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, neutralize the reaction mixture with a weak acid like acetic acid. The product, 4-hydroxy omeprazole sulfide, will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum.

Step 2: Acetylation of 4-Hydroxy Omeprazole Sulfide

  • Reaction Setup: Suspend the dried 4-hydroxy omeprazole sulfide (1.0 eq) in a suitable aprotic solvent, for example, dichloromethane or tetrahydrofuran, in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Acetylation: Add a base, such as triethylamine or pyridine (1.5 eq), to the suspension. Cool the mixture in an ice bath and add acetic anhydride (1.2 eq) dropwise.

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound sulfide. This intermediate can be purified by column chromatography.

Step 3: Oxidation to this compound

  • Oxidation: Dissolve the purified this compound sulfide (1.0 eq) in a chlorinated solvent like dichloromethane. Cool the solution to 0-5 °C. Add a solution of a mild oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 eq), in the same solvent dropwise, maintaining the temperature.

  • Quenching and Isolation: After the reaction is complete (monitored by TLC), quench the excess oxidizing agent with a solution of sodium thiosulfate. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

  • Purification: The final product, this compound, can be purified by recrystallization or column chromatography to yield a pure solid.

Visualizing the Workflow

Route 1: Late-Stage Acetylation cluster_0 Step 1: Sulfide Formation cluster_1 Step 2: Acetylation cluster_2 Step 3: Oxidation 5-methoxy-2-mercaptobenzimidazole 5-methoxy-2-mercaptobenzimidazole 4-Hydroxy Omeprazole Sulfide 4-Hydroxy Omeprazole Sulfide 5-methoxy-2-mercaptobenzimidazole->4-Hydroxy Omeprazole Sulfide NaOH, Ethanol 2-(chloromethyl)-3,5-dimethylpyridin-4-ol 2-(chloromethyl)-3,5-dimethylpyridin-4-ol 2-(chloromethyl)-3,5-dimethylpyridin-4-ol->4-Hydroxy Omeprazole Sulfide This compound Sulfide This compound Sulfide 4-Hydroxy Omeprazole Sulfide->this compound Sulfide Pyridine, DCM Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound Sulfide This compound This compound This compound Sulfide->this compound DCM m-CPBA m-CPBA m-CPBA->this compound

Caption: Workflow for the Late-Stage Acetylation Route.

Route 2: Early-Stage Acetylation of the Pyridine Moiety

This alternative strategy involves the preparation of the 4-acetyloxy substituted pyridine intermediate first, which is then coupled with 5-methoxy-2-mercaptobenzimidazole and subsequently oxidized. This approach isolates the potentially sensitive acetylation step to an earlier stage, which can be advantageous for overall yield and purity.

Causality Behind Experimental Choices

The key to this route is the efficient synthesis of 2-(chloromethyl)-3,5-dimethylpyridin-4-yl acetate. This is achieved by first preparing the corresponding 4-hydroxy pyridine derivative, 2-(chloromethyl)-3,5-dimethylpyridin-4-ol, and then acetylating it. The chlorination of the 2-methyl group is a critical step, often achieved from the corresponding 2-hydroxymethylpyridine. The subsequent coupling reaction follows the standard procedure for omeprazole synthesis. A significant advantage of this route is that the final oxidation step is performed on a molecule that already contains the desired acetyloxy group, potentially simplifying the final purification.

Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)-3,5-dimethylpyridin-4-ol

  • Synthesis of the Precursor: This intermediate can be synthesized from 3,5-dimethyl-4-nitropyridine-N-oxide through a series of reactions including methoxylation, hydroxymethylation, and finally chlorination. A detailed procedure can be found in various patents and publications focusing on omeprazole intermediates.

  • Chlorination (if starting from 2-hydroxymethyl-3,5-dimethylpyridin-4-ol): Dissolve 2-hydroxymethyl-3,5-dimethylpyridin-4-ol (1.0 eq) in a suitable solvent like dichloromethane. Add a chlorinating agent, such as thionyl chloride (1.1 eq), dropwise at a low temperature (0-5 °C). After the reaction is complete, the product can be isolated by removing the solvent and excess reagent under reduced pressure.

Step 2: Acetylation of 2-(Chloromethyl)-3,5-dimethylpyridin-4-ol

  • Reaction Setup: In a flask under an inert atmosphere, dissolve 2-(chloromethyl)-3,5-dimethylpyridin-4-ol (1.0 eq) in a suitable aprotic solvent, such as dichloromethane.

  • Acetylation: Add a base like pyridine or triethylamine (1.5 eq) to the solution. Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.

  • Work-up and Purification: Monitor the reaction by TLC. Once complete, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude 2-(chloromethyl)-3,5-dimethylpyridin-4-yl acetate. This intermediate should be used promptly or stored under inert conditions due to its potential reactivity.

Step 3: Coupling with 5-methoxy-2-mercaptobenzimidazole

  • Thiolate Formation: Prepare the sodium salt of 5-methoxy-2-mercaptobenzimidazole as described in Route 1, Step 1.

  • Coupling: Add the freshly prepared 2-(chloromethyl)-3,5-dimethylpyridin-4-yl acetate (1.0 eq) to the thiolate solution at room temperature.

  • Isolation: Monitor the reaction by TLC. Upon completion, the product, this compound sulfide, can be isolated by precipitation upon neutralization or by extraction with an organic solvent, followed by purification.

Step 4: Oxidation to this compound

  • Oxidation and Purification: This final step is identical to Step 3 in Route 1. The purified this compound sulfide is oxidized using a mild oxidizing agent like m-CPBA to yield the final product, this compound.

Visualizing the Workflow

Route 2: Early-Stage Acetylation cluster_0 Step 1 & 2: Pyridine Intermediate Synthesis cluster_1 Step 3: Sulfide Formation cluster_2 Step 4: Oxidation 2-(chloromethyl)-3,5-dimethylpyridin-4-ol 2-(chloromethyl)-3,5-dimethylpyridin-4-ol 2-(chloromethyl)-3,5-dimethylpyridin-4-yl acetate 2-(chloromethyl)-3,5-dimethylpyridin-4-yl acetate 2-(chloromethyl)-3,5-dimethylpyridin-4-ol->2-(chloromethyl)-3,5-dimethylpyridin-4-yl acetate Pyridine, DCM Acetic Anhydride Acetic Anhydride Acetic Anhydride->2-(chloromethyl)-3,5-dimethylpyridin-4-yl acetate This compound Sulfide This compound Sulfide 2-(chloromethyl)-3,5-dimethylpyridin-4-yl acetate->this compound Sulfide 5-methoxy-2-mercaptobenzimidazole 5-methoxy-2-mercaptobenzimidazole 5-methoxy-2-mercaptobenzimidazole->this compound Sulfide NaOH, Ethanol This compound This compound This compound Sulfide->this compound DCM m-CPBA m-CPBA m-CPBA->this compound

Caption: Workflow for the Early-Stage Acetylation Route.

Head-to-Head Comparison

FeatureRoute 1: Late-Stage AcetylationRoute 2: Early-Stage Acetylation
Overall Strategy Acetylation of the fully formed sulfide intermediate.Pre-functionalization of the pyridine moiety before coupling.
Key Intermediate 4-Hydroxy Omeprazole Sulfide2-(chloromethyl)-3,5-dimethylpyridin-4-yl acetate
Potential Advantages - Builds on established Omeprazole synthesis.- May avoid handling of a potentially less stable acetylated chloromethyl pyridine.- Isolates the acetylation step early, potentially leading to cleaner subsequent reactions.- Final oxidation is on a more advanced intermediate.
Potential Challenges - Potential for side reactions on the unprotected hydroxyl group during coupling.- Acetylation of a more complex molecule may be less efficient.- The acetylated chloromethyl pyridine intermediate may be less stable and require careful handling.- Synthesis of the initial pyridine starting material can be multi-step.
Yield & Purity Dependent on the efficiency of the late-stage acetylation and the stability of the intermediates.Potentially higher overall yield if the early-stage acetylation and coupling are efficient.
Scalability May be more straightforward to scale due to familiarity with the core reaction steps.Scalability depends on the robustness and safety of handling the acetylated pyridine intermediate.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges.

  • Route 1 (Late-Stage Acetylation) is a more conservative approach, building upon a well-understood synthetic framework. It may be the preferred choice for initial exploratory synthesis or when the stability of the acetylated pyridine intermediate in Route 2 is a concern.

  • Route 2 (Early-Stage Acetylation) presents a more elegant and potentially more efficient strategy in terms of overall yield and purity, provided that the synthesis and handling of the 2-(chloromethyl)-3,5-dimethylpyridin-4-yl acetate intermediate are optimized. This route may be more suitable for larger-scale production where the upfront investment in optimizing the synthesis of the key intermediate can lead to significant downstream benefits.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including scale, available resources, and risk tolerance. It is recommended to perform small-scale trials of both routes to determine the most efficient and robust method for your specific laboratory conditions.

References

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • PrepChem. Synthesis of 2-acetoxymethyl-4-methoxypyridine. [Link]

A Multi-Platform Spectroscopic Guide to Confirming the Structure of Synthesized 4-Acetyloxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth framework for the structural confirmation of 4-Acetyloxy Omeprazole, a novel derivative of the widely-used proton pump inhibitor. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond rote protocols to explain the causal logic behind the analytical strategy. We will employ a multi-technique approach, demonstrating how data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are synergistically integrated to provide an unambiguous structural elucidation.

Introduction: The Rationale for Omeprazole Derivatization

Omeprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders, functioning by irreversibly inhibiting the H+/K+-ATPase (the gastric proton pump).[1] The synthesis of analogues is a key strategy in drug discovery, often aimed at improving therapeutic profiles, such as enhancing chemical stability, modulating bioavailability, or creating prodrugs that release the active substance under specific physiological conditions.[1] The synthesis of this compound represents such an effort, where the addition of an acetyloxy group to the pyridine ring is hypothesized to alter its physicochemical properties.

Confirming the precise structure of such a novel analogue is a critical step that underpins all subsequent pharmacological and toxicological evaluation. An erroneous structural assignment can invalidate extensive research and lead to significant financial and temporal losses. Therefore, a robust, self-validating analytical workflow is not just best practice; it is a necessity.

The Analytical Confirmation Workflow

Our approach is not a linear checklist but an integrated, logical progression. Each technique provides a unique piece of the structural puzzle, and their combined data build a case for the final structure that is stronger than the sum of its parts. We begin with a broad confirmation of molecular mass (MS), proceed to identify key functional groups (IR), and conclude with a detailed mapping of the atomic framework (NMR). Purity, a prerequisite for accurate analysis, is assessed throughout via High-Performance Liquid Chromatography (HPLC).

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Synthesis Synthesis of This compound Purification Purification via Flash Chromatography Synthesis->Purification HPLC_Purity Purity Check by HPLC (>98%) Purification->HPLC_Purity MS Mass Spectrometry (MS) Confirms Molecular Weight HPLC_Purity->MS Sample for Analysis IR Infrared (IR) Spectroscopy Identifies Key Functional Groups MS->IR Structure Structure Confirmed MS->Structure Convergent Data NMR Nuclear Magnetic Resonance (NMR) ¹H & ¹³C - Maps C-H Framework IR->NMR IR->Structure Convergent Data NMR->Structure Convergent Data

Fig. 1: Overall workflow for synthesis and structural confirmation.

Part 1: High-Resolution Mass Spectrometry (HRMS) – The Molecular Formula Gatekeeper

Expertise & Rationale: We begin with HRMS as our first-line analytical technique. Its primary function is to provide a highly accurate mass measurement of the parent ion. This allows us to confirm the elemental composition of the synthesized molecule, effectively acting as a gatekeeper. If the measured mass does not match the theoretical mass of this compound, it immediately signals a failure in the synthesis or an incorrect initial hypothesis, saving valuable time on more intensive analyses like NMR. We utilize Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar, thermally labile molecules like Omeprazole and its derivatives.[2][3]

Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in HPLC-grade methanol. Dilute this solution 1:100 with a 50:50 acetonitrile:water solution containing 0.1% formic acid to promote protonation ([M+H]⁺).

  • Instrumentation: Infuse the sample into a Q-Exactive Orbitrap mass spectrometer (or equivalent) at a flow rate of 5 µL/min.

  • MS Parameters:

    • Ionization Mode: ESI, Positive

    • Scan Range: m/z 100-900

    • Resolution: 140,000

    • Capillary Voltage: 3.5 kV

    • Sheath Gas Flow Rate: 10 (arbitrary units)

  • Data Acquisition: Acquire the full scan mass spectrum. Perform a subsequent MS/MS analysis on the most abundant parent ion to observe the fragmentation pattern.

Data Interpretation & Comparison

The key is to compare the experimentally observed mass with the theoretical mass.

  • Omeprazole (Starting Material Reference): C₁₇H₁₉N₃O₃S, Theoretical [M+H]⁺ = 346.1247 m/z.

  • This compound (Target Product): C₁₉H₂₁N₃O₅S, Theoretical [M+H]⁺ = 416.1275 m/z.

CompoundFormulaTheoretical [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Mass Error (ppm)
OmeprazoleC₁₇H₁₉N₃O₃S346.1247346.1245< 1
This compound C₁₉H₂₁N₃O₅S 416.1275 416.1271 < 1

A mass error of < 5 ppm provides strong confidence in the assigned elemental formula. Furthermore, the fragmentation pattern in MS/MS can be compared to known fragmentation of Omeprazole.[4] A key fragment should correspond to the loss of the acetyl group (ketene, CH₂CO, mass 42.01 Da), which would provide further evidence for successful acetylation.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy – Functional Group Fingerprinting

Expertise & Rationale: While HRMS confirms the elemental formula, it provides no information about how the atoms are connected. FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups.[1] In our case, the most critical transformation is the conversion of a hydroxyl (-OH) group (in the precursor, 4-Hydroxy Omeprazole) to an ester (-OCOCH₃). This change produces a highly distinct and easily identifiable signal. The disappearance of the broad -OH stretch and the appearance of a sharp, strong ester carbonyl (C=O) stretch is a definitive indicator of the desired reaction.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the dry, purified powder directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Background Collection: Run a background spectrum of the clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Spectrum Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction using the instrument's software.

Data Interpretation & Comparison
Functional GroupPrecursor (4-Hydroxy Omeprazole)Synthesized Product Rationale for Change
O-H Stretch (Alcohol)~3400-3200 cm⁻¹ (Broad)Absent The hydroxyl group has been consumed in the reaction.
C=O Stretch (Ester) Absent ~1765 cm⁻¹ (Strong, Sharp) Appearance confirms the formation of the acetyloxy ester.
C-H Stretch (Aromatic/Alkyl)~3100-2850 cm⁻¹~3100-2850 cm⁻¹These bonds remain largely unchanged in the core structure.
S=O Stretch (Sulfoxide)~1050 cm⁻¹~1050 cm⁻¹The sulfoxide moiety is unaffected by the acetylation reaction.
C-O Stretch (Ester)N/A~1200-1150 cm⁻¹Appearance provides secondary confirmation of the ester group.

The presence of a strong absorption band around 1765 cm⁻¹ is compelling evidence for the successful incorporation of the acetyl group.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Blueprint

Expertise & Rationale: NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules.[1] While MS confirms the mass and IR confirms functional groups, NMR spectroscopy maps the carbon-hydrogen framework, revealing atom connectivity and the precise location of substituents. Both ¹H and ¹³C NMR are required for a complete picture. For this compound, we expect to see new signals corresponding to the acetyl group's protons and carbons, and predictable shifts in the signals of the pyridine ring protons and carbons due to the electronic effect of the new substituent.

G cluster_H1 ¹H NMR Evidence cluster_C13 ¹³C NMR Evidence cluster_MS_IR MS & IR Corroboration H_Singlet New singlet at ~2.2 ppm (3H integration) Conclusion Confirmed Structure: This compound H_Singlet->Conclusion Confirms -COCH₃ H_Aromatic_Shift Downfield shift of adjacent aromatic proton H_Aromatic_Shift->Conclusion Confirms position C_Carbonyl New carbonyl carbon at ~169 ppm C_Carbonyl->Conclusion Confirms C=O of ester C_Methyl New methyl carbon at ~21 ppm C_Methyl->Conclusion MS_Mass Correct Molecular Ion (HRMS) MS_Mass->Conclusion IR_Peak Ester C=O Peak (FTIR) IR_Peak->Conclusion

Fig. 2: Logical convergence of spectroscopic data for structural confirmation.
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum with 1024-2048 scans.

Data Interpretation & Comparison

We compare the resulting spectra to that of the parent Omeprazole. The expected chemical shifts for Omeprazole are well-documented.[5][6]

¹H NMR Spectral Data

Proton AssignmentOmeprazole (δ, ppm)This compound (Expected δ, ppm) Rationale for Change
Pyridine-CH₃ (x2)~2.23 (s, 6H)~2.3-2.4 (two singlets, 3H each)Minor shift due to change in ring electronics.
Benzimidazole-OCH₃~3.72 (s, 3H)~3.72 (s, 3H)Unchanged, distant from modification site.
Pyridine-OCH₃~3.86 (s, 3H)Absent Replaced by the acetyloxy group.
Acetyloxy-CH₃ N/A ~2.25 (s, 3H) Key new signal confirming the acetyl methyl group.
-CH₂- Bridge~4.88 (d, 2H)~4.85 (d, 2H)Minor shift expected.
Benzimidazole-H~6.95, 7.18, 7.53 (m)~6.95, 7.18, 7.53 (m)Unchanged, distant from modification site.
Pyridine-H~8.16 (s, 1H)~8.30 (s, 1H) Significant downfield shift due to the electron-withdrawing effect of the adjacent ester.
Benzimidazole-NH~12.36 (s, 1H)~12.36 (s, 1H)Unchanged.

¹³C NMR Spectral Data

Carbon AssignmentOmeprazole (δ, ppm)This compound (Expected δ, ppm) Rationale for Change
Acetyloxy C=O N/A ~169.0 Key new signal for the ester carbonyl carbon.
Acetyloxy CH₃ N/A ~21.0 Key new signal for the acetyl methyl carbon.
Pyridine C-OCH₃~165.0~150.0 (C-O-Ac) Significant shift as the carbon is now part of an ester linkage.
Pyridine C-H~147.5~149.0 Downfield shift due to electron-withdrawing effect.
Other Aromatic CVariousMinor shiftsCarbons closer to the modification site will show larger shifts.

The appearance of the three new signals (¹H singlet at ~2.25 ppm, ¹³C signals at ~169.0 and ~21.0 ppm) combined with the significant downfield shift of the remaining pyridine proton provides unequivocal evidence for the structure of this compound.

Conclusion

The structural confirmation of a novel synthesized compound is a methodical process of evidence accumulation. By integrating data from high-resolution mass spectrometry, infrared spectroscopy, and high-field NMR, we have constructed a self-validating argument. HRMS confirmed the correct elemental formula, FTIR identified the critical new ester functional group, and ¹H/¹³C NMR provided the definitive atomic map of the molecule, confirming not only the presence of the acetyloxy group but also its precise location on the pyridine ring. This rigorous, multi-platform approach ensures the high-fidelity data required for progression in any drug discovery and development pipeline.

References

  • BenchChem. (2025). Synthesis and Characterization of Novel Omeprazole Analogues: An In-depth Technical Guide.
  • Kishino, S., et al. (n.d.). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. PubMed.
  • McMaster, C. (n.d.). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University.
  • Weidolf, L., & Castagnoli, N. (2001). Study of the electrospray ionization mass spectrometry of the proton pump inhibiting drug Omeprazole. PubMed.
  • Xie, X., et al. (n.d.). Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. PubMed.
  • ResearchGate. (n.d.). FTIR spectra of (a) pure omeprazole, (b) PM 7, (c) TSD best formulation F7.
  • Li, P., et al. (n.d.). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. MDPI.
  • ResearchGate. (n.d.). 1 H NMR spectrum of omeprazole. Observed chemical shifts at δ 2.23 (6H,....
  • ChemicalBook. (n.d.). Omeprazole(73590-58-6) 1H NMR spectrum.

Sources

Safety Operating Guide

Navigating the Disposal of 4-Acetyloxy Omeprazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-Acetyloxy Omeprazole, a derivative of the widely used proton pump inhibitor, Omeprazole. By adhering to these procedures, researchers can ensure the safety of their workplace, protect the environment, and maintain strict regulatory compliance.

Understanding the Hazard Profile

Before initiating any disposal procedure, it is crucial to understand the potential hazards associated with this compound. Based on the hazard classifications for Omeprazole, we can infer a similar profile for its acetyloxy derivative.

Hazard ClassificationDescriptionPrimary Precaution
Acute Oral Toxicity Harmful if swallowed.[1][2]Avoid ingestion. Do not eat, drink, or smoke when handling.[1]
Skin Sensitization May cause an allergic skin reaction.[1][2]Wear appropriate protective gloves and clothing.[1]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][3]Prevent release to the environment. Do not dispose of down the drain.[3][4]

Core Disposal Directive: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following protocol is designed to guide laboratory personnel through this process in a manner that is both safe and compliant with environmental regulations.

Step 1: Waste Identification and Segregation

All materials that have come into contact with this compound must be considered chemical waste.[3] This includes:

  • Unused or expired product: Pure this compound.

  • Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, and other protective gear.

  • Spill cleanup materials: Absorbents and wipes used to clean spills.

  • Contaminated labware: Weighing boats, pipette tips, vials, and other disposable equipment.

It is imperative to segregate this waste from general laboratory trash to prevent accidental exposure and environmental contamination.

Step 2: Waste Containment and Labeling

Proper containment and labeling are critical for safe storage and transport of chemical waste.

  • Select an appropriate container: Use a chemically resistant, leak-proof container with a secure lid.

  • Label the container clearly: The label should include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

    • The date the waste was first added to the container.

Step 3: On-site Storage

Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be:

  • Secure and well-ventilated.

  • Away from incompatible materials, such as strong oxidizing agents.[3]

  • Under the control of trained personnel.

Step 4: Final Disposal

The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. This is not a task to be undertaken by laboratory personnel. The disposal company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain.[4] This is explicitly prohibited by the U.S. Environmental Protection Agency (EPA) for pharmaceutical waste to prevent the contamination of waterways.[4][5][6][7]

  • DO NOT dispose of this compound in the regular trash.[3][8]

The recommended method for the destruction of pharmaceutical waste is high-temperature incineration by a licensed facility.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal Start This compound Waste Generated Segregate Segregate as Hazardous Waste Start->Segregate Contain Place in a Labeled, Sealed Container Segregate->Contain Store Store in Designated Hazardous Waste Area Contain->Store Dispose Arrange for Pickup by Licensed Disposal Company Store->Dispose End Compliant Disposal (Incineration) Dispose->End

Caption: Decision workflow for the disposal of this compound.

Regulatory Framework

The disposal of pharmaceutical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[4][9] Healthcare facilities and research laboratories are required to manage hazardous waste pharmaceuticals according to specific guidelines to protect human health and the environment.[6][7]

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By following this comprehensive guide, researchers can ensure that their work is not only scientifically sound but also ethically and legally compliant. The principles of waste segregation, proper containment, and reliance on professional disposal services are the cornerstones of a robust chemical waste management program.

References

  • EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. (n.d.).
  • Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA.
  • EPA Final Rule on Hazardous Waste Pharmaceuticals. (2026, January 14).
  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. (n.d.). AHE.org.
  • EPA Regulations for Healthcare & Pharmaceuticals. (2025, May 20). Stericycle.
  • This compound SDS, 1246814-65-2 Safety Data Sheets. (n.d.). ECHEMI.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). epa nepis.
  • Safe Disposal of (N)-Methyl Omeprazole-d3: A Procedural Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. (n.d.). Glasgow Caledonian University.
  • SAFETY DATA SHEET. (2025, October 17). Sigma-Aldrich.
  • Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety.
  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
  • Safety Data Sheet. (2025, January 7). Cayman Chemical.

Sources

Comprehensive Safety and Handling Guide for 4-Acetyloxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 4-Acetyloxy Omeprazole. As a substituted benzimidazole derivative, related to Omeprazole, this compound requires stringent safety measures to mitigate potential health risks in research and development settings. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Understanding the Hazard Profile

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its structural similarity to Omeprazole and other benzimidazole compounds necessitates a cautious approach. Omeprazole itself is classified as harmful if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects. Therefore, it is prudent to assume this compound may present similar hazards, including potential skin and eye irritation, respiratory irritation if inhaled as a dust, and possible skin sensitization[1][2][3][4].

Key Assumed Hazards:

  • Oral Toxicity: Harmful if swallowed[2].

  • Skin Sensitization: May cause an allergic skin reaction upon contact[2].

  • Skin and Eye Irritation: May cause skin and serious eye irritation[2][3][4].

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation[2][3][4].

  • Aquatic Toxicity: Assumed to be harmful or toxic to aquatic life.

Given these potential risks, adherence to a multi-layered personal protective equipment (PPE) strategy is mandatory to prevent exposure.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is the most critical step in ensuring personal safety. The following recommendations are based on guidelines for handling hazardous drugs and related chemical compounds[5][6][7].

Gloves are the first line of defense against dermal exposure. Due to the lack of specific chemical compatibility data for this compound, a conservative approach using high-quality disposable gloves is required.

  • Glove Type: Nitrile rubber gloves are recommended for incidental splash protection. For more prolonged handling or in the absence of specific permeation data, consider double-gloving or using a more robust glove like butyl rubber or polychloroprene[1][8].

  • Glove Thickness: A thicker glove generally offers greater chemical resistance[8][9]. For disposable nitrile gloves, a thickness of 5-mil or greater is advisable[10].

  • Inspection and Replacement: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated, and on a regular basis (e.g., every 30-60 minutes) during extended procedures[6][9]. Use proper removal techniques to avoid skin contact with the glove's outer surface.

Table 1: Glove Selection Guide (General Recommendations)

Glove MaterialRecommended UseConsiderations
Nitrile Rubber Splash protection, general laboratory use.Good general chemical resistance, but breakthrough times can vary significantly. Not recommended for prolonged immersion without specific compatibility data[8][10][11].
Butyl Rubber Handling highly corrosive acids, ketones, esters.Offers excellent resistance to a wide range of chemicals but may have less dexterity. Does not perform well with aliphatic and aromatic hydrocarbons[8].
Neoprene Good resistance to acids, bases, oils, and some solvents.Provides good pliability and tear resistance, often superior to natural rubber[8].
PVC (Polyvinyl Chloride) Not Recommended. Offers little protection against many chemical exposures and should be avoided for handling hazardous compounds[9].

Disclaimer: This information is a guide. Always consult the glove manufacturer's specific chemical resistance charts for the most accurate data[12][13].

  • Safety Glasses: At a minimum, safety glasses with side shields conforming to EN 166 (EU) or NIOSH (US) standards must be worn[1][4][14].

  • Chemical Goggles: When there is a higher risk of splashing or handling larger quantities, tightly fitting chemical goggles are required[1][5][15].

  • Face Shield: For maximum protection against splashes, a face shield should be worn in conjunction with safety glasses or goggles[5][9][15].

  • Lab Coat/Gown: A protective lab coat or a disposable gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory to protect skin and personal clothing[1][6]. The gown should be made of a low-permeability fabric[6].

  • Apron: For additional protection during tasks with a high splash potential, a PVC or other chemically resistant apron should be worn over the lab coat[1].

Respiratory protection is essential when there is a risk of generating and inhaling dust or aerosols.

  • Engineering Controls First: The primary method for controlling airborne contaminants is to use engineering controls like a chemical fume hood or a powder containment hood[1][2].

  • Respirator Type: When engineering controls are not sufficient or during spill cleanup, a respirator is required. Use a particulate respirator (e.g., N95, P2, or P3 filter) for dusts[1]. For higher concentrations or unknown exposure levels, a full-face respirator may be necessary[14].

Operational Plan: From Receipt to Disposal

A systematic workflow minimizes the risk of exposure and contamination. The following protocol outlines the key steps for safely handling this compound.

  • Designated Area: Conduct all handling in a designated area, preferably within a chemical fume hood or a ventilated powder containment enclosure to minimize inhalation exposure[1].

  • Verify Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested[1].

  • Don PPE: Before handling the compound, put on all required PPE as detailed in Section 2. When double-gloving, place one glove under the gown cuff and the second over the cuff[6].

  • Weighing: If weighing the solid, do so within the containment unit. Use a light touch to avoid generating dust.

  • Avoid Dust Formation: Handle the solid material carefully to prevent it from becoming airborne[4][15].

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Containment: Keep containers of this compound tightly closed when not in use[16][17].

  • Hygiene: Do not eat, drink, or smoke in the handling area[15]. Wash hands thoroughly after handling the substance, even after removing gloves[2].

The following diagram illustrates the standard operational workflow for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Designate & Verify Safe Handling Area (Fume Hood, Eyewash) don_ppe 2. Don Full PPE (Double Gloves, Gown, Eye Protection) prep_area->don_ppe Safety First weigh 3. Weigh Compound (Avoid Dust) don_ppe->weigh experiment 4. Perform Experiment (e.g., Solution Prep) weigh->experiment decontaminate 5. Decontaminate Surfaces & Equipment experiment->decontaminate doff_ppe 6. Doff PPE Correctly (Outer Gloves First) decontaminate->doff_ppe disposal 7. Dispose of Waste (Segregated Chemical Waste) doff_ppe->disposal wash_hands 8. Wash Hands Thoroughly disposal->wash_hands

Caption: Safe handling workflow for this compound.

Spill and Exposure Procedures

Accidents require immediate and correct responses to minimize harm.

  • Spill (Solid):

    • Evacuate non-essential personnel.

    • Wearing full PPE (including respiratory protection), carefully sweep or vacuum up the spilled solid. Use a vacuum fitted with a HEPA filter[15].

    • Avoid generating dust[15]. Dampening with a suitable solvent may be appropriate if it does not create a new hazard.

    • Place the collected material into a sealed, labeled container for disposal[16][15][17].

    • Decontaminate the area.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water[14]. Seek medical attention if irritation or an allergic reaction develops.

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do[3][4]. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[14].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[14].

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, must be treated as hazardous chemical waste.

  • Containers: Collect waste in suitable, closed, and clearly labeled containers[16][17]. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method: Waste must be disposed of through a licensed waste disposal company in accordance with all applicable federal, state, and local regulations[15]. Discharge into the environment must be avoided[14][17].

By adhering to these rigorous safety and handling protocols, you can effectively minimize the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

  • This compound SDS, 1246814-65-2 Safety D
  • Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole. Benchchem.
  • SAFETY D
  • SAFETY DATA SHEET - Omeprazole. Fisher Scientific.
  • Omeprazole Safety Inform
  • Omeprazole SDS, 73590-58-6 Safety D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • Safety D
  • SAFETY D
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Safety D
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • 5 Types of PPE for Hazardous Chemicals.
  • Glove Chemical Comp
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
  • Chemical Compatibility Chart For Disposable Gloves. RS-online.com.
  • Nitrile Glove Chemical-Comp
  • OSHA Glove Selection Chart.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.